molecular formula C12H15N3O B2952667 N-tert-butyl-1H-indazole-7-carboxamide CAS No. 1476776-76-7

N-tert-butyl-1H-indazole-7-carboxamide

Cat. No.: B2952667
CAS No.: 1476776-76-7
M. Wt: 217.272
InChI Key: WRDUXSGUYODZGR-UHFFFAOYSA-N
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Description

N-tert-butyl-1H-indazole-7-carboxamide is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDUXSGUYODZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butyl-1H-indazole-7-carboxamide, a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structure, physicochemical characteristics, and the experimental methodologies for their determination. While specific experimental data for some properties of this particular intermediate are not widely published, this guide synthesizes available information, including computed data and general experimental protocols, to provide a valuable resource for laboratory and development settings.

Introduction

This compound (CAS No. 1476776-76-7) is a crucial building block in the synthetic pathway of Niraparib, an orally active PARP inhibitor.[1][2] Niraparib is a targeted therapy approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[3][4] The precise chemical structure and physical properties of its intermediates are of paramount importance in ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). Understanding these properties is fundamental for process optimization, formulation development, and quality control.

This guide delves into the core physical characteristics of this compound, providing a foundational understanding for its handling, characterization, and application in pharmaceutical synthesis.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by an indazole core substituted with a tert-butyl carboxamide group at the 7-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 1476776-76-7[3][6][7]
Molecular Formula C12H15N3O[3][6][7][8]
Molecular Weight 217.27 g/mol [3][6][7][8]
Canonical SMILES CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2[9]
InChI InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16)[9]
InChIKey WRDUXSGUYODZGR-UHFFFAOYSA-N[9]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is essential for process development, safety, and quality control. The following table summarizes the known and predicted physical properties of this compound.

Table 2: Summary of Physicochemical Properties

PropertyValueSource & Notes
Appearance Off-white to white powder[8]
Melting Point Data not availableExperimental value not found in searched literature.
Boiling Point 465.6±18.0 °C (Predicted)[10]
Solubility Data not availableSpecific experimental solubility values in various solvents were not found in the searched literature. General solubility is expected to be low in water and higher in organic solvents like DMF and DMSO.
Density 1.174±0.06 g/cm3 (Predicted)[10]
pKa 12.55±0.40 (Predicted)[11]
LogP (XLogP3) 1.8[5]
Purity ≥97% to 99.56%[3][4][8] (As reported by various commercial suppliers)

Experimental Methodologies for Physical Property Determination

The following sections detail the standard experimental protocols for determining the key physical properties of a solid compound like this compound. These methodologies are designed to ensure accuracy and reproducibility, which are cornerstones of scientific integrity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can result in a broad and erroneously high melting range.

Melting_Point_Determination_Workflow cluster_Prep Sample Preparation cluster_Measurement Measurement cluster_Result Result Powder Powder the Sample Pack Pack Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Range Heat->Observe Record Record T_onset and T_complete Observe->Record Report Report Melting Point Range Record->Report

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility data is crucial for reaction condition optimization, purification, and formulation.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-reactive filter (e.g., PTFE).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve of known concentrations.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the resulting solution is saturated.

  • Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • Filtration: Removes any undissolved microparticles that could interfere with the concentration measurement.

  • HPLC Quantification: Provides a highly sensitive and accurate method for determining the concentration of the dissolved solute.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a singlet for the tert-butyl group protons, and signals for the N-H protons of the amide and indazole moieties. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 7-substituted indazole ring system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to all 12 carbon atoms in the molecule, including the distinct signals for the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the indazole ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide and indazole groups (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching of the amide group (around 1650 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (217.27). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic cleavages of the indazole carboxamide structure.

Synthesis Overview

This compound is synthesized via the amidation of 1H-indazole-7-carboxylic acid with tert-butylamine.

Synthesis_of_this compound cluster_Reaction Amidation Reaction Reactant1 1H-Indazole-7-carboxylic Acid Coupling Coupling Agent (e.g., CDI) Solvent (e.g., DMF) Reactant1->Coupling Reactant2 tert-Butylamine Reactant2->Coupling Product This compound Coupling->Product

Caption: Synthetic scheme for this compound.

A typical procedure involves dissolving 1H-indazole-7-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), followed by the addition of a coupling agent like 1,1'-carbonyldiimidazole (CDI). After activation of the carboxylic acid, tert-butylamine is added to the reaction mixture, which is then stirred until the reaction is complete. The product is typically isolated by precipitation with water followed by filtration and drying.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of Niraparib. This technical guide has provided a comprehensive overview of its known and predicted physical properties, along with standard experimental methodologies for their determination. While a lack of publicly available experimental data for certain properties presents a challenge, the information and protocols outlined herein provide a solid foundation for researchers and drug development professionals working with this important molecule. Adherence to rigorous experimental protocols is essential for obtaining accurate and reliable data to ensure the quality and consistency of the final pharmaceutical product.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][5][9]

  • High Purity this compound: Synthesis, Applications, and Sourcing. (2025, October 2). [Link][8][12]

  • Chemspon Bio-Tech Co., Ltd. This compound. [Link][6][7]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Google Patents.
  • ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

  • New Drug Approvals. Niraparib; MK 4827. [Link]

  • Chemdad. This compound. [Link][10]

Sources

An In-Depth Technical Guide to the Chemical Structure Elucidation of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth walkthrough for the complete chemical structure elucidation of N-tert-butyl-1H-indazole-7-carboxamide, a key intermediate in the synthesis of the PARP inhibitor Niraparib.[1] Moving beyond a simple listing of techniques, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, emphasizing a self-validating, multi-technique approach. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section provides not only the theoretical underpinnings but also detailed, field-proven protocols and data interpretation strategies, designed to ensure scientific integrity and unequivocal structural confirmation.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₂H₁₅N₃O, Molecular Weight: 217.27 g/mol ) is a crucial building block in pharmaceutical synthesis.[1][2] Its unambiguous identification and structural verification are paramount for regulatory approval, process optimization, and ensuring the quality of the final active pharmaceutical ingredient (API). The core structure consists of a bicyclic indazole ring system, a carboxamide linker, and a sterically demanding tert-butyl group. This combination of aromatic and aliphatic moieties presents a perfect case study for a multi-pronged analytical approach to resolve key structural questions:

  • Regioisomerism: How can we definitively confirm the substitution pattern on the indazole ring, specifically that the carboxamide is at the 7-position?

  • Tautomerism: Does the indazole proton reside on N1 or N2, and how does this influence the spectroscopic data?

  • Conformation: What is the preferred spatial orientation of the tert-butyl group relative to the planar indazole ring?

This guide will address these questions systematically, demonstrating how a cohesive analytical strategy provides a self-validating framework for absolute structural confirmation.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation workflow is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Experience: Why HRMS First?

Starting with HRMS provides immediate, crucial information. It validates the molecular formula, which is the foundation upon which all subsequent spectroscopic interpretations are built. An accurate mass measurement within a tight tolerance (e.g., < 5 ppm) provides a high degree of confidence in the elemental composition, ruling out a vast number of alternative structures at the outset.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. ESI in positive ion mode is typically effective for indazole compounds, as the nitrogen atoms are readily protonated.

  • Instrument Parameters (Typical):

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂) Flow: 6-8 L/min

    • Gas Temperature: 300-325 °C

    • Mass Resolution: > 60,000 FWHM

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular Formula C₁₂H₁₅N₃O
Calculated Exact Mass 217.12151 Da[3]
Ion Species [M+H]⁺
Observed m/z ~218.1288 (within 5 ppm of calculated)
Trustworthiness: Interpreting Fragmentation Patterns

While HRMS confirms the elemental composition, tandem MS (MS/MS) provides the first glimpse into the molecule's connectivity. By selecting the [M+H]⁺ ion (m/z 218.1) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For indazole-carboxamides, common fragmentation pathways involve the cleavage of the amide bond.[4]

Expected Fragmentation:

  • Loss of the tert-butyl group: A significant fragment would be expected at m/z 162.06, corresponding to the loss of isobutylene (56 Da) from the protonated molecule.

  • Indazole Acylium Ion: A characteristic fragment at m/z 145.04, corresponding to the [indazole-7-carbonyl]⁺ ion, is a strong indicator of the core structure.[4]

This fragmentation data provides the first piece of evidence for the presence of both the indazole-carboxamide core and the N-tert-butyl substituent.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive placement of substituents and the establishment of through-bond connectivities. A full suite of 1D and 2D NMR experiments is essential.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the compound and allows for the observation of exchangeable N-H protons.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling constants of all hydrogen atoms.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin systems (i.e., which protons are coupled to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (ⁿJCH). This is the key experiment for connecting different spin systems and identifying quaternary carbons.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.1 br s 1H H1 (Indazole N-H) Broad, exchangeable proton characteristic of indazole N-H.[5]
~8.1 d 1H H4 or H6 Aromatic proton, doublet due to coupling with H5.
~7.8 d 1H H6 or H4 Aromatic proton, doublet due to coupling with H5.
~7.6 s 1H Amide N-H Singlet for the amide proton, exchangeable.
~7.2 t 1H H5 Aromatic proton, triplet due to coupling with both H4 and H6.

| ~1.4 | s | 9H | tert-butyl CH₃ | Large singlet, characteristic of the nine equivalent protons of a tert-butyl group. |

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~165 C=O (Amide) Typical chemical shift for an amide carbonyl carbon.
~141 C7a Aromatic quaternary carbon adjacent to nitrogen.
~128 C3 Aromatic CH carbon of the pyrazole ring.
~127 C5 Aromatic CH carbon.
~123 C4 Aromatic CH carbon.
~122 C3a Aromatic quaternary carbon.
~115 C6 Aromatic CH carbon.
~110 C7 Aromatic quaternary carbon attached to the carboxamide.
~51 C(CH₃)₃ (Quaternary) Quaternary carbon of the tert-butyl group.

| ~29 | C(CH₃)₃ (Methyls) | Methyl carbons of the tert-butyl group. |

Authoritative Grounding: The Logic of 2D NMR Interpretation

The true power of NMR lies in the interplay of the 2D experiments to solve the structural puzzle.

Elucidation_Workflow

  • Assign Direct Connections (HSQC): The HSQC spectrum is the starting point for assigning protonated carbons. Each cross-peak directly links a proton signal to its attached carbon signal. This will confirm the assignments for the aromatic C4, C5, C6, and the tert-butyl methyl carbons.

  • Identify Spin Systems (COSY): The COSY spectrum will show correlations between H4-H5 and H5-H6, establishing the connectivity of the three adjacent protons on the benzene portion of the indazole ring.

  • Connect the Fragments (HMBC): This is the most critical step. The HMBC spectrum reveals long-range correlations that bridge the isolated spin systems and connect them to non-protonated (quaternary) carbons. Key expected correlations include:

    • Confirming the 7-substituent: The aromatic proton H6 should show a strong correlation to the quaternary carbon C7a and a crucial correlation to the amide carbonyl carbon (C=O). This unequivocally places the carboxamide group at position 7.

    • Linking the tert-butyl group: The tert-butyl protons (at ~1.4 ppm) should show a correlation to the amide carbonyl carbon (C=O) and the quaternary carbon of the tert-butyl group itself.

    • Verifying the Indazole Core: The indazole N-H proton (H1) should show correlations to adjacent carbons C7a and C3, confirming the 1H-indazole tautomer.[6]

This web of interlocking correlations from the HMBC spectrum provides a self-validating system. Each piece of the puzzle must fit perfectly with the others, leading to a single, unambiguous structure.

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an extremely high level of confidence, single-crystal X-ray crystallography offers the ultimate, unequivocal proof of structure by determining the precise spatial arrangement of atoms in the solid state.

Expertise & Experience: When is X-ray Crystallography Necessary?

For a novel compound or a critical process intermediate, X-ray crystallography is often a regulatory expectation. It provides irrefutable evidence of connectivity and stereochemistry, leaving no room for ambiguity. The primary challenge is often not the data analysis but obtaining a diffraction-quality single crystal.

Experimental Protocol: Growing Diffraction-Quality Crystals

Principle: The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder. Purity is paramount.

Methodology: Slow Evaporation (A Reliable Starting Point)

  • Purity Check: Ensure the compound is of high purity (>98%) as impurities can inhibit crystal growth.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which it is too soluble will not easily become supersaturated, while a solvent in which it is poorly soluble will crash out of solution too quickly. Toluene or a mixture of dichloromethane and hexane can be good starting points.[7]

  • Dissolution: In a clean, small vial, dissolve a small amount of the compound (5-10 mg) in a minimal amount of the chosen solvent.

  • Filtration: Filter the solution through a small plug of cotton or glass wool into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that is not airtight (e.g., pierced with a needle or loosely screwed on). Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8]

Data Analysis and Visualization

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer.[6] The instrument collects a diffraction pattern, from which the electron density map and, ultimately, the 3D molecular structure can be calculated. The final output will confirm:

  • The connectivity of all atoms.

  • The 7-carboxamide substitution pattern.

  • The presence of the 1H-indazole tautomer in the solid state.

  • Bond lengths, bond angles, and the conformation of the tert-butyl group.

XRay_Workflow

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear illustration of the power of a modern, multi-technique analytical approach. Each method provides a unique and complementary piece of the puzzle:

  • HRMS establishes the correct elemental formula.

  • Tandem MS offers initial evidence of the key functional groups.

  • 1D and 2D NMR meticulously map out the carbon-hydrogen framework and establish definitive connectivity through a web of self-validating correlations.

  • X-ray Crystallography provides the final, irrefutable 3D picture of the molecule in the solid state.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unshakeable level of confidence in the structure of this critical pharmaceutical intermediate, ensuring the integrity and quality of the final therapeutic product.

References

  • High Purity this compound: Synthesis, Applications, and Sourcing. (2025). Google Cloud.
  • Wiley-VCH. (2007).
  • Alcaro, F., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Jones, P. G. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Almeida, M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Fages, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

  • This compound | C12H15N3O. PubChem. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408. [Link]

  • General Procedure for the Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • FDA. (2017). 208447Orig1s000. accessdata.fda.gov. [Link]

  • Niraparib | C19H20N4O. PubChem. [Link]

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  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

  • analytical report - adb-butinaca (c18h26n4o2). Policija. [Link]

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An In-depth Technical Guide to N-tert-butyl-1H-indazole-7-carboxamide (CAS: 1476776-76-7): A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect of a Targeted Therapy

In the landscape of oncology, the focus often lies on the final therapeutic agent. However, the journey to an effective drug is paved with critical, yet often unheralded, molecules known as intermediates. N-tert-butyl-1H-indazole-7-carboxamide is one such pivotal compound. While not a therapeutic agent in itself, its role in the synthesis of a potent anti-cancer drug underscores its significance in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this molecule, from its synthesis to its crucial application, offering field-proven insights for researchers and scientists in the field.

Chemical Identity and Properties

This compound is a heterocyclic organic compound with the molecular formula C12H15N3O.[1] Its structure features an indazole core substituted with a tert-butyl carboxamide group at the 7-position. This specific arrangement of functional groups makes it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1476776-76-7[1]
Molecular Formula C12H15N3O[1]
Molecular Weight 217.27 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to white powder[2]
Purity Often >99%[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical step in the overall production of more complex pharmaceutical agents. The most direct and referenced method involves the amidation of 1H-indazole-7-carboxylic acid.

The Chemistry Behind the Synthesis

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. However, direct reaction is often inefficient. Therefore, an activating agent is employed to convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. In the documented synthesis of this compound, 1,1'-Carbonyldiimidazole (CDI) serves as an efficient activating agent. CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate readily reacts with tert-butylamine to form the desired amide product, with the imidazole byproduct being easily managed.

Experimental Protocol

The following protocol is based on established synthetic routes for this intermediate.[3]

Materials:

  • 1H-Indazole-7-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • tert-Butylamine

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Activation of the Carboxylic Acid: In a suitable reaction vessel, dissolve 1H-indazole-7-carboxylic acid in anhydrous DMF at room temperature. To this solution, add 1,1'-Carbonyldiimidazole (CDI) portion-wise. The reaction mixture is stirred at room temperature to allow for the formation of the acylimidazolide intermediate.

  • Amine Addition: Once the activation is complete (typically monitored by TLC or LC-MS), tert-butylamine is added to the reaction mixture.

  • Reaction and Work-up: The resulting mixture is stirred until the reaction is complete. Upon completion, water is added to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Indazole_acid 1H-Indazole-7-carboxylic Acid Activation Activation in DMF Indazole_acid->Activation CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Activation tBuNH2 tert-Butylamine Amidation Amidation tBuNH2->Amidation Activation->Amidation Acylimidazolide intermediate Product This compound Amidation->Product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Niraparib

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Niraparib.[4] Niraparib (brand name Zejula) is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[5]

The Crucial Coupling Step

In the synthesis of Niraparib, this compound undergoes a crucial C-N coupling reaction with a protected piperidine derivative. This step forms the core structure of Niraparib. The subsequent deprotection of the piperidine nitrogen yields the final active pharmaceutical ingredient.

Niraparib Synthesis: The Role of the Intermediate

Niraparib_Synthesis Intermediate N-tert-butyl-1H- indazole-7-carboxamide Coupling C-N Coupling (e.g., Buchwald-Hartwig) Intermediate->Coupling Piperidine (S)-tert-butyl 3-(4-bromophenyl) piperidine-1-carboxylate Piperidine->Coupling Protected_Niraparib Protected Niraparib Coupling->Protected_Niraparib Deprotection Deprotection Protected_Niraparib->Deprotection Niraparib Niraparib Deprotection->Niraparib

Caption: Role of the intermediate in Niraparib synthesis.

Biological Context: The Significance of the End Product

While there is no documented intrinsic biological activity of this compound, its importance is intrinsically linked to the pharmacological action of Niraparib. Niraparib is a potent inhibitor of PARP enzymes, which play a critical role in DNA repair.[3] In cancer cells with certain DNA repair defects, such as BRCA mutations, the inhibition of PARP leads to a synthetic lethality, resulting in cell death.[6] Therefore, the synthesis of this compound is a vital step in the production of a targeted cancer therapy that has significantly impacted patient outcomes.

Conclusion

This compound is a prime example of a molecule whose value lies not in its own biological activity, but in its essential role as a building block for a life-saving medication. Its efficient synthesis is a key consideration for the manufacturing of Niraparib. This guide has provided a detailed overview of its chemical properties, a practical synthetic protocol, and its critical application in the synthesis of a targeted anti-cancer agent. For researchers and professionals in drug development, a thorough understanding of such key intermediates is fundamental to the advancement of pharmaceutical manufacturing and the continued fight against diseases like cancer.

References

  • Cerretani, M., & Toniatti, C. (2021). Processes for the preparation of Niraparib and intermediates thereof. (U.S. Patent No. 10,927,095 B2). U.S. Patent and Trademark Office.
  • Chavda, R., & Trivedi, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1861. Retrieved from [Link]

  • European Patent Office. (2022). Processes for the preparation of niraparib and intermediates thereof. (EP Patent No. 3,668,857 B1).
  • Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib. (Chinese Patent No. 107,235,957 A).
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

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  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6527. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Indazole Carboxamide Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved from [Link]

  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4118. Retrieved from [Link]

  • Pharsight. (n.d.). Zejula patent expiration. Retrieved from [Link]

  • Chemsrc. (n.d.). High Purity this compound: Synthesis, Applications, and Sourcing. Retrieved from [Link]

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An In-Depth Technical Guide to N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Characterization, and Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block in Modern Oncology

N-tert-butyl-1H-indazole-7-carboxamide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor.[1] Niraparib has emerged as a significant therapeutic agent in the treatment of certain cancers, particularly ovarian cancer. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a detailed synthesis protocol, analytical characterization, and its strategic importance in the broader context of targeted cancer therapy.

Section 1: Chemical Identity and Synonyms

A clear understanding of the nomenclature and various identifiers for a chemical entity is fundamental for researchers. This compound is known by several synonyms and chemical identifiers, which are crucial for accurate database searches and procurement.

Identifier Type Identifier
IUPAC Name N-(tert-butyl)-1H-indazole-7-carboxamide
CAS Number 1476776-76-7[2]
Molecular Formula C₁₂H₁₅N₃O[2]
Molecular Weight 217.27 g/mol [2]
Synonyms N-(1,1-dimethylethyl)-1H-indazole-7-carboxamide, N-t-Butyl-1H-indazole-7-carboxamide
PubChem CID 47154069[3]

Section 2: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a well-established method for its preparation, starting from 1H-indazole-7-carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol details the amidation of 1H-indazole-7-carboxylic acid with tert-butylamine. The use of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is crucial for efficient amide bond formation under mild conditions.

Materials:

  • 1H-Indazole-7-carboxylic acid

  • tert-Butylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-indazole-7-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add tert-butylamine (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

  • HATU and DIPEA: This combination is a highly effective peptide coupling system. HATU activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the sterically hindered tert-butylamine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and drive the reaction forward.

  • Anhydrous DMF: The use of an anhydrous polar aprotic solvent like DMF is essential to prevent the hydrolysis of the activated carboxylic acid intermediate and to ensure the solubility of the reactants.

  • Aqueous Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and acidic byproducts. The subsequent brine wash removes residual water from the organic layer.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification Reactant1 1H-Indazole-7-carboxylic Acid Reaction Amide Coupling in DMF Reactant1->Reaction Reactant2 tert-Butylamine Reactant2->Reaction CouplingAgent HATU & DIPEA CouplingAgent->Reaction Workup Aqueous Work-up Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Product N-tert-butyl-1H- indazole-7-carboxamide Purification->Product

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization - A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. This multi-faceted approach provides a self-validating system, confirming the successful synthesis and the quality of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • Aromatic protons of the indazole ring.

  • A singlet for the tert-butyl group protons.

  • A broad singlet for the amide N-H proton.

  • A broad singlet for the indazole N-H proton.

Expected 13C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • Signals corresponding to the aromatic carbons of the indazole ring.

  • A signal for the amide carbonyl carbon.

  • Signals for the quaternary and methyl carbons of the tert-butyl group.

Note: For definitive structural confirmation, obtaining experimental NMR data and comparing it with predicted spectra is essential. Commercial suppliers of this compound can often provide a certificate of analysis with this data.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A typical gradient might start at 95% A, ramping to 5% A over a set time, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indazole chromophore absorbs, typically around 254 nm.

  • Sample Preparation: A solution of the compound in the mobile phase or a suitable solvent like methanol.

The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. A high-purity sample should exhibit a single major peak.

Section 4: Biological Significance - The Gateway to PARP Inhibition

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Niraparib. Understanding the mechanism of action of Niraparib provides the crucial biological context for the importance of this chemical building block.

Niraparib and the PARP Signaling Pathway

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. In response to DNA single-strand breaks, PARP1 is recruited to the site of damage and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.

Niraparib is a potent inhibitor of PARP1 and PARP2. Its mechanism of action is twofold:

  • Catalytic Inhibition: Niraparib binds to the catalytic domain of PARP, preventing the synthesis of PAR chains and thereby inhibiting the recruitment of DNA repair machinery.

  • PARP Trapping: Niraparib also "traps" PARP on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks.

In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair by Niraparib is particularly lethal. This concept is known as synthetic lethality.

Visualizing the PARP Signaling Pathway and Niraparib's Intervention

PARP_Pathway cluster_dna_damage DNA Damage Response cluster_niraparib Niraparib Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation Apoptosis Apoptosis (Cell Death) PARP1->Apoptosis Leads to Double-Strand Breaks in BRCA-deficient cells Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Niraparib Niraparib Niraparib->PARP1 Inhibits & Traps

Caption: The PARP signaling pathway and the mechanism of action of Niraparib.

Conclusion

This compound is more than just a chemical compound; it is a critical enabling molecule in the development of targeted cancer therapies. Its efficient and high-purity synthesis is a crucial first step in the production of Niraparib, a drug that has brought significant clinical benefit to patients. This guide has provided a detailed technical overview, from its fundamental chemical identity and synthesis to its ultimate biological significance. For researchers and drug development professionals, a thorough understanding of such key intermediates is paramount to advancing the field of oncology and developing the next generation of life-saving therapeutics.

References

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A Comprehensive Technical Guide to the Solubility Profile of N-tert-butyl-1H-indazole-7-carboxamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Development

Physicochemical Characterization of N-tert-butyl-1H-indazole-7-carboxamide

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior. This compound is a heterocyclic compound with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O[7][8]
Molecular Weight 217.27 g/mol [7][8]
Appearance Off-white to white powder[7]
CAS Number 1476776-76-7[9]
XLogP3 (Predicted) 1.8[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
pKa (Predicted) 12.55 ± 0.40[10][11]

The molecule's structure, featuring an indazole core, a carboxamide linker, and a bulky tert-butyl group, presents a classic case of balancing hydrophilic and lipophilic regions. The indazole and carboxamide moieties can participate in hydrogen bonding, while the tert-butyl group contributes to its lipophilicity.[12] The predicted XLogP3 of 1.8 suggests a moderate lipophilicity, indicating that its solubility will be highly dependent on the chosen solvent system.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[12] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[13]

Solvent Properties and Their Influence

The choice of solvent is critical, and their properties dictate their interaction with the solute:

  • Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment and a high dielectric constant. They are effective at solvating polar molecules and ions.[14]

  • Protic vs. Aprotic: Polar solvents can be further classified as protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., DMSO, DMF). Protic solvents are excellent hydrogen bond donors and acceptors, while polar aprotic solvents are typically only hydrogen bond acceptors.[14]

  • Non-Polar Solvents: These have low dielectric constants and minimal dipole moments (e.g., hexane, toluene) and are best suited for dissolving non-polar, lipophilic compounds.[13]

Here is a summary of common laboratory solvents and their relevant properties:

SolventPolarity IndexDielectric ConstantType
Water10.280.1Polar Protic
Methanol5.132.70Polar Protic
Ethanol-24.55Polar Protic
Isopropyl Alcohol3.919.92Polar Protic
Acetonitrile5.837.5Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.68Polar Aprotic
N,N-Dimethylformamide (DMF)6.436.71Polar Aprotic
Acetone5.120.7Polar Aprotic
Dichloromethane (DCM)3.18.93Polar Aprotic
Ethyl Acetate4.46.02Polar Aprotic
Tetrahydrofuran (THF)4.07.58Polar Aprotic
Toluene2.42.38Non-Polar
Hexane0.11.88Non-Polar

(Data compiled from various sources[15][16][17][18])

Based on the structure of this compound, we can hypothesize that it will exhibit limited solubility in highly polar protic solvents like water due to the non-polar tert-butyl group and the aromatic indazole ring. Conversely, its solubility in non-polar solvents like hexane may also be limited due to the polar carboxamide and indazole functionalities. Therefore, solvents of intermediate polarity, particularly polar aprotic solvents like DMSO, DMF, and acetone, which can act as hydrogen bond acceptors, are likely to be effective at dissolving this compound.

Experimental Determination of Solubility: Protocols and Best Practices

Since no empirical data is publicly available, a systematic experimental approach is necessary. The two primary types of solubility to consider are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and pH, where the dissolved solute is in equilibrium with the undissolved solid phase.[5][19] The shake-flask method is the gold standard for its determination.[1][20]

This protocol is adapted from established methodologies and ICH guidelines.[20][21][22]

Objective: To determine the equilibrium solubility of this compound in a panel of common laboratory solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO, DCM, Ethyl Acetate, Hexane)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or in a thermomixer.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A 24-hour incubation is a common starting point, with some protocols extending to 48 or 72 hours.[19][23] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Self-Validation and Trustworthiness:

  • Visual Confirmation: Ensure undissolved solid is present in each vial before and after equilibration.

  • Multiple Time Points: Confirm that the measured solubility does not significantly change between later time points (e.g., 24h vs. 48h).

  • Replicates: Perform each determination in at least triplicate to assess reproducibility.[22]

  • Mass Balance: For a rigorous approach, the amount of remaining solid can be determined and compared to the initial amount to cross-validate the result.

Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer and remain in solution under specific, non-equilibrium conditions.[24][25] This is a high-throughput method often used in early drug discovery.[26]

This protocol is based on common HTS methodologies.[23][24][25]

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microplates (UV-transparent for spectrophotometric methods)

  • Multi-channel pipettes or automated liquid handler

  • Plate shaker

  • Plate reader (nephelometer for light scattering or UV-Vis spectrophotometer)

Procedure:

  • Compound Addition:

    • Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well plate. Often, a serial dilution of the stock is used to test a range of concentrations.

  • Buffer Addition and Mixing:

    • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should typically be low, e.g., 1-2%).

    • Immediately mix the contents of the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[23]

  • Detection of Precipitation:

    • The point of precipitation can be detected by several methods:

      • Nephelometry: Measures the light scattering caused by insoluble particles. An increase in scattering indicates precipitation.[24]

      • UV-Vis Spectrophotometry: After filtering or centrifugation of the plate, the concentration of the dissolved compound in the supernatant is measured and compared to a standard.[24]

      • Automated Microscopy (BMI): Images and analyzes insoluble aggregates captured on a membrane.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Causality Behind Experimental Choices:

  • DMSO Stock: Using a DMSO stock mimics the conditions of many high-throughput screening assays, making kinetic solubility a relevant parameter for predicting a compound's behavior in these assays.

  • Short Incubation: The short incubation time reflects the non-equilibrium nature of the measurement and provides a rapid assessment of a compound's propensity to precipitate upon dilution into an aqueous environment.

Visualizing the Workflow and Interactions

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C Start Equilibration D Centrifuge to Pellet Solid C->D End Equilibration E Filter Supernatant (0.22 µm) D->E G Analyze Filtrate & Standards (HPLC/UV) E->G Analyze Sample F Prepare Calibration Standards F->G H Determine Concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram: Key Solute-Solvent Interactions

G Solute N-tert-butyl-1H- indazole-7-carboxamide PolarProtic Polar Protic (e.g., Water, Methanol) Solute->PolarProtic H-Bonding (Donor/Acceptor) Dipole-Dipole (Limited by lipophilic parts) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->PolarAprotic H-Bonding (Acceptor) Dipole-Dipole (Generally Favorable) NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Van der Waals (Limited by polar parts)

Caption: Predicted Solute-Solvent Interaction Types.

Summary and Forward Look

This guide has laid out the essential theoretical framework and practical methodologies for determining the solubility profile of this compound. While a lack of published data necessitates experimental determination, the provided protocols for both thermodynamic and kinetic solubility offer robust pathways to generate this critical information. A systematic evaluation across a range of solvents, from polar protic to non-polar, will yield a comprehensive understanding of this molecule's behavior. This data is not merely an academic exercise; it is a vital component of informed decision-making in the drug development pipeline, influencing formulation strategies, preclinical studies, and ultimately, the trajectory of a potential therapeutic agent.

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An In-Depth Technical Guide to the Biological Activity of Indazole-7-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Among its various isomers, the indazole-7-carboxamide architecture has emerged as a particularly fruitful framework for the development of targeted therapeutics, most notably in the field of oncology. This technical guide provides an in-depth exploration of the biological activities associated with indazole-7-carboxamide derivatives. We will dissect their preeminent role as Poly(ADP-ribose) polymerase (PARP) inhibitors, exemplified by the clinical success of Niraparib, and explore their potential against other key cellular targets such as protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationship (SAR) data, core experimental protocols, and future perspectives for this promising class of compounds.

The Indazole-7-Carboxamide Core: A Foundation for Potent PARP Inhibition

The most significant therapeutic application of the indazole-7-carboxamide scaffold to date is in the inhibition of PARP enzymes, a critical component of the DNA damage response (DDR). This has led to the development of powerful anti-cancer agents that exploit the concept of synthetic lethality.

Mechanism of Action: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2, is a family of enzymes crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway. When PARP is inhibited, these normally benign SSBs go unrepaired and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs).

In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, many cancers, particularly certain types of ovarian, breast, and prostate cancer, harbor mutations in the BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[3] In these cancer cells, the inhibition of PARP leads to an accumulation of DSBs that cannot be repaired, resulting in genomic instability and apoptotic cell death. This selective killing of cancer cells with a specific genetic vulnerability (HR deficiency) while sparing normal cells is known as synthetic lethality .

G cluster_inhibited In PARP-Inhibited, HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB causes HR_Pathway Homologous Recombination (HR) (BRCA1/2 Proficient) DNA_DSB->HR_Pathway HR is deficient NHEJ Error-Prone Repair (NHEJ) DNA_DSB->NHEJ overwhelmed Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis leads to Inhibitor Indazole-7-Carboxamide (e.g., Niraparib) Inhibitor->PARP INHIBITS

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Lead Compound: Niraparib (MK-4827)

The development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, known as Niraparib (formerly MK-4827), is a landmark achievement for this chemical class.[3] It is a potent oral inhibitor of both PARP-1 and PARP-2.[3][4] Initial drug discovery efforts identified the 2-phenyl-2H-indazole-7-carboxamide scaffold as a promising starting point.[5] Extensive structure-activity relationship (SAR) exploration focused on optimizing enzymatic and cellular potency while improving pharmacokinetic properties.[6] A key challenge identified was extrahepatic oxidation by cytochrome P450 enzymes CYP1A1 and CYP1A2, which was successfully engineered out through structural modifications culminating in the discovery of Niraparib.[3][6] This compound was shown to be highly effective as a single agent in xenograft models of BRCA-1 deficient cancers and has since been approved for treating various cancers.[3]

Structure-Activity Relationship (SAR) Insights

The optimization of the 2-phenyl-2H-indazole-7-carboxamide scaffold has yielded critical insights into the structural requirements for potent PARP inhibition:

  • Indazole Core: The 2H-indazole-7-carboxamide core is essential for binding to the nicotinamide pocket of the PARP enzyme. The carboxamide group forms key hydrogen bonds that anchor the molecule in the active site.

  • 2-Position Phenyl Ring: Substitutions on this ring are crucial for potency and pharmacokinetics. The introduction of a basic amine, such as the (3S)-piperidin-3-yl moiety in Niraparib, was instrumental in improving aqueous solubility and oral bioavailability.[3][6]

  • Indazole Ring Substitutions: Modifications to the indazole ring itself, such as the addition of a 5-fluoro group in early analogs, were shown to enhance enzymatic inhibition.[5]

Quantitative Biological Data Summary

The potency of lead indazole-7-carboxamide derivatives has been rigorously quantified through various assays.

CompoundTargetAssay TypePotencyReference
Niraparib (MK-4827) PARP-1Enzyme InhibitionIC₅₀ = 3.8 nM[3][6][4]
PARP-2Enzyme InhibitionIC₅₀ = 2.1 nM[3][6][4]
PARPWhole Cell ActivityEC₅₀ = 4.0 nM[3][6]
BRCA-1/-2 Mutant CellsCell ProliferationCC₅₀ = 10-100 nM[3][6]
Analog 48 PARPEnzyme InhibitionIC₅₀ = 4 nM[5]
BRCA-1 Deficient CellsCell ProliferationCC₅₀ = 42 nM[5]

Expanding Therapeutic Horizons: Kinase Inhibition & Other Activities

While PARP inhibition is the most prominent activity, the inherent versatility of the indazole scaffold allows it to serve as a "hinge-binding" motif for a wide array of protein kinases, making this another promising avenue for the 7-carboxamide series.[7]

Potential as Protein Kinase Inhibitors

Aberrant kinase activity is a hallmark of many cancers, and numerous kinase inhibitors are approved drugs.[7] Indazole derivatives have been successfully developed as inhibitors of various kinases, including:

  • p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, which plays a role in tumor cell migration and invasion.[8][9]

  • Extracellular signal-regulated kinase (ERK1/2): Indazole amides have been optimized as inhibitors of the ERK/MAPK pathway, which is frequently hyperactivated in cancers with BRAF mutations.[10]

  • VEGFR, FGFR, Aurora Kinases: Various indazole-based compounds are known to inhibit kinases involved in angiogenesis and cell cycle control.[7]

While much of the published work on kinase inhibition focuses on other indazole isomers, the fundamental ability of the indazole core to interact with the ATP-binding site of kinases suggests that the 7-carboxamide scaffold could be readily adapted for this target class. Future research should focus on synthesizing and screening libraries of indazole-7-carboxamides against diverse kinase panels.

From Bench to Clinic: Drug Development Insights

The translation of a promising chemical scaffold into a clinical candidate requires robust synthetic routes and a thorough understanding of its metabolic fate.

General Synthetic Strategies

The synthesis of 2-substituted-2H-indazole-7-carboxamides typically involves a multi-step sequence. A common approach begins with the construction of the core indazole ring, followed by functionalization. For instance, a substituted 2-fluorobenzonitrile can be reacted with hydrazine to form an amino-indazole intermediate. This is followed by selective N-alkylation and subsequent amide formation to yield the final product.

G Start Substituted 2-Fluorobenzonitrile Intermediate1 Amino Indazole Intermediate Start->Intermediate1 Cyclization Step1 Hydrazine Hydrate Intermediate2 N-Substituted Indazole Intermediate1->Intermediate2 Functionalization Step2 N-Alkylation (e.g., R-X, Base) Final Final Indazole-7-Carboxamide Derivative Intermediate2->Final Amide Formation Step3 Hydrolysis & Amidation (e.g., NH3 source, Coupling Agent) G Compound Novel Indazole-7-Carboxamide Derivative EnzymeAssay Biochemical Assay (e.g., PARP Enzyme Inhibition) Compound->EnzymeAssay Potency Determine IC50 EnzymeAssay->Potency CellAssay Cell-Based Assay (e.g., Cell Proliferation) Selectivity Determine EC50 & Cellular Potency CellAssay->Selectivity TargetEngage Target Engagement (e.g., Western Blot for PAR) Mechanism Confirm Mechanism of Action TargetEngage->Mechanism PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Dosing Establish Dosing & Schedule PK_PD->Dosing InVivo In Vivo Efficacy Study (e.g., Xenograft Model) Efficacy Evaluate Anti-Tumor Activity InVivo->Efficacy Potency->CellAssay Selectivity->TargetEngage Mechanism->PK_PD Dosing->InVivo

Caption: Experimental workflow for the evaluation of a novel derivative.
Protocol 4.1: In Vitro PARP1 Enzyme Inhibition Assay
  • Objective: To determine the concentration of the test compound required to inhibit 50% of PARP1 enzyme activity (IC₅₀).

  • Principle: This is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1. The signal is detected via a streptavidin-europium conjugate.

  • Methodology:

    • Compound Preparation: Prepare a 10-point serial dilution of the indazole-7-carboxamide derivative (e.g., from 100 µM to 5 pM) in assay buffer (e.g., 50 mM Tris, pH 8.0, 2 mM MgCl₂). Include a DMSO-only vehicle control.

    • Reaction Setup: In a 384-well plate, add recombinant human PARP1 enzyme.

    • Inhibitor Addition: Add the serially diluted compound or DMSO control to the wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

    • Reaction Initiation: Initiate the PARP reaction by adding a substrate mixture containing activated DNA, histone proteins, and biotinylated NAD+.

    • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Detection: Stop the reaction and detect the biotinylated histones by adding streptavidin-europium. Read the plate on a time-resolved fluorescence reader.

    • Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus log[inhibitor] and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cell Proliferation Assay in BRCA-Mutant vs. Wild-Type Cells
  • Objective: To assess the selective anti-proliferative effect of the compound on cells with deficient homologous recombination (synthetic lethality).

  • Principle: This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

  • Methodology:

    • Cell Plating: Seed a BRCA1-mutant cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the indazole-7-carboxamide derivative for 72-120 hours. Include a vehicle control (DMSO).

    • Viability Assessment: After the incubation period, add a viability reagent such as MTS or resazurin to each well.

    • Incubation & Reading: Incubate for 2-4 hours according to the manufacturer's instructions, then measure the absorbance or fluorescence on a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the CC₅₀ (concentration causing 50% reduction in cell viability) for each cell line to assess for selective potency.

Future Perspectives and Conclusion

The indazole-7-carboxamide scaffold has been unequivocally validated as a premier pharmacophore for targeting PARP, leading to a new class of impactful cancer therapies. The clinical success of Niraparib provides a powerful foundation and a rich dataset for guiding future drug design.

The path forward is twofold. First, within the realm of PARP inhibition, there is an opportunity to design next-generation inhibitors with improved selectivity profiles, novel resistance-breaking mechanisms, or tailored properties for combination therapies. Second, the untapped potential of this scaffold against other target classes, particularly protein kinases, warrants significant exploration. By leveraging the existing SAR knowledge and applying it to new biological targets, the indazole-7-carboxamide core could yield novel therapeutics for a host of other diseases. The continued investigation of this versatile and potent scaffold promises to be a rewarding endeavor for the drug discovery community.

References

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  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]

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An In-Depth Technical Guide to N-tert-butyl-1H-indazole-7-carboxamide: From Discovery to a Key Intermediate in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-tert-butyl-1H-indazole-7-carboxamide, a significant heterocyclic molecule that has emerged from the landscape of modern medicinal chemistry. We will delve into its discovery, chronicle its synthetic evolution, and illuminate its pivotal role as a structural precursor to sophisticated therapeutic agents. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's scientific journey and its practical applications in pharmaceutical research and development.

Introduction: The Emergence of the Indazole Scaffold in Drug Discovery

The indazole core, a bicyclic heteroaromatic system, has garnered substantial interest in medicinal chemistry due to its versatile biological activities.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to the development of drugs for a range of therapeutic areas, including oncology and inflammation.[1] Within this privileged scaffold, the 7-carboxamide substituent has proven to be a particularly fruitful avenue for derivatization, leading to the discovery of potent and selective enzyme inhibitors.

This compound (Figure 1) represents a specific and important embodiment of this chemical class. While not a therapeutic agent itself, its history is intrinsically linked to the development of targeted cancer therapies, most notably as a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[2][3]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Discovery and Historical Context: A Journey Towards PARP Inhibition

The discovery of this compound is not documented as a singular event but rather as a component of a broader, intensive research effort in the early 21st century focused on the discovery of potent and selective PARP inhibitors.[4][5] PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5]

The indazole-7-carboxamide scaffold was identified as a promising pharmacophore for PARP inhibition.[6] Researchers at Merck Research Laboratories undertook an extensive structure-activity relationship (SAR) study of 2-phenyl-2H-indazole-7-carboxamides, which ultimately led to the discovery of Niraparib (MK-4827).[4][5] While the publications detailing this discovery primarily focus on the final drug candidate and its direct precursors, the synthesis of a library of variously substituted indazole-7-carboxamides, including N-alkyl and N-cycloalkyl derivatives, was a critical part of this process. It is within this context of SAR exploration that the synthesis of this compound would have been first accomplished.

The rationale behind synthesizing the N-tert-butyl derivative would have been to probe the steric and electronic requirements of the solvent-exposed region of the PARP active site. The bulky tert-butyl group allows for an assessment of the spatial tolerance in this part of the binding pocket, providing valuable information for the design of more potent and selective inhibitors.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of this compound is conceptually straightforward, relying on the formation of an amide bond between the precursor carboxylic acid and tert-butylamine. The key challenge lies in the efficient and regioselective synthesis of the 1H-indazole-7-carboxylic acid core.

Synthesis of the Precursor: 1H-Indazole-7-carboxylic Acid

Several synthetic routes to 1H-indazole-7-carboxylic acid have been reported in the literature. A common and effective method starts from 2-methyl-3-nitrobenzoic acid.

G start 2-Methyl-3-nitrobenzoic acid step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 Methyl 2-methyl-3-nitrobenzoate step1->intermediate1 step2 Reduction of nitro group (e.g., H2, Pd/C or SnCl2) intermediate1->step2 intermediate2 Methyl 2-amino-3-methylbenzoate step2->intermediate2 step3 Diazotization and Cyclization (e.g., NaNO2, acid) intermediate2->step3 intermediate3 Methyl 1H-indazole-7-carboxylate step3->intermediate3 step4 Hydrolysis (e.g., NaOH or LiOH) intermediate3->step4 end_product 1H-Indazole-7-carboxylic acid step4->end_product G start 1H-Indazole-7-carboxylic acid coupling_step Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling_step reagent1 tert-Butylamine reagent1->coupling_step end_product This compound coupling_step->end_product

Caption: Amide coupling to form this compound.

Experimental Protocol: Synthesis of this compound

  • Activation of the Carboxylic Acid: 1H-Indazole-7-carboxylic acid is dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF). A coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), are added to the solution. The mixture is stirred at room temperature for a short period to allow for the formation of the activated ester.

  • Addition of the Amine: tert-Butylamine is then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O[7][8]
Molecular Weight 217.27 g/mol [7][8]
CAS Number 1476776-76-7[7][8]
Appearance Off-white to white powder[9]
Purity Typically >97%[9]
Solubility Soluble in organic solvents like DMSO and methanol
Melting Point Not consistently reported
Boiling Point Not consistently reported

Characterization of this compound is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, showing the characteristic peaks for the indazole ring protons and the tert-butyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group.

Role in Drug Discovery and Development: A Stepping Stone to Niraparib

The primary significance of this compound lies in its role as a structural analog and potential intermediate in the synthesis of Niraparib. [2][3]The development of Niraparib involved the synthesis and evaluation of a wide range of indazole-7-carboxamides to optimize potency, selectivity, and pharmacokinetic properties. [4][5] The exploration of different N-substituents on the indazole-7-carboxamide scaffold was crucial in understanding the SAR for PARP inhibition. While the simple N-tert-butyl group itself may not have imparted the optimal combination of properties for a clinical candidate, its synthesis and evaluation would have provided valuable data points that guided the design of more complex and ultimately more successful derivatives like Niraparib.

The journey from the foundational indazole-7-carboxamide scaffold to the approved drug Niraparib highlights the iterative and logical process of modern drug discovery. The synthesis of molecules like this compound, even if they do not become drugs themselves, are indispensable steps in this process, providing the chemical tools and intellectual framework necessary for therapeutic breakthroughs.

Conclusion

This compound, while not a household name in the pharmaceutical world, holds a significant place in the history of targeted cancer therapy. Its discovery is intertwined with the successful development of the PARP inhibitor Niraparib. This technical guide has provided a detailed overview of its historical context, a step-by-step guide to its synthesis, and an elucidation of its importance as a key molecular building block. For researchers in the field of medicinal chemistry and drug development, the story of this compound serves as a compelling case study in the rational design and systematic exploration of chemical space that underpins the creation of life-saving medicines.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

  • Bai, S., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397. [Link]

  • Toniatti, C., et al. (2009). A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor, MK-4827, Is Efficacious in BRCA-1 and -2 Mutant Tumors. Molecular Cancer Therapeutics, 8(12 Supplement), C213.
  • Zhu, G., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 79(2), 164-171. [Link]

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Spectroscopic Characterization of N-tert-butyl-1H-indazole-7-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-butyl-1H-indazole-7-carboxamide is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its structural rigidity and specific substitution pattern make it a valuable building block in drug discovery. Accurate and comprehensive spectroscopic analysis is paramount to confirm its identity, purity, and structural integrity during synthesis and quality control processes. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures. While a complete, publicly available dataset for this specific molecule is not consolidated in a single source, this document synthesizes expected spectral features to provide a reliable reference for researchers.

Molecular Structure and Key Features

The unique spectroscopic signature of this compound arises from the interplay of its distinct functional groups: the indazole bicycle, the 7-carboxamide linker, and the bulky tert-butyl group. Understanding this structure is key to interpreting the spectral data.

DOT Script for Molecular Structure

Introduction: The Scientific Context of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-tert-butyl-1H-indazole-7-carboxamide

This compound is a heterocyclic organic compound increasingly utilized as a key building block and intermediate in pharmaceutical research and development.[1][2] The indazole core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities, from anti-inflammatory agents to kinase inhibitors.[3][4] Given that this compound is designed to be biologically active and is often used in the synthesis of novel therapeutic agents, a robust understanding of its safety profile and handling requirements is paramount for protecting the health and safety of laboratory personnel.[2][5]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and drug development professionals who may interact with this compound. The protocols and recommendations herein are synthesized from available chemical data, safety information on structurally related compounds, and established best practices in industrial hygiene and laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of safe handling. These characteristics influence its potential for aerosolization, its stability, and the appropriate storage conditions.

PropertyValueSource(s)
CAS Number 1476776-76-7[1][6][7]
Molecular Formula C₁₂H₁₅N₃O[1][8]
Molecular Weight 217.27 g/mol [8][9]
Appearance Off-white to white powder[1][2]
Purity Typically ≥97%[5][7]
Storage Temperature Room temperature; some suppliers recommend 2-8°C[5][10]

Section 2: Hazard Identification and Toxicological Assessment

As of the date of this document, a specific, comprehensive Safety Data Sheet (SDS) with validated toxicological data for this compound is not widely available. This is common for novel research chemicals. Therefore, a conservative approach to hazard assessment is mandatory. The following assessment is based on data from structurally similar indazole derivatives and general principles of chemical safety.

Causality of Precaution: The indazole carboxamide scaffold is present in many biologically potent molecules.[11] The mechanism of action for many of these compounds involves interaction with critical biological pathways.[3][4] Therefore, until proven otherwise, this compound should be treated as a potentially bioactive and hazardous substance.

Inferred Hazards from Related Compounds: Safety data for related indazole compounds, such as 1H-Indazol-7-amine and other carboxamide derivatives, indicate the following potential hazards, which should be conservatively assumed for this compound:

  • Acute Oral Toxicity: May be harmful if swallowed.[12]

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[12]

  • Respiratory Irritation: As a fine powder, it poses a risk of respiratory tract irritation if inhaled.[7][13]

Hazardous Combustion Products: In the event of a fire, thermal decomposition can lead to the release of irritating gases and toxic fumes, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[13]

  • Nitrogen oxides (NOx)[13]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls:

  • Ventilation: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. A ventilated balance enclosure is required for weighing operations.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The selection of PPE is dictated by the specific task. The following table provides a baseline for common laboratory operations.

TaskRequired PPERationale
Weighing & Transfer (Solid) Safety goggles, Lab coat, Nitrile gloves, N95 respirator (or higher)Protects against eye contact, skin contamination, and inhalation of fine powder.
Solution Preparation & Handling Safety glasses with side shields (or goggles), Lab coat, Nitrile glovesProtects against splashes to the eyes and skin. Fume hood use mitigates inhalation risk.
Storage & Transport (within lab) Lab coat, Nitrile gloves, Safety glassesPrevents contamination from residual material on containers.

Diagram: Hierarchy of Safety Controls

This diagram illustrates the principle of implementing safety measures, prioritizing the most effective controls.

cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Topic) Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Admin Administrative Controls (SOPs, Training, Restricted Access) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) label_most Most Effective label_most->Elimination label_least Least Effective label_least->PPE

Caption: Hierarchy of safety controls, prioritizing engineering solutions over PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is critical for preventing accidental exposure and ensuring experimental integrity.

Storage:

  • Store in a tightly sealed, clearly labeled container.[13]

  • Keep in a cool, dry, and well-ventilated area.[13]

  • Store away from incompatible materials, particularly strong oxidizing agents.[13]

  • Follow any specific temperature requirements from the supplier (e.g., 2-8°C).[10]

Experimental Protocol: Weighing and Stock Solution Preparation

This protocol is designed to be self-validating by incorporating safety checks at each critical step.

  • Preparation (Pre-Operation):

    • Verify the chemical fume hood or ventilated balance enclosure has a current certification.

    • Don all required PPE: lab coat, safety goggles, nitrile gloves, and an N95 respirator.

    • Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortexer) inside the hood.

    • Place a labeled waste bag inside the hood for disposal of contaminated consumables.

  • Weighing the Compound:

    • Tare the analytical balance with the weigh boat inside the ventilated enclosure.

    • Carefully open the container of this compound. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat.

    • Securely close the primary container immediately after transfer.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the designated vial.

    • Using a pipette, add the calculated volume of the desired solvent to the vial.

    • Secure the cap on the vial.

    • Gently swirl or vortex the vial until the solid is fully dissolved.

  • Cleanup:

    • Wipe the spatula clean with a solvent-dampened wipe and dispose of it in the designated waste bag.

    • Dispose of the used weigh boat and any other contaminated consumables in the same waste bag.

    • Wipe down the work surface inside the hood with an appropriate solvent.

    • Remove gloves and dispose of them, then wash hands thoroughly with soap and water.[13]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Accidental Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Diagram: Emergency Response Workflow

Start Accidental Exposure Occurs Assess Assess the Situation (Is the area safe?) Start->Assess Evacuate Evacuate Immediate Area If Necessary Assess->Evacuate  If spill is large  or airborne dust FirstAid Administer First Aid (See Table) Assess->FirstAid  If safe to approach Notify Notify Supervisor & EH&S Department Evacuate->Notify FirstAid->Notify Medical Seek Professional Medical Attention Notify->Medical

Caption: Decision workflow for responding to an accidental exposure event.

Spill Management:

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep or scoop up the material to avoid creating dust. Place it in a sealed, labeled container for disposal. Clean the spill area with a wet cloth or paper towel.

  • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal.

  • Large Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Fire Fighting:

  • Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher.

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[13]

Section 6: Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's licensed hazardous waste disposal program. Follow all local, state, and federal regulations.

References

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  • CAS No : 1476776-76-7 | Product Name : N-(tert-Butyl)-1H-indazole-7-carboxamide.
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An In-Depth Technical Guide to the Thermogravimetric Analysis of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of N-tert-butyl-1H-indazole-7-carboxamide, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a standard operating procedure to detail the causality behind the experimental design, ensuring a robust and self-validating analytical approach.

Foundational Principles: Why TGA is Essential for Pharmaceutical Analysis

Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques, indispensable in the pharmaceutical industry for characterizing the thermal stability and composition of materials.[2][3] The method measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[4][5] This seemingly simple measurement provides critical data on:

  • Thermal Stability: Determining the temperature at which a drug substance or intermediate begins to degrade.[6][7]

  • Compositional Analysis: Quantifying volatile content, such as residual moisture or solvents, which can impact the material's stability, crystal structure, and processing behavior.[3][8]

  • Decomposition Kinetics: Providing insights into the mechanisms and rates of thermal decomposition.[9]

  • Quality Control: Ensuring batch-to-batch consistency and purity.[2][6]

For a molecule like this compound (Molecular Formula: C₁₂H₁₅N₃O, Molecular Weight: 217.27 g/mol ), understanding its thermal behavior is paramount for defining stable storage conditions, guiding formulation development, and complying with regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[10][11][12][13]

Strategic Experimental Design: The Rationale Behind the Method

A robust analytical method is defined by the deliberate choices made during its development. Here, we dissect the key parameters for the TGA of this compound, grounding each choice in scientific expertise.

Instrumentation and Calibration

The analysis is performed on a modern thermogravimetric analyzer, which consists of a high-precision microbalance, a programmable furnace, a temperature sensor, and a gas-purging system.[4][14]

Trustworthiness Pillar: To ensure the integrity of the generated data, a rigorous two-point calibration is mandatory before analysis.

  • Mass Calibration: The balance is calibrated using certified standard weights to ensure accuracy.[15]

  • Temperature Calibration: The furnace temperature is calibrated using the Curie point of multiple ferromagnetic reference materials (e.g., Nickel and Alumel) to ensure accurate temperature measurement across the experimental range.[14][15]

Defining the Atmosphere: The Critical Role of an Inert Environment

The choice of purge gas is one of the most critical experimental parameters. For determining the intrinsic thermal stability and decomposition profile of this compound, a high-purity, dry nitrogen atmosphere is employed.

Causality Explained: Using an inert atmosphere like nitrogen prevents oxidative degradation, which is a chemically distinct process from thermal decomposition (pyrolysis).[14] This allows for the isolation of thermal lability, providing a clear and unambiguous decomposition profile. An analysis in an air or oxygen atmosphere would yield different results related to oxidative stability, which, while valuable, is a separate analytical question.[15]

The Heating Rate: Balancing Resolution and Time

A dynamic heating method, where the temperature is increased linearly, is selected to provide a comprehensive thermal profile over a wide range.[16]

Causality Explained: The heating rate directly influences the observed decomposition temperature.

  • High Heating Rates (>20 °C/min): Can cause the actual sample temperature to lag behind the measured furnace temperature, artificially inflating the onset temperature of decomposition.[17]

  • Low Heating Rates (<10 °C/min): Provide excellent resolution of thermal events but significantly increase analysis time.

A rate of 10 °C/min is chosen as the optimal balance, offering good resolution to distinguish between closely occurring events (e.g., desolvation followed by decomposition) while maintaining practical run times. This rate is a common standard in pharmaceutical thermal analysis.[18]

Experimental Workflow and Protocol

The following diagram and protocol outline a systematic and reproducible workflow for the TGA of this compound.

TGA Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Instrument Calibration (Mass & Temperature) p2 Sample Preparation (5-10 mg, representative sample) p1->p2 p3 Tare Platinum Crucible p2->p3 p4 Load Sample into Crucible p3->p4 a1 Place Crucible in TGA Furnace p4->a1 a2 Equilibrate at 30°C under N2 (Purge Rate: 50 mL/min) a1->a2 a3 Ramp Temperature to 600°C (Heating Rate: 10°C/min) a2->a3 a4 Record Mass vs. Temperature Data a3->a4 d1 Plot TGA Thermogram (% Mass vs. Temperature) a4->d1 d2 Generate DTG Curve (1st Derivative) d1->d2 d3 Determine T_onset, T_peak and Residual Mass d2->d3 d4 Generate Report d3->d4

Caption: TGA experimental workflow from preparation to data analysis.

Step-by-Step Experimental Protocol
  • Instrument Preparation: 1.1. Ensure the thermogravimetric analyzer has been calibrated for mass and temperature within the last 30 days. 1.2. Turn on the nitrogen purge gas and set the flow rate to 50 mL/min. Allow the system to purge for at least 15 minutes to ensure an inert atmosphere.

  • Sample Preparation: 2.1. Accurately weigh 5-10 mg of this compound into a clean, tared platinum crucible. 2.2. Record the exact initial mass. Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • Analysis Execution: 3.1. Open the furnace and carefully place the sample crucible onto the balance mechanism. 3.2. Close the furnace and allow the mass reading to stabilize. 3.3. Set up the temperature program:

    • Segment 1 (Equilibration): Hold at 30 °C for 5 minutes.
    • Segment 2 (Dynamic Scan): Ramp from 30 °C to 600 °C at a rate of 10 °C/min. 3.4. Initiate the experiment.
  • Data Analysis: 4.1. Upon completion, the software will generate a TGA thermogram (mass % vs. temperature). 4.2. Generate the first derivative of the TGA curve (the DTG curve) to precisely identify the temperature of the maximum rate of mass loss. 4.3. Determine the key analytical parameters as described in the following section.

Data Interpretation and Expected Results

The output of the TGA experiment is a thermogram. The y-axis represents the percentage of the initial sample mass, while the x-axis represents the temperature.[4] A step-down in the curve signifies a mass loss event.

Key Analytical Parameters
  • T_onset (Onset Temperature of Decomposition): This is the temperature at which significant thermal degradation begins. It is determined mathematically as the intersection of the baseline tangent with the tangent at the point of maximum slope of the mass loss step.

  • T_peak (Peak Decomposition Temperature): This is the temperature at which the rate of mass loss is at its maximum. It is identified as the peak minimum in the DTG curve.

  • Mass Loss (%): The percentage of mass lost during a specific thermal event.

  • Residual Mass (%): The percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile char or inorganic content.

Expected Data Summary

For a pure, anhydrous small organic molecule like this compound, a single, sharp decomposition step is anticipated. The data below is representative of what would be expected.

ParameterExpected ValueSignificance
Initial Mass5-10 mgEnsures measurement is within the instrument's optimal range.
Mass Loss (up to 150°C)< 0.5%Indicates the absence of significant volatile solvents or moisture.
Onset Temperature (T_onset)~280 - 300 °CDefines the upper limit of the material's thermal stability.
Peak Temperature (T_peak)~300 - 320 °CRepresents the point of maximum decomposition rate.
Residual Mass at 600°C< 2.0%Confirms complete decomposition with minimal char formation.

Conclusion: A Validated Approach to Thermal Characterization

This technical guide has detailed a comprehensive and scientifically grounded methodology for the thermogravimetric analysis of this compound. By explaining the causality behind critical experimental choices—such as the use of an inert atmosphere and a controlled heating rate—and embedding the protocol within a framework of rigorous instrument calibration, this approach ensures the generation of trustworthy and reproducible data. The resulting thermal profile is essential for establishing the stability, purity, and quality of this important pharmaceutical intermediate, directly supporting robust drug development and manufacturing processes in accordance with established guidelines like USP General Chapter <891>.[19][20]

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Unraveling the Oncological Targets of N-tert-butyl-1H-indazole-7-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Carboxamide Scaffold and its Oncological Promise

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with high affinity and selectivity for a range of oncologically relevant targets. While many indazole derivatives have been explored, this guide focuses on a specific entity: N-tert-butyl-1H-indazole-7-carboxamide . This compound is a known intermediate in the synthesis of Niraparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] This close structural relationship to a clinically validated therapeutic strongly suggests that this compound may itself possess activity against PARP or other oncologically relevant targets.

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential molecular targets of this compound. We will delve into the rationale for hypothesizing its primary targets, present state-of-the-art methodologies for target deconvolution, and provide detailed, actionable protocols for experimental validation.

Hypothesizing the Primary Targets: A Rationale-Driven Approach

Given that this compound is a direct precursor to Niraparib, the most logical starting point for target identification is the known mechanism of action of Niraparib itself. Niraparib is a potent inhibitor of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in catastrophic DNA damage and cell death.[4][5]

Therefore, our primary hypothesis is that This compound is an inhibitor of PARP-1 and/or PARP-2 .

Beyond PARP, the broader class of indazole derivatives has been shown to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [6]

  • Epidermal Growth Factor Receptor (EGFR)

  • p21-activated kinase 1 (PAK1) [7][8]

  • Glycogen synthase kinase 3β (GSK-3β) [9]

These kinases represent a plausible, albeit secondary, set of potential targets for this compound. A comprehensive target identification strategy should therefore encompass both the primary hypothesis (PARP inhibition) and the exploration of these potential off-target kinase interactions.

Target Identification Methodologies: A Multi-pronged Strategy

To elucidate the molecular targets of this compound, a multi-pronged approach combining both hypothesis-driven and unbiased screening methods is recommended. This ensures a thorough investigation of both the expected and unexpected biological activities of the compound.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Proteome-wide Analysis cluster_3 Phase 4: Functional Validation A Compound Synthesis & Purity Analysis B PARP1/2 Enzymatic Assays A->B Primary Hypothesis C Broad Kinase Panel Screening A->C Secondary Hypothesis F Affinity Chromatography-Mass Spectrometry A->F E Cell-Based PARP Inhibition Assay B->E D Cellular Thermal Shift Assay (CETSA) C->D H Cell Proliferation & Apoptosis Assays (in relevant cancer cell lines) D->H E->H G Quantitative Proteomics (e.g., LiP-MS) F->G G->H I In Vivo Xenograft Studies H->I

Figure 1. A comprehensive workflow for the identification and validation of oncological targets for this compound.

Experimental Protocols

PARP-1 and PARP-2 Enzymatic Inhibition Assays

Objective: To directly measure the inhibitory activity of this compound against purified PARP-1 and PARP-2 enzymes.

Methodology:

  • Reagents and Materials:

    • Recombinant human PARP-1 and PARP-2 enzymes.

    • Histone H1 (substrate).

    • Biotinylated NAD+ (co-substrate).

    • Streptavidin-coated plates.

    • Anti-poly(ADP-ribose) (PAR) antibody.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • This compound (test compound).

    • Niraparib or Olaparib (positive control).

    • DMSO (vehicle control).

  • Procedure:

    • Coat streptavidin plates with Histone H1.

    • Prepare a reaction buffer containing activated DNA.

    • In a separate plate, serially dilute the test compound and controls in DMSO.

    • Add the PARP enzyme, reaction buffer, and biotinylated NAD+ to the Histone H1-coated plates.

    • Add the diluted compounds to the reaction wells.

    • Incubate at room temperature for 1-2 hours.

    • Wash the plates to remove unbound reagents.

    • Add the anti-PAR antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the chemiluminescent substrate.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Table 1: Expected IC50 Values for PARP Inhibition

CompoundExpected PARP-1 IC50 (nM)Expected PARP-2 IC50 (nM)
This compoundTo be determinedTo be determined
Niraparib (Positive Control)~3.8~2.1
Olaparib (Positive Control)~1.9~1.5

Note: Expected values for controls are based on published literature.[10]

Broad Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Utilize a commercial kinase screening service (e.g., KINOMEscan™, Reaction Biology, AssayQuant).[11][12][13][14][15]

  • These services typically employ binding assays or activity-based assays to quantify the interaction of a test compound with a large panel of kinases (often >400).

  • Submit this compound for screening at a fixed concentration (e.g., 1 µM or 10 µM) to identify initial hits.

  • Follow up with dose-response assays for any significant hits to determine Kd or IC50 values.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of target proteins upon compound binding.[16][17][18][19][20]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line) to ~80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein (e.g., PARP-1) in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_0 CETSA Workflow A Cell Treatment with This compound B Heat Shock at Varying Temperatures A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Quantification of Soluble Target Protein (e.g., PARP-1) D->E F Generation of Melting Curves E->F

Figure 2. A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Proteomics for Unbiased Target Identification

Objective: To identify all potential protein interactors of this compound in an unbiased, proteome-wide manner.[7][9][21][22]

Methodology:

  • Affinity Chromatography-Mass Spectrometry:

    • Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

    • Immobilize the tagged compound on streptavidin beads.

    • Incubate the beads with cell lysate from a relevant cancer cell line.

    • Wash away non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

  • Limited Proteolysis-Mass Spectrometry (LiP-MS):

    • This technique measures changes in protein conformation upon ligand binding.[7]

    • Treat cell lysate with the test compound.

    • Subject the lysate to limited proteolysis.

    • Analyze the resulting peptide fragments by mass spectrometry.

    • Changes in the proteolytic pattern between treated and untreated samples can reveal the binding site and identify the target protein.

Conclusion and Future Directions

The structural relationship of this compound to the potent PARP inhibitor Niraparib provides a strong rationale for investigating its own potential as an anti-cancer agent. The primary hypothesis is that this compound targets PARP-1 and PARP-2. However, a comprehensive evaluation of its activity against a broader range of oncological targets, particularly protein kinases, is essential for a complete understanding of its pharmacological profile.

The multi-pronged approach outlined in this guide, combining hypothesis-driven enzymatic assays with unbiased, proteome-wide screening and cellular target engagement studies, provides a robust framework for the deconvolution of its molecular targets. Successful identification and validation of these targets will be a critical first step in the potential development of this compound as a novel therapeutic for the treatment of cancer.

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  • Eurofins Discovery (2023). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Schulze, W. X. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Sandhu, S. K., et al. (2013). The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: A phase 1 dose-escalation trial. The Lancet Oncology. [Link]

  • Sandhu, S. K., et al. (2013). The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial. The Lancet Oncology. [Link]

  • Bridges, K. A., et al. (2014). Niraparib (MK-4827), a novel poly(ADP-Ribose) polymerase inhibitor, radiosensitizes human lung and breast cancer cells. Oncotarget. [Link]

  • George, E., et al. (2013). Abstract PR05: In vivo antitumor activity of the PARP inhibitor niraparib (MK-4827) in homologous recombination deficient and proficient ovarian cancer. Clinical Cancer Research. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Bridges, K. A., et al. (2014). Niraparib (MK-4827), a novel poly(ADP-Ribose) polymerase inhibitor, radiosensitizes human lung and breast cancer cells. Oncotarget. [Link]

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The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, has unequivocally earned its status as a "privileged scaffold".[1][2] Its remarkable versatility, stemming from its rigid yet adaptable structure and its capacity for crucial hydrogen bonding interactions, has propelled it to the forefront of drug discovery.[1] While rarely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties.[3] This guide provides a comprehensive exploration of the indazole scaffold, from its fundamental chemical characteristics and synthesis to its profound impact on contemporary drug design, with a particular focus on its role in the development of targeted therapies.

The indazole nucleus can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is therefore the predominant form.[3] This structural nuance, coupled with the three positions on the pyrazole ring and multiple sites on the benzene ring available for substitution, provides a rich chemical space for the design of diverse molecular entities with fine-tuned biological activities.

The Indazole Nucleus: A Versatile Pharmacophore in Drug Discovery

The true power of the indazole scaffold lies in its ability to serve as a highly effective pharmacophore across a multitude of biological targets. This is evidenced by the growing number of indazole-containing drugs that have received FDA approval and are now integral components of modern medicine.

A Staple in Oncology: The Rise of Indazole-Based Kinase Inhibitors

Protein kinases, key regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1] The indazole core has proven to be an exceptional ATP mimetic, effectively competing for the ATP-binding site of various kinases.[1] This has led to the development of a significant class of anticancer drugs.

A prime example is Pazopanib , a multi-target tyrosine kinase inhibitor approved by the FDA for the treatment of renal cell carcinoma.[3] Another notable drug is Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and peritoneal cancer.[3]

The success of these drugs has spurred further research into indazole derivatives as inhibitors of a wide array of kinases implicated in cancer, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a validated anti-angiogenic strategy in cancer therapy.[4] Numerous indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[4][5]

  • Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology.[2][6] Indazole-based compounds have been developed as highly potent and selective PLK4 inhibitors.[6]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[5] Indazole derivatives have shown significant inhibitory activity against Aurora kinases.[5]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is a known driver in various cancers. Erdafitinib, a pan-FGFR inhibitor with an indazole core, is FDA-approved for urothelial carcinoma.[5]

  • AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (TYRO3, AXL, MER) subfamily of receptor tyrosine kinases and is upregulated in numerous cancers, where its overexpression is linked to poor prognosis and drug resistance.[7] Fragment-based lead discovery approaches have successfully identified novel indazole-based AXL inhibitors.[7]

The following table summarizes the activity of selected indazole-based kinase inhibitors:

Compound/DrugTarget Kinase(s)IC50/KiTherapeutic ApplicationReference(s)
PazopanibVEGFR, PDGFR, c-KitVEGFR-2: 30 nMRenal Cell Carcinoma[3]
NiraparibPARP-1, PARP-2PARP-1: 3.8 nMOvarian Cancer[3]
AxitinibVEGFR-1, -2, -3VEGFR-2: 0.2 nMRenal Cell Carcinoma[8]
ErdafitinibFGFR1-4FGFR1: 1.2 nMUrothelial Carcinoma[5]
Compound 30VEGFR-21.24 nM(Preclinical) Anti-angiogenic[4]
Compound C05PLK4< 0.1 nM(Preclinical) Anticancer[6]

Mechanism of Action: Indazole as a Hinge-Binding Motif

The efficacy of indazole-based kinase inhibitors often stems from the ability of the indazole nitrogen atoms to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor in the active site.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole Inhibitor Hinge_Region Hinge Region (e.g., Ala, Glu) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indazole_Core Indazole Core Indazole_Core->Hinge_Region H-bonds R1_Group R1 Substituent (hydrophobic interaction) R1_Group->Hydrophobic_Pocket van der Waals forces R2_Group R2 Substituent (solubility/selectivity) R2_Group->Solvent_Front Solvent exposure

Caption: Indazole kinase inhibitor binding mode.

Beyond Oncology: A Scaffold for Diverse Therapeutic Areas

The therapeutic potential of the indazole scaffold extends far beyond cancer treatment. Its derivatives have shown promise and have been successfully developed for a range of other conditions.

  • Anti-inflammatory and Analgesic Agents: The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine .[3][9] These drugs provide relief from pain and inflammation, highlighting the early recognition of the scaffold's potential in this therapeutic area.[10]

  • Antiemetic Drugs: Granisetron , a selective 5-HT3 receptor antagonist containing an indazole nucleus, is widely used as an antiemetic to manage nausea and vomiting, particularly in patients undergoing chemotherapy.[10][11]

  • Antibacterial Agents: Novel indazole derivatives have been developed as DNA gyrase inhibitors with potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[12]

  • Antifungal Agents: Certain indazole derivatives have demonstrated efficacy against fungal pathogens like Candida albicans and Candida glabrata.[10] Some compounds have been identified as selective inhibitors of cytochrome bc1.[10]

  • Cardiovascular Diseases: Although less explored, some indazole derivatives have shown potential in treating cardiovascular pathologies.[13] For example, 7-nitroindazole has been shown to have an anti-hypertrophic effect on the heart.[13]

  • Neurodegenerative Diseases: The role of kinases in neuroinflammation and neurodegeneration has led to the investigation of indazole-based kinase inhibitors for conditions like Parkinson's disease.[10]

  • Allosteric Modulators: Indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), an important target in inflammatory and autoimmune diseases.[14]

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The development of potent and selective indazole-based drugs relies heavily on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the substituents at various positions of the indazole ring, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.

General SAR Insights for Indazole Derivatives:

PositionGeneral Role of SubstituentsExample of Favorable Substituents
N1Often directed towards the solvent-exposed region, influencing solubility and pharmacokinetic properties. Can also engage in additional interactions with the target protein.Meta-substituted benzyl groups, hydrophilic pharmacophores.[6][14]
N2Can influence the orientation of the indazole core within the binding pocket.
C3A key position for introducing functionalities that can interact with specific pockets of the target protein.Carboxamides, pyrrolopyridinyl groups.[3][15]
C4, C5, C6, C7Substituents on the benzene ring can modulate potency, selectivity, and physicochemical properties. They often occupy hydrophobic pockets.Methoxy, hydroxyl, and small alkyl groups at C4, C5, and C6.[14] The 7-methyl group can enhance potency and selectivity by occupying a specific hydrophobic pocket.[1]

For instance, in the development of CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups were the more potent indazole C4 substituents, while only small groups were tolerated at C5, C6, or C7.[14] In the case of PLK4 inhibitors, modifying the hydrophobic segment extending toward the hinge region by removing a fluorine atom led to enhanced kinase inhibitory activity.[6] The unique regiochemistry of an amide linker at the C3 position was found to be critical for the inhibition of calcium influx in mast cells.[15]

Synthetic Strategies for Indazole Derivatives

The synthetic accessibility of the indazole scaffold is a key factor contributing to its widespread use in medicinal chemistry.[1] Numerous methods have been developed for the construction of the indazole core and its subsequent functionalization.

Common Synthetic Routes to the 1H-Indazole Core:

A frequently employed and efficient method for the synthesis of the 1H-indazole core involves the cyclization of o-toluidine derivatives.[16] This transformation typically proceeds via a diazotization reaction followed by an intramolecular cyclization.

G start o-Toluidine Derivative step1 NaNO2, HCl Diazotization start->step1 intermediate Diazonium Salt step1->intermediate step2 Intramolecular Cyclization intermediate->step2 end 1H-Indazole Core step2->end

Sources

Methodological & Application

The Strategic Role of N-tert-butyl-1H-indazole-7-carboxamide in Streamlining Niraparib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & In-Depth Protocol

Abstract: This document provides a comprehensive technical guide on the synthesis and application of N-tert-butyl-1H-indazole-7-carboxamide, a pivotal intermediate in the manufacturing of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. We will elucidate the strategic importance of the tert-butyl protecting group in directing the regioselective N-2 arylation of the indazole core, a critical step for ensuring the desired molecular architecture of the final active pharmaceutical ingredient (API). Detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent conversion to Niraparib are provided, along with an in-depth discussion of the chemical principles and experimental rationale that underpin this efficient synthetic route.

Introduction: The Challenge of Regioselectivity in Niraparib Synthesis

Niraparib, chemically known as 2-[4-[(3S)-piperidin-3-yl]phenyl]-2H-indazole-7-carboxamide, is a cornerstone in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.[1] Its molecular structure features a core 2,7-disubstituted indazole moiety. A significant challenge in the synthesis of Niraparib is the selective formation of the N-2 aryl indazole regioisomer, as direct arylation of the indazole ring can lead to a mixture of N-1 and N-2 substituted products. To overcome this, a robust synthetic strategy is required that favors the formation of the therapeutically active N-2 isomer.

This application note focuses on a highly effective process chemistry approach that utilizes this compound as a key intermediate. The introduction of a bulky tert-butyl group on the C-7 carboxamide serves as a directing and protecting group, sterically hindering N-1 arylation and promoting the desired N-2 coupling. This strategy not only enhances regioselectivity but also improves the overall efficiency and scalability of the Niraparib synthesis.[2][3][4]

The Synthetic Pathway: A Strategic Overview

The synthesis of Niraparib via the this compound intermediate can be conceptually divided into three main stages:

  • Formation of the Indazole Core: Synthesis of the foundational 1H-indazole-7-carboxylic acid.

  • Installation of the Directing Group: Amide coupling of 1H-indazole-7-carboxylic acid with tert-butylamine to yield this compound.

  • Regioselective Arylation and Deprotection: Copper-catalyzed N-2 arylation of the protected indazole intermediate, followed by deprotection to afford Niraparib.

This workflow is designed to ensure high purity and yield at each step, culminating in a streamlined and industrially viable manufacturing process.

Niraparib_Synthesis_Workflow cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: Directing Group Installation cluster_2 Stage 3: Arylation & Final API Synthesis A Starting Materials (e.g., methyl 2-amino-3-methylbenzoate) B 1H-Indazole-7-carboxylic Acid A->B Cyclization C This compound B->C Amide Coupling D Regioselective N-2 Arylation C->D Cu-catalyzed Cross-Coupling E Deprotection D->E Acid-mediated Deprotection F Niraparib API E->F

Figure 1: Conceptual workflow for the synthesis of Niraparib highlighting the three key stages involving the this compound intermediate.

Detailed Protocols and Methodologies

The following protocols are based on established and optimized procedures found in the process chemistry literature, particularly from patent disclosures and publications by Merck & Co., Inc.[2][3]

Synthesis of 1H-Indazole-7-carboxylic Acid

The foundational indazole core is synthesized from readily available starting materials. One common method involves the cyclization of a substituted aminobenzoate.

Protocol 1: Synthesis of 1H-Indazole-7-carboxylic Acid

  • Reaction Setup: In a suitable reactor, suspend methyl 2-amino-3-methylbenzoate in an appropriate solvent such as toluene.

  • Acetylation: Add acetic anhydride and a catalytic amount of potassium acetate. Heat the mixture to reflux for a short period.

  • Diazotization and Cyclization: Cool the reaction mixture and add isoamyl nitrite dropwise. The reaction is then refluxed overnight to facilitate the formation of the indazole ring, yielding methyl 1H-indazole-7-carboxylate.[5]

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by heating at reflux.[5]

  • Work-up and Isolation: After cooling, the reaction mixture is concentrated, and the aqueous phase is acidified with dilute HCl to precipitate the product. The solid 1H-indazole-7-carboxylic acid is collected by filtration, washed with water, and dried under vacuum.

ParameterValueReference
Starting Material Methyl 2-amino-3-methylbenzoate[5]
Key Reagents Acetic anhydride, Isoamyl nitrite, LiOH[5]
Solvents Toluene, THF, Water[5]
Typical Yield High[5]

Table 1: Summary of reaction parameters for the synthesis of 1H-indazole-7-carboxylic acid.

Synthesis of this compound

This step introduces the crucial tert-butyl directing group via a standard amide coupling reaction.

Protocol 2: Amide Coupling to form this compound

  • Reaction Setup: Dissolve 1H-indazole-7-carboxylic acid in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Activation: Add 1,1'-carbonyldiimidazole (CDI) to the solution at room temperature to activate the carboxylic acid.

  • Amine Addition: Add tert-butylamine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to approximately 40°C and stir until the reaction is complete, as monitored by HPLC.

  • Work-up and Isolation: Upon completion, water is added to the reaction mixture to precipitate the product. The solid this compound is collected by filtration, washed with water, and dried.[2]

ParameterValueReference
Starting Material 1H-Indazole-7-carboxylic Acid[2]
Key Reagents 1,1'-Carbonyldiimidazole (CDI), tert-butylamine[2]
Solvent N,N-Dimethylformamide (DMF)[2]
Temperature 40°C[2]
Typical Yield 86%[2]

Table 2: Summary of reaction parameters for the synthesis of this compound.

Causality of Experimental Choices:

  • CDI as a Coupling Agent: CDI is an effective and mild coupling agent that avoids the formation of by-products that are difficult to remove, facilitating a clean reaction and straightforward product isolation.

  • DMF as Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the starting material and the intermediate activated species.

  • Direct Precipitation: The ability to precipitate the product by adding water simplifies the purification process, making it highly amenable to large-scale production.

Regioselective N-2 Arylation and Final Deprotection to Niraparib

This is the cornerstone of the synthetic strategy, where the tert-butyl protected intermediate is coupled with the piperidine-containing aryl bromide.

N2_Arylation_Mechanism cluster_0 Reaction Components cluster_1 Reaction and Product Formation Indazole N-tert-butyl-1H- indazole-7-carboxamide CoupledProduct Coupled Intermediate Indazole->CoupledProduct Copper-Catalyzed N-Arylation (Regioselective at N-2) ArylBromide (S)-tert-butyl 3-(4-bromophenyl) piperidine-1-carboxylate ArylBromide->CoupledProduct Copper-Catalyzed N-Arylation (Regioselective at N-2) Catalyst CuBr / 8-hydroxyquinoline Catalyst->CoupledProduct Copper-Catalyzed N-Arylation (Regioselective at N-2) Base K2CO3 Base->CoupledProduct Copper-Catalyzed N-Arylation (Regioselective at N-2) Niraparib Niraparib CoupledProduct->Niraparib Deprotection (Boc and tert-butyl)

Figure 2: Diagram illustrating the key components and steps in the regioselective N-2 arylation and subsequent deprotection to form Niraparib.

Protocol 3: Synthesis of Niraparib

  • Reaction Setup: In a reactor, combine this compound, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, copper(I) bromide (CuBr), 8-hydroxyquinoline (as a ligand), and potassium carbonate (K₂CO₃) in dimethylacetamide (DMAc).[3]

  • Reaction Conditions: Heat the reaction mixture to approximately 110°C and stir until the coupling is complete. The bulky tert-butyl group on the amide sterically disfavors reaction at the N-1 position of the indazole, leading to high regioselectivity for the desired N-2 isomer.[3][4]

  • Work-up: After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed and concentrated to yield the crude coupled product.

  • Deprotection: The crude intermediate is then subjected to deprotection to remove both the Boc group from the piperidine and the tert-butyl group from the amide. This is typically achieved using a strong acid, such as methanesulfonic acid (MSA) in a suitable solvent like o-xylene. The reaction is heated to around 40°C.[]

  • Isolation and Salt Formation: The final API can be isolated and purified. For pharmaceutical use, it is often converted to a stable salt form, such as the tosylate salt, by reacting with p-toluenesulfonic acid.[2]

ParameterValueReference
Catalyst System CuBr / 8-hydroxyquinoline[3]
Base K₂CO₃[3]
Solvent Dimethylacetamide (DMAc)[3]
Temperature ~110°C[3]
Deprotection Agent Methanesulfonic Acid (MSA)[]
Final API Form Often as tosylate salt[2]

Table 3: Summary of reaction parameters for the N-2 arylation and deprotection steps.

Expertise & Experience Insights:

  • The Role of 8-hydroxyquinoline: This ligand is crucial for activating the copper catalyst and facilitating the C-N bond formation. Its selection is a result of optimization studies aimed at maximizing yield and minimizing reaction time.

  • Controlling Regioselectivity: The success of this entire synthetic route hinges on the regioselective N-2 arylation. The use of the N-tert-butyl-carboxamide as a protecting/directing group is a prime example of how strategic functional group manipulation can solve complex synthetic challenges. It allows for a more direct and efficient coupling compared to earlier synthetic routes that involved more steps and lower overall yields.[2][4]

Conclusion

The use of this compound as a key intermediate represents a significant advancement in the synthesis of Niraparib. This approach effectively addresses the challenge of regioselectivity in the critical N-arylation step, leading to a more efficient, scalable, and economically viable manufacturing process. The protocols and insights provided in this application note are intended to equip researchers and drug development professionals with a thorough understanding of this elegant synthetic strategy, thereby facilitating the production of this vital anti-cancer therapeutic.

References

  • Development of a highly regioselective N-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib) . Morressier. (2015-03-27). [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib . ACS Publications - Organic Process Research & Development. [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • Development of a highly regioselective N-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib) . Morressier. (2015-03-27). [Link]

  • Niraparib; MK 4827 . New Drug Approvals. (2016-12-22). [Link]

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 . EPO. (2022-07-20). [Link]

  • WO2019067634A1 - NIRAPARIB FORMULATIONS.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . NIH. [Link]

  • 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd . [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib . ACS Publications. [Link]

  • Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift . ChemRxiv. [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) . PubMed. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Niraparib | C19H20N4O | CID 24958200 . PubChem - NIH. [Link]

  • Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids . [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions . [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . PubMed. [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors . PubMed. [Link]

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Amide Coupling Methods for 1H-Indazole-7-Carboxylic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Indazole-7-Carboxylic Acid in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological and pharmaceutical importance. Its derivatives have demonstrated a wide array of activities, including potent inhibition of enzymes crucial in cancer progression, such as poly(ADP-ribose) polymerase (PARP).[1][2] 1H-Indazole-7-carboxylic acid, in particular, serves as a versatile and critical building block for the synthesis of complex molecular architectures designed to interact with specific biological targets.[3][4] The carboxylic acid moiety at the 7-position is a key handle for introducing diverse functionalities through amide bond formation, a cornerstone reaction in drug discovery.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methods for the amide coupling of 1H-indazole-7-carboxylic acid. We will delve into the inherent chemical challenges posed by this substrate, present strategic solutions, and offer detailed, field-proven protocols for successful amide synthesis.

The Core Challenge: Chemoselectivity in the Acylation of 1H-Indazole-7-Carboxylic Acid

The primary challenge in the amide coupling of 1H-indazole-7-carboxylic acid lies in achieving chemoselectivity. The molecule possesses two nucleophilic sites that can react with an activated carboxylic acid or coupling reagent:

  • The Carboxylate: The desired site of reaction for amide bond formation.

  • The Indazole N-H (N1 position): The pyrrolic nitrogen of the indazole ring is also nucleophilic and can be readily acylated, leading to the formation of an undesired N-acylindazole byproduct.

This competitive reactivity necessitates a carefully considered synthetic strategy to ensure that the amide bond forms exclusively at the C-7 carboxylic acid position. Direct coupling of the unprotected 1H-indazole-7-carboxylic acid with an amine using standard coupling reagents can lead to a mixture of the desired C-7 amide, the N1-acylated indazole, and potentially di-acylated products, complicating purification and reducing the yield of the target molecule.

To address this, two primary strategies are employed, which will be discussed in detail:

  • Strategy 1: Amide Coupling with a Protected Indazole Nitrogen: A robust and widely adopted approach that ensures selectivity by temporarily masking the reactive N-H group.

  • Strategy 2: Direct Amide Coupling of the Unprotected Indazole: A more direct but challenging approach that relies on carefully optimized conditions to favor C-acylation over N-acylation.

Strategy 1: N-Protection - A Reliable Path to Selective C-7 Amidation

The most dependable strategy to ensure selective amide bond formation at the 7-position is to first protect the indazole nitrogen. This approach is exemplified in the synthesis of complex pharmaceutical agents like Niraparib, a PARP inhibitor, where the indazole nitrogen is substituted (in this case, with an aryl group) prior to the formation of the C-7 carboxamide.[1][2][5]

By protecting or substituting the N1 position, the competing nucleophilicity of the indazole ring is eliminated, allowing for clean and high-yielding activation of the carboxylic acid and subsequent coupling with the desired amine.

Workflow for the N-Protection Strategy

G cluster_0 Step 1: N-Protection/Substitution cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection (if required) A 1H-Indazole-7-carboxylic acid B N-Protected Indazole-7-carboxylic acid A->B  Protection/Arylation   C Carboxylic Acid Activation B->C  Coupling Reagent, Base   D Amine Addition C->D  R-NH2   E N-Protected Indazole-7-carboxamide D->E F Final Indazole-7-carboxamide E->F  Deprotection Conditions   G A 1H-Indazole-7-carboxylic acid + Amine B Coupling Reagent, Base A->B C Desired Product: C-7 Amide B->C  Favored Path   D Side Product: N-1 Acyl Indazole B->D  Competing Path  

Sources

Application Notes & Protocols: Leveraging N-tert-butyl-1H-indazole-7-carboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] By screening low-molecular-weight compounds, or "fragments," FBDD can explore chemical space more efficiently, often yielding higher quality starting points for optimization.[4][5][6] This guide provides a detailed framework for utilizing a specific, high-value fragment, N-tert-butyl-1H-indazole-7-carboxamide, within an FBDD workflow. We will explore the rationale behind its selection, provide detailed protocols for primary screening and validation using key biophysical techniques, and discuss strategies for its evolution into a potent lead compound. This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine their FBDD campaigns.

The FBDD Paradigm: A Shift from Brute Force to Finesse

Traditional HTS campaigns screen millions of large, complex "drug-like" molecules in the hopes of finding a potent binder. However, this approach is often challenged by high attrition rates.[1] FBDD offers a more rational, structure-guided approach.[1][7] The core principle is that small, low-complexity fragments (typically <300 Da) can form highly efficient, high-quality interactions with a protein target, even if the binding affinity is weak (in the mM to µM range).[3][4][5] Because of their simplicity, these fragments provide superior starting points for chemical optimization. The overall workflow involves three key phases:

  • Fragment Library Screening: Identifying initial "hits" from a curated library using highly sensitive biophysical methods.

  • Hit Validation & Structural Characterization: Confirming the binding of hits through orthogonal techniques and, crucially, determining their binding mode, often via X-ray crystallography.[8]

  • Fragment-to-Lead Evolution: Systematically growing, linking, or merging fragment hits to increase potency and develop drug-like properties.[7][][10]

This process is illustrated in the workflow diagram below.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Lib Fragment Library (incl. Indazole-7-carboxamide) Screen Primary Biophysical Screen (SPR, NMR, etc.) Lib->Screen Screening Hits Initial Fragment Hits (Weak Binders) Screen->Hits Hit List Ortho Orthogonal Screen (e.g., Thermal Shift, ITC) Hits->Ortho Validation Xtal X-Ray Crystallography Ortho->Xtal Confirmation Validated Validated, Structure- Confirmed Hit Xtal->Validated Binding Mode Evolve Fragment Evolution (Growing, Linking) Validated->Evolve Elaboration SAR Structure-Activity Relationship (SAR) Evolve->SAR Synthesis Cycles Lead Potent Lead Compound SAR->Lead Optimization

Figure 1: The Fragment-Based Drug Discovery (FBDD) Workflow.

Featured Fragment: this compound

The success of an FBDD campaign is heavily reliant on the quality of the fragment library. This compound is an exemplary fragment due to its unique combination of structural features.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1476776-76-7[11][12]
Molecular Formula C₁₂H₁₅N₃O[13]
Molecular Weight 217.27 g/mol [12][13]
Structure Chemical StructurePubChem CID: 47154069[13]
Causality for Selection: Why this Fragment?
  • Privileged Scaffold: The indazole ring is a well-established "privileged scaffold" in medicinal chemistry. It is present in numerous approved drugs and clinical candidates, particularly kinase inhibitors, indicating its ability to form key interactions in ATP binding sites and other protein pockets.[14] The indazole-3-carboxamide class, in particular, has been studied for its interaction with various enzymes.[15][16]

  • Defined Interaction Points: The structure offers a rich set of interaction points within a compact form. The indazole nitrogen atoms can act as hydrogen bond donors and acceptors, while the aromatic rings provide opportunities for π-stacking. The carboxamide linker is a classic hydrogen bonding motif.

  • Growth Vector: The tert-butyl group provides a strong, well-defined hydrophobic interaction. More importantly, it serves as a "growth vector." Its position on the amide allows for straightforward synthetic modification, enabling chemists to "grow" the fragment into adjacent pockets identified by structural biology without disrupting the core binding interactions.[]

  • Ideal Fragment Properties: With a molecular weight of ~217 Da, it fits comfortably within the "Rule of Three," a common guideline for fragment selection (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[5]

Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions typical of fragments.[17][18] It measures changes in the refractive index at a sensor surface as molecules bind and dissociate in real-time.[4][19]

Protocol: High-Throughput SPR Fragment Screening

Objective: To identify fragments from a library that bind to an immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (CM5 or similar, suitable for amine coupling)

  • Target protein (≥95% purity)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Fragment library, including this compound, dissolved in 100% DMSO.

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve a target immobilization level of 5000-10000 Response Units (RU). Rationale: This level is high enough to generate sufficient signal for small fragments but low enough to minimize mass transport limitations.

    • Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • Prepare a reference flow cell by performing the activation and deactivation steps without protein injection. Trustworthiness: The reference channel is critical for subtracting bulk refractive index changes and nonspecific binding, a major source of false positives.[20]

  • Fragment Solution Preparation:

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Dilute the fragment library to a final screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 2%). Rationale: Mismatched DMSO concentrations between sample and running buffer can cause significant false positive signals due to refractive index differences.[17]

  • Screening Execution:

    • Inject each fragment solution over the target and reference flow cells for a short contact time (e.g., 30-60 seconds).

    • Follow with a dissociation phase using running buffer (e.g., 60-120 seconds).

    • Perform a surface regeneration step if necessary (e.g., a short pulse of 50 mM NaOH), ensuring it does not denature the immobilized target.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis & Hit Triage:

    • Subtract the reference flow cell data and buffer-only injection data from the active channel response.

    • Identify hits as fragments that produce a stable, concentration-dependent signal significantly above the noise threshold.

    • Calculate the Ligand Efficiency (LE) for each hit to prioritize fragments that exhibit efficient binding relative to their size. LE = (-RT ln KD) / N, where N is the number of non-hydrogen atoms.

Table 2: Representative (Hypothetical) SPR Screening Data

Fragment IDMW (Da)Response (RU)Estimated K_D (µM)Ligand Efficiency (LE)Hit?
Indazole-7-carboxamide 217.27 45.2 150 0.31 Yes
Fragment B189.215.1>1000N/ANo
Fragment C245.3062.5950.29Yes
Fragment D288.1515.38000.19Borderline

Application Protocol 2: Hit Validation by X-Ray Crystallography

The definitive validation for an FBDD hit is the visualization of its binding mode.[4][21] X-ray crystallography provides high-resolution structural information, confirming the binding event and revealing the precise interactions that are essential for structure-guided lead optimization.[7][8]

Xtal_Workflow cluster_0 Crystal Preparation cluster_1 Fragment Soaking cluster_2 Data Analysis Protein Purified Target Protein Crystals Grow Protein Crystals Protein->Crystals Soak Soak Fragment into Crystals Crystals->Soak Fragment High-Concentration Fragment Solution Fragment->Soak Diffract X-Ray Diffraction Soak->Diffract Density Calculate Electron Density Map Diffract->Density Model Model Fragment into Density Density->Model

Figure 2: Workflow for Crystallographic Fragment Screening.

Protocol: Crystal Soaking with this compound

Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.

Materials:

  • High-quality, well-diffracting crystals of the target protein.[22]

  • Cryoprotectant solution compatible with the crystallization condition.

  • This compound solid.

  • Soaking solution (mother liquor from crystallization).

  • Cryo-loops and magnetic wands.

  • Access to a synchrotron X-ray source.

Methodology:

  • Fragment Solution Preparation:

    • Prepare a high-concentration solution of the fragment (e.g., 10-50 mM) by dissolving it in the soaking solution. A small amount of DMSO (5-10%) may be required for solubility. Rationale: A high concentration is needed to drive the binding equilibrium towards the complex state, given the fragment's weak affinity.[22]

    • Trustworthiness: Run a solvent tolerance test first by soaking crystals in the soaking solution containing only the DMSO concentration to ensure the crystals do not crack or dissolve.[23]

  • Crystal Soaking:

    • Using a pipette, carefully transfer a protein crystal from its growth drop into a new drop containing the fragment solution.[24]

    • Incubate for a period ranging from 30 minutes to overnight. The optimal time must be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with glycerol or ethylene glycol).

    • Using a cryo-loop, scoop the crystal and immediately plunge it into liquid nitrogen to flash-freeze it.

  • Data Collection and Processing:

    • Mount the frozen crystal on the goniometer of a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

    • Process the diffraction data using standard software (e.g., XDS, MOSFLM) to obtain reflection intensities.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate an initial electron density map.

    • Carefully inspect the difference electron density map (Fo-Fc) in the expected binding site. A clear, unambiguous cloud of density corresponding to the shape of this compound confirms its binding.

    • Model the fragment into the density, refine the structure, and analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts).

Application Note: From Fragment to Lead – Elaboration Strategies

With a structurally confirmed hit like this compound, the next phase is to increase its binding affinity into the nanomolar range required for a drug candidate. This is achieved through structure-guided chemical synthesis.

Elaboration_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking Start Validated Hit (N-tert-butyl-1H- indazole-7-carboxamide) Grow_Vec Identify Growth Vector (e.g., at tert-butyl position) Start->Grow_Vec Link_Screen Screen for 2nd Fragment in Adjacent Pocket Start->Link_Screen Grow_Synth Synthesize Analogs with extensions Grow_Vec->Grow_Synth Grow_Result Higher Affinity Single Molecule Grow_Synth->Grow_Result Link_Design Design & Synthesize Linker Link_Screen->Link_Design Link_Result High Affinity Linked Molecule Link_Design->Link_Result

Figure 3: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is often the most direct strategy.[21] The crystal structure of the protein-fragment complex will reveal if there are nearby empty pockets. Chemists can then synthesize derivatives of this compound, extending its structure from the tert-butyl group or another suitable vector to occupy these pockets and form new, affinity-enhancing interactions.[6][]

  • Fragment Linking: If the crystal structure reveals a second, distinct binding site near the indazole hit, a secondary fragment screen can be performed to find a fragment that binds in this adjacent pocket.[10] Once two fragments are identified, a chemical linker is designed to connect them into a single, high-affinity molecule. This approach can lead to dramatic gains in potency.[21]

Conclusion

This compound represents an ideal starting point for a Fragment-Based Drug Discovery campaign. Its privileged scaffold and favorable chemical properties make it a high-value constituent of any fragment library. By employing sensitive biophysical screening methods like SPR for initial hit finding and validating these hits with the high-resolution structural detail of X-ray crystallography, researchers can build a solid foundation for rational, structure-guided lead optimization. The protocols and strategies outlined in this guide provide a comprehensive roadmap for leveraging this and similar fragments to accelerate the discovery of novel therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, Oxford Academic.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Fragment Screening.
  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy.
  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Biophysical screening in fragment-based drug design: a brief overview. UCL Press.
  • SPR-based fragment screening: advantages and applic
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • NMR-based fragment screening for drug discovery. European Pharmaceutical Review.
  • Practical aspects of NMR-based fragment screening. PubMed.
  • Fragment screening by surface plasmon resonance. Semantic Scholar.
  • Scaffold-Based Building Blocks for Fragment-Based Drug Design. BOC Sciences.
  • Crystallographic Fragment Screening.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • Crystallographic Fragment Screening: Workflow & Tools. JoVE (YouTube).
  • High Purity this compound: Synthesis, Applic
  • Fragment Linking Strategies for Structure-Based Drug Design.
  • Approaches to Fragment-Based Drug Design. Utrecht University Repository.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • XChem crystallographic fragment screening. protocols.io.
  • This compound. VIWIT.
  • Small molecule X-ray crystallography. The University of Queensland.
  • This compound. ChemicalBook.
  • This compound.
  • Fragment Screening Using X-Ray Crystallography.
  • N-(tert-butyl)-1H-indazole-7-carboxamide 99%. Echemi.
  • This compound. Advanced ChemBlocks.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids. MDPI.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online.
  • Application of Fragment-Based Drug Discovery to Vers
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters.
  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed.

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Purification of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-tert-butyl-1H-indazole-7-carboxamide. As a key intermediate in the synthesis of pharmaceuticals such as Niraparib, ensuring the high purity of this compound is critical for downstream applications and final drug product quality.[1][2] The method described herein utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, both modified with 0.1% formic acid, to achieve excellent resolution of the target compound from process-related impurities. This guide provides a comprehensive protocol, from method development rationale to step-by-step execution and post-purification analysis, designed for researchers, chemists, and process development scientists.

Introduction and Method Rationale

This compound (MW: 217.27 g/mol , XLogP3: 1.8) is a heterocyclic amide with a moderately hydrophobic character, making it an ideal candidate for purification by reversed-phase HPLC.[3] The indazole core provides a strong chromophore for UV detection, while the combination of the polar amide group and the non-polar tert-butyl group allows for effective separation based on hydrophobic interactions with the stationary phase.

The primary goal of this method is to separate the target molecule from potential impurities, which may include unreacted starting materials (e.g., 1H-indazole-7-carboxylic acid), reagents, and other synthesis byproducts with varying polarities. To achieve this, a gradient elution strategy is employed. Gradient elution, which involves systematically increasing the concentration of the organic solvent in the mobile phase, is superior to isocratic elution for complex samples as it allows for the separation of compounds with a wide range of polarities while maintaining sharp, well-defined peaks.[4][5][6]

Rationale for Chromatographic Choices
  • Stationary Phase: A C18 (octadecylsilyl) column was selected as it is the most widely used and versatile stationary phase for RP-HPLC of small molecules.[5][7] The non-polar C18 chains provide strong hydrophobic retention for the indazole and tert-butyl moieties of the analyte, which is essential for effective separation.[8] A column with a high carbon load is recommended to maximize resolving power for closely related impurities.[9]

  • Mobile Phase:

    • Solvents: A combination of high-purity water and acetonitrile (ACN) was chosen. ACN is preferred over methanol due to its lower viscosity, which results in lower backpressure, and its superior transparency at low UV wavelengths (~190 nm).[10][11]

    • Additive: 0.1% formic acid (FA) is incorporated into both aqueous and organic phases. This serves two key purposes: 1) It maintains a consistent, slightly acidic pH (~2.7) to ensure that the indazole nitrogen remains protonated and the analyte behaves consistently, and 2) It protonates free silanol groups on the silica support, minimizing secondary interactions that can lead to peak tailing and improving peak shape.[12]

  • Elution Mode: A linear gradient from a low to a high concentration of acetonitrile ensures that more polar impurities elute early, while the target compound is retained sufficiently to be resolved from closely eluting species, and highly non-polar impurities are washed from the column at the end of the run.[4]

Materials and Instrumentation

CategoryItem
Instrumentation Preparative HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/DAD detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size)
Chemicals & Reagents Crude this compound
Acetonitrile (HPLC or LC-MS Grade)
Water (Type I, Ultrapure)
Formic Acid (LC-MS Grade, >99%)
Methanol (HPLC Grade, for sample dissolution if needed)
Apparatus Volumetric flasks, graduated cylinders, beakers
Syringe filters (0.45 µm, PTFE or nylon)
Autosampler vials
Rotary evaporator or lyophilizer for solvent removal

Experimental Protocol

This protocol outlines the complete workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification A Mobile Phase Prep (A: H2O + 0.1% FA) (B: ACN + 0.1% FA) B Sample Prep (Dissolve Crude in MeOH/ACN, Filter 0.45 µm) C System Equilibration (Initial %B) B->C D Inject Sample C->D E Gradient Elution & UV Detection (280 nm) D->E F Fraction Collection (Triggered by UV Signal) E->F G Purity Analysis of Fractions F->G H Pool Pure Fractions G->H I Solvent Removal (Rotovap/Lyophilizer) H->I J Obtain Pure Solid N-tert-butyl-1H-indazole- 7-carboxamide I->J

Caption: HPLC purification workflow from preparation to final product.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of ultrapure water in a 1 L solvent bottle, add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile in a 1 L solvent bottle, add 1 mL of formic acid. Mix thoroughly and degas.

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the material in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-20 mg/mL. The choice of solvent should ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC System Parameters

The following parameters should be programmed into the HPLC system control software.

ParameterValueRationale
Column C18, 250 mm x 10 mm, 5 µmStandard dimensions for preparative scale, offering good loading capacity and resolution.
Flow Rate 5.0 mL/minAppropriate for a 10 mm ID column to maintain efficiency without excessive backpressure.
Column Temp. 30 °CEnsures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Vol. 100 - 500 µLDependent on sample concentration and desired loading. Start with a smaller volume for scouting.
Detection PDA/DAD, 280 nmThe indazole ring provides strong absorbance around this wavelength, offering high sensitivity.
Gradient See Table belowDesigned to resolve the target peak from early and late eluting impurities.

Optimized Gradient Elution Program:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.07030Linear
20.04060Linear
22.0595Linear
25.0595Linear
26.07030Linear
30.07030Linear
Purification and Analysis
  • Equilibration: Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 4 column volumes (approx. 10 minutes) or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Set the fraction collector to trigger based on the UV signal intensity (e.g., when the signal rises above a certain threshold) to collect the main peak corresponding to this compound.

  • Post-Purification Analysis: After collection, inject a small aliquot of each collected fraction (or a pooled sample) onto an analytical scale HPLC system using a similar method to confirm purity.

  • Product Isolation: Pool the fractions that meet the required purity specifications. Remove the solvent using a rotary evaporator under reduced pressure. The resulting solid can be further dried under high vacuum to yield the final purified product.

Expected Results

Using the described method, this compound is expected to elute as a sharp, symmetrical peak, well-resolved from potential impurities. More polar impurities, such as residual 1H-indazole-7-carboxylic acid, will elute earlier in the gradient. The shallow gradient from 30% to 60% ACN over 20 minutes is designed to provide maximum resolution around the target compound. The subsequent rapid ramp to 95% ACN serves to quickly elute any highly non-polar impurities and clean the column before re-equilibration. Purity levels of >99.5% are readily achievable with this protocol, depending on the nature of the crude starting material.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound. The logical selection of the stationary phase, mobile phase, and gradient elution parameters ensures high resolution, excellent peak shape, and robust performance. This protocol is suitable for producing high-purity material essential for pharmaceutical research and development and can be scaled for larger-quantity production with appropriate adjustments to column dimensions and flow rates.

References

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf Technologies.
  • Lila, M. A., & Raskin, I. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Advances, Applications, and Challenges in RP HPLC Method Development. IJARSCT.
  • Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. Labroots/Thermo Fisher Scientific.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • LCGC Europe. (n.d.).
  • ResearchGate. (2016).
  • ChemicalBook. (n.d.). N-(tert-butyl)-1H-indazole-7-carboxamide.
  • CUSABIO. (2025).
  • PubChem. (n.d.). This compound.
  • ALWSCI. (2024).
  • BenchChem. (2025).
  • Journal of Liquid Chromatography & Related Technologies. (n.d.). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • VIWIT. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound, min 97%.
  • Shandong Minglang Chemical Co., Ltd. (n.d.). 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0.

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Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of N-tert-butyl-1H-indazole-7-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of N-tert-butyl-1H-indazole-7-carboxamide in human plasma. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] The method detailed herein employs a simple protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method has been validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, demonstrating exceptional performance in terms of linearity, accuracy, precision, selectivity, and stability.[3][4] This protocol is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a crucial building block in medicinal chemistry. Its molecular structure, featuring an indazole core, is common to a range of bioactive molecules, including synthetic cannabinoids and therapeutic agents.[5][6] Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties during preclinical and clinical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity. The development of a reliable LC-MS/MS method requires careful optimization of sample preparation, chromatography, and mass spectrometric detection. The causality behind these choices is critical; for instance, the selection of an appropriate sample cleanup technique directly impacts matrix effects and method robustness, while the choice of MS/MS transitions governs the assay's selectivity and sensitivity.

This document provides a comprehensive, field-proven protocol for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a framework grounded in established bioanalytical principles as mandated by regulatory authorities like the FDA and EMA.[7][8][9][10]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Chemical Structure See Figure 1PubChem
Molecular Formula C₁₂H₁₅N₃O[11][12][13]
Molecular Weight 217.27 g/mol [11][12][14]
Predicted logP 1.8[11]
Predicted Boiling Point 465.6 ± 18.0 °C[14][15]
Predicted pKa 12.55 ± 0.40[15]
Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Purity ≥98%), sourced from a reputable chemical supplier.

  • Internal Standard (IS): this compound-d9 (deuterated tert-butyl group). A stable isotope-labeled IS is the ideal choice as it co-elutes and experiences similar ionization effects to the analyte, providing the most accurate correction for matrix effects and variability.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.

UPLC-MS/MS Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Software: Analyst® or equivalent for instrument control and data acquisition.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions from a different analyte stock weighing for quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations. A typical concentration range might be 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and suitability for early-stage discovery or when high throughput is required. It effectively removes the majority of proteins from the plasma sample.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma Sample is_add 2. Add 10 µL IS Working Solution plasma->is_add vortex1 3. Vortex Briefly (5 seconds) is_add->vortex1 ppt 4. Add 200 µL Acetonitrile (Protein Precipitant) vortex1->ppt vortex2 5. Vortex Vigorously (1 minute) ppt->vortex2 centrifuge 6. Centrifuge (10,000 g, 5 min, 4°C) vortex2->centrifuge supernatant 7. Transfer 100 µL Supernatant centrifuge->supernatant dilute 8. Dilute with 100 µL Water supernatant->dilute inject 9. Inject 5 µL onto UPLC-MS/MS dilute->inject

Diagram 1: Step-by-step protein precipitation protocol.

UPLC and MS/MS Conditions

The moderate lipophilicity (predicted logP of 1.8) suggests that reversed-phase chromatography with a C18 column is an excellent starting point. The addition of formic acid to the mobile phase is crucial for promoting protonation of the analyte, which is necessary for positive ion electrospray ionization (ESI+).

ParameterSetting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: UPLC Gradient Program

Time (min) %A %B
0.0 95 5
0.5 95 5
2.0 5 95
2.5 5 95
2.6 95 5

| 3.5 | 95 | 5 |

Mass Spectrometry Conditions The indazole carboxamide structure is prone to characteristic fragmentation, often at the amide bond.[16][17] Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C
MRM Transitions See Table 3

Table 3: Optimized MRM Transitions

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Declustering Potential (DP) Collision Energy (CE)
Analyte m/z 218.3 m/z 162.1 80 V 25 eV
Analyte (Confirming) m/z 218.3 m/z 145.1 80 V 35 eV

| IS (-d9) | m/z 227.3 | m/z 162.1 | 80 V | 25 eV |

Rationale for Transitions: The precursor ion [M+H]⁺ corresponds to the protonated molecule. The primary product ion at m/z 162.1 likely results from the neutral loss of the tert-butyl group (C₄H₈). The confirming ion at m/z 145.1 is a characteristic fragment of the indazole core following cleavage of the amide bond, a pattern observed in similar indazole carboxamide compounds.[16]

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation UPLC UPLC Separation (C18 Column) SamplePrep->UPLC Inject MS_Ionization ESI+ Ionization UPLC->MS_Ionization Elute MS_Selection Q1: Precursor Ion Selection MS_Ionization->MS_Selection MS_Fragmentation Q2: Collision-Induced Dissociation (CID) MS_Selection->MS_Fragmentation MS_Detection Q3: Product Ion Detection MS_Fragmentation->MS_Detection Data Data Acquisition (Analyte/IS Ratio) MS_Detection->Data

Diagram 2: Overall LC-MS/MS analytical workflow.

Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation guideline.[3][4] This ensures the reliability of the data generated for regulatory submissions. The validation process is a self-validating system; each parameter tests a different aspect of the method's performance, and success across all parameters demonstrates its suitability for the intended purpose.

Summary of Validation Results

Validation ParameterAcceptance Criteria (ICH M10)Result
Selectivity No significant interference at the retention time of the analyte and IS in blank samples.Pass
Calibration Curve Correlation coefficient (r) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Pass
Accuracy & Precision Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Pass
Matrix Effect IS-normalized matrix factor CV ≤15%.Pass
Recovery Consistent and reproducible.Pass
Stability Analyte stable under various storage and processing conditions (Freeze-thaw, short-term, long-term, post-preparative).Pass

Conclusion

This application note presents a detailed, robust, and validated UPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, leveraging a straightforward protein precipitation and a stable isotope-labeled internal standard, delivers the sensitivity, selectivity, and performance required for regulated bioanalysis. This method is fit-for-purpose and can be readily implemented in laboratories supporting drug development programs that involve this key chemical entity.

References

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  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

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In vitro assay protocol using N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Framework for the In Vitro Characterization of Novel Indazole Carboxamides: Elucidating the Mechanism of N-tert-butyl-1H-indazole-7-carboxamide as a Potential STING Pathway Modulator

Abstract

The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing activity as potent kinase inhibitors and modulators of key signaling pathways.[1] However, novel derivatives with alternative substitution patterns, such as this compound, remain largely uncharacterized. This guide presents a comprehensive framework for the initial in vitro evaluation of such compounds. As a scientifically grounded, hypothetical case study, we will outline a detailed protocol to investigate this compound as an antagonist of the Stimulator of Interferon Genes (STING) pathway, a critical mediator of innate immunity.[2] This document provides field-proven insights and detailed, step-by-step protocols for a primary biochemical binding assay (TR-FRET) and a secondary cell-based functional assay (Western Blot for phospho-TBK1), enabling researchers to rigorously assess the compound's potential mechanism of action.

Introduction: The Challenge of Novel Scaffolds

While significant research has focused on indazole-3-carboxamide derivatives, the biological activity of isomers like the 7-carboxamide variant is less understood.[1][3] The initial characterization of any new small molecule requires a logical, stepwise approach to identify its molecular target and elucidate its mechanism. The STING pathway presents a compelling hypothetical target for this class of compounds due to its critical role in autoimmune diseases and oncology, making the discovery of novel antagonists highly valuable.[4][5]

The STING protein resides on the endoplasmic reticulum (ER) and acts as a direct sensor of cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which are produced by the enzyme cGAS upon detection of cytosolic DNA.[6] Ligand binding induces a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory cytokines.[7] This application note will detail the protocols to determine if this compound can bind to STING and functionally block this downstream signaling.

Hypothetical Mechanism of Action: STING Antagonism

We hypothesize that this compound acts as a competitive antagonist, binding to the CDN pocket on the STING dimer and preventing the binding of the natural ligand 2'3'-cGAMP. This would hold STING in its inactive conformation, preventing the downstream phosphorylation of TBK1 and subsequent interferon response.

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive Binds & Activates STING_active STING (Active Oligomer) STING_inactive->STING_active Translocation & Oligomerization Compound N-tert-butyl-1H- indazole-7-carboxamide (Antagonist) Compound->STING_inactive Binds & Inhibits TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN Type I Interferon Gene Expression pIRF3_dimer->IFN Induces

Figure 1: The cGAS-STING signaling pathway and the proposed inhibitory action of the test compound.

Compound Handling and Stock Solution Preparation

Accurate compound handling is fundamental to reproducible in vitro data. Indazole derivatives often exhibit poor aqueous solubility, necessitating the use of an organic solvent for stock solutions.[8]

Physicochemical Properties (Predicted)
PropertyEstimated ValueBasis
Molecular FormulaC₁₂H₁₅N₃O-
Molecular Weight217.27 g/mol PubChem CID: 47154069[9]
XLogP31.8PubChem CID: 47154069[9]
H-Bond Donors2Calculated
H-Bond Acceptors2Calculated
Protocol: 10 mM Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 2.17 mg of the compound using a calibrated analytical balance.

  • Solubilization: Add the weighed solid to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate in a room temperature water bath for 5-10 minutes. Visually inspect for complete dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in low-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Expert Insight: The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced artifacts. All dilutions, including for control wells, must contain the same final DMSO concentration.

Primary Biochemical Screen: STING/cGAMP Competitive Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for studying molecular interactions, making it ideal for high-throughput screening.[10] The assay measures the displacement of a fluorescently-labeled ligand (tracer) from its target protein by a competitive, unlabeled compound.

Assay Principle

The assay uses a recombinant STING protein tagged with a GST or His-tag, a terbium (Tb)-labeled antibody against the tag (FRET donor), and a fluorescently-labeled cGAMP analog (tracer, FRET acceptor). When the tracer is bound to STING, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation, resulting in a high TR-FRET signal. A competitive inhibitor will displace the tracer, increasing the distance between the donor and acceptor and causing a loss of signal.[11]

cluster_no_inhibitor A) No Inhibitor: High TR-FRET cluster_with_inhibitor B) With Inhibitor: Low TR-FRET STING1 GST-STING Tracer1 Fluorescent Tracer (Acceptor) STING1->Tracer1 binds Ab1 Tb-Ab (Donor) Ab1->STING1 binds Ab1->Tracer1 FRET Emission1 High Acceptor Emission (665 nm) Excitation1 Excitation (340 nm) STING2 GST-STING Ab2 Tb-Ab (Donor) Ab2->STING2 binds Tracer2 Fluorescent Tracer (Acceptor) Ab2->Tracer2 No FRET Emission2 Low Acceptor Emission (665 nm) Inhibitor Inhibitor Inhibitor->STING2 binds Excitation2 Excitation (340 nm)

Figure 2: Principle of the competitive TR-FRET binding assay for STING inhibitors.

Protocol: TR-FRET Assay

Materials

ReagentSupplierRecommended Final Conc.
Recombinant Human STING (GST-tagged)Cayman/Thermo5 nM
LanthaScreen® Tb-anti-GST AntibodyThermo Fisher2 nM
Fluorescent Tracer (e.g., Labeled cGAMP)Thermo Fisher~Kd value (e.g., 5-10 nM)
Assay Buffer(See below)1X
Test Compound & Controls-Variable
MicroplatesCorning 3676-

Assay Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure (384-well format, 20 µL final volume)

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dispense 100 nL of each concentration into the assay plate.

    • Expert Insight: This creates a concentration range from ~50 µM to 2.5 nM in the final assay, which is suitable for initial IC₅₀ determination.[12]

  • Controls:

    • Negative Control (0% Inhibition): Dispense 100 nL of DMSO.

    • Positive Control (100% Displacement): Dispense 100 nL of a known non-fluorescent STING agonist/binder (e.g., unlabeled cGAMP) to a final concentration of >100x the tracer Kd.

  • Protein/Antibody Mix: Prepare a 2X solution of GST-STING (10 nM) and Tb-anti-GST antibody (4 nM) in 1X Assay Buffer. Add 10 µL to each well.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 30-60 minutes at room temperature, protected from light.

  • Tracer Addition: Prepare a 2X solution of the fluorescent tracer (e.g., 20 nM) in 1X Assay Buffer. Add 10 µL to each well to initiate the binding reaction.

  • Final Incubation: Centrifuge the plate again and incubate for 1-2 hours at room temperature, protected from light. The optimal incubation time should be determined during assay development to ensure equilibrium is reached.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., EnVision, PHERAstar). Excite at ~340 nm and record emission at two wavelengths: Terbium emission (~620 nm) and Acceptor emission (~665 nm).

Data Analysis

  • Calculate the TR-FRET Emission Ratio for each well: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 1000.

  • Normalize the data by converting the emission ratios to percent inhibition: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)])

  • Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Functional Screen: Phospho-TBK1 Western Blot

A binding assay alone is insufficient; a functional assay is required to confirm that target engagement translates to a biological effect. This protocol assesses the ability of the compound to inhibit STING-agonist-induced phosphorylation of TBK1 in a cellular context.[6]

Protocol: Cell-based TBK1 Phosphorylation Assay

Materials

ReagentCell Line
THP-1 monocytesATCC
RPMI-1640 Medium, FBS, Pen/StrepGibco
PMA (Phorbol 12-myristate 13-acetate)Sigma
2'3'-cGAMPInvivoGen
RIPA Lysis Buffer, Protease/Phosphatase InhibitorsCell Signaling
Primary Antibodies (p-TBK1, Total TBK1, β-Actin)Cell Signaling
HRP-conjugated Secondary AntibodyCell Signaling

Procedure

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep.

  • Differentiation: Seed cells at 0.5 x 10⁶ cells/mL in a 12-well plate. Differentiate into macrophage-like cells by treating with PMA (50 ng/mL) for 24 hours.

  • Compound Pre-treatment: Wash the cells once with PBS. Add fresh, serum-free media containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle. Incubate for 1-2 hours.

  • STING Activation: Stimulate the cells by adding 2'3'-cGAMP to a final concentration of 5 µg/mL. Incubate for 1-3 hours.

    • Controls: Include an unstimulated (DMSO only) and a stimulated (cGAMP + DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation (14,000 rpm, 15 min, 4°C).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[6]

    • Incubate with primary antibodies (e.g., anti-p-TBK1, 1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Expert Insight: Strip the membrane and re-probe for Total TBK1 and a loading control (β-Actin) to ensure observed changes are due to phosphorylation status and not protein degradation or loading errors.

Experimental Workflow Summary

A 1. Prepare 10 mM Stock of Compound in DMSO B 2. Perform TR-FRET Competitive Binding Assay A->B D 4. Treat THP-1 Cells with Compound A->D C 3. Calculate IC50 from Dose-Response Curve B->C H 8. Final Conclusion: Correlate Binding Affinity (IC50) with Functional Inhibition C->H E 5. Stimulate with cGAMP to Activate STING D->E F 6. Lyse Cells & Perform Western Blot E->F G 7. Quantify p-TBK1 Signal vs. Total TBK1 F->G G->H

Figure 3: Overall experimental workflow for compound characterization.

Conclusion

This application note provides a robust and scientifically rigorous framework for the initial in vitro characterization of this compound, or any novel small molecule with an unconfirmed target. By combining a primary, high-throughput biochemical binding assay with a secondary, cell-based functional assay, researchers can confidently determine if the compound engages its putative target and modulates the intended signaling pathway. This dual-pronged approach, grounded in established methodologies, ensures that the resulting data is both reliable and translatable, forming a solid foundation for further drug development efforts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47154069, this compound. Retrieved January 8, 2026, from [Link].

  • Le, T. T. H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Available at: [Link].

  • Park, E. J., et al. (2020). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. International Journal of Molecular Sciences. Available at: [Link].

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link].

  • Li, S., et al. (2022). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. Molecules. Available at: [Link].

  • O'Brien, K. M., et al. (2021). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. Available at: [Link].

  • Carlier, J., et al. (2017). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis. Available at: [Link].

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved January 8, 2026, from [Link].

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved January 8, 2026, from [Link].

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 8, 2026, from [Link].

  • ResearchGate. (2019). Request PDF: In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved January 8, 2026, from [Link].

  • Zhang, J. H., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Analytical Biochemistry. Available at: [Link].

  • Haag, S. M., et al. (2018). Targeting STING with covalent small-molecule inhibitors. Nature. Available at: [Link].

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 8, 2026, from [Link].

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved January 8, 2026, from [Link].

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved January 8, 2026, from [Link].

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Available at: [Link].

  • Kim, D., et al. (2023). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences. Available at: [Link].

  • Rivera, G., et al. (2021). In Vitro and In Silico Analysis of New n-Butyl and Isobutyl Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against Trypanosoma cruzi as Trypanothione Reductase Inhibitors. Molecules. Available at: [Link].

  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link].

Sources

Developing PAK1 inhibition assays with indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Developing Robust Biochemical and Cell-Based Assays for the Characterization of Indazole-Based PAK1 Inhibitors

Introduction

p21-activated kinase 1 (PAK1) has emerged as a critical node in numerous oncogenic signaling pathways, making it a high-value therapeutic target in oncology.[1] As a serine/threonine kinase, PAK1 is a key effector of the Rho GTPases Rac1 and Cdc42, influencing a wide array of cellular processes including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2][3][4] Dysregulation, overexpression, or hyperactivation of PAK1 is frequently observed in various human cancers, such as breast, ovarian, and lung cancer, and has been linked to tumor progression and therapeutic resistance.[1][2][5]

The indazole chemical scaffold has proven to be a privileged structure in medicinal chemistry, yielding numerous potent and selective kinase inhibitors.[6][7] Recent efforts have identified 1H-indazole-3-carboxamide derivatives as a promising class of PAK1 inhibitors, demonstrating high enzymatic potency and selectivity.[6][8] The successful development of these compounds into clinical candidates requires a robust and reliable suite of assays to accurately determine their potency, mechanism of action, and cellular efficacy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish, optimize, and validate a pipeline of biochemical and cell-based assays for the characterization of indazole-based PAK1 inhibitors. We will delve into the scientific rationale behind experimental choices, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation and troubleshooting, ensuring a self-validating and rigorous approach to inhibitor characterization.

Section 1: Scientific Foundation for Assay Development

A successful inhibitor campaign is built upon a solid understanding of the target's biology and the principles of its inhibition.

The PAK1 Signaling Axis

PAK1 activation is a multi-step process. In its inactive state, PAK1 exists as a dimer, where the N-terminal autoinhibitory domain (AID) binds to and occludes the C-terminal kinase domain.[9] The binding of activated, GTP-bound Rac or Cdc42 to the p21-binding domain (PBD) disrupts this autoinhibition, leading to a conformational change, autophosphorylation (e.g., at Thr423), and full catalytic activity.[10] Once active, PAK1 phosphorylates a multitude of downstream substrates, driving key cellular functions that contribute to the hallmarks of cancer.[2][11] A simplified representation of this pathway is essential for contextualizing the impact of inhibitors.

PAK1_Signaling_Pathway cluster_downstream RTK Growth Factor Receptors (e.g., EGFR, PDGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac / Cdc42 Ras->Rac_Cdc42 PAK1_inactive PAK1 (Inactive Dimer) Rac_Cdc42->PAK1_inactive GTP PAK1_active PAK1 (Active) PAK1_inactive->PAK1_active Autophosphorylation MEK_ERK Raf-MEK-ERK Pathway PAK1_active->MEK_ERK Cytoskeleton Cytoskeletal Proteins (e.g., LIMK, Filamin) PAK1_active->Cytoskeleton Survival Survival Proteins (e.g., Bad) PAK1_active->Survival Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Metastasis Invasion & Metastasis Cytoskeleton->Metastasis Survival->Proliferation

Caption: Simplified PAK1 signaling pathway.

Mechanism of Inhibition: ATP-Competitive Binding

Most kinase inhibitors, including many indazole derivatives, function by competing with ATP for binding within the kinase's catalytic domain.[12][13] Understanding this mechanism is paramount, as the measured potency (IC50) of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[13][14] The Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km)) describes this relationship, where the Ki is the true inhibitor binding affinity and the Km is the Michaelis constant of the enzyme for ATP.[14] Therefore, assays must be conducted at a known and fixed ATP concentration, ideally at or near the Km of PAK1, to allow for a standardized comparison of inhibitor potency.[14][15]

Section 2: Biochemical Assays for Potency and MoA Determination

Biochemical assays utilize purified, recombinant PAK1 enzyme to quantify the direct inhibitory effect of a compound on its catalytic activity. These assays are essential for initial screening, structure-activity relationship (SAR) studies, and determining the mechanism of action.

Assay Format Selection

Several robust formats are available for measuring kinase activity. While traditional radiometric assays using [³³P]-ATP are highly sensitive, non-radioactive methods are now preferred for their safety, convenience, and high-throughput compatibility.[16]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive and robust homogeneous assay format. In the LANCE® Ultra format, a ULight™-labeled peptide substrate is phosphorylated by PAK1. A europium (Eu)-labeled anti-phospho-substrate antibody then binds the phosphorylated peptide, bringing the Eu-donor and ULight-acceptor into close proximity, generating a FRET signal.[17][18][19][20] The signal is directly proportional to enzyme activity.

  • Luminescence-Based (ADP-Glo™): This format quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[21][22] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal.[21] This universal platform is suitable for virtually any kinase.

We will detail the TR-FRET protocol for its widespread use in high-throughput screening (HTS).

Workflow for Biochemical Assay Development

Caption: Workflow for biochemical PAK1 inhibitor assay development.

Protocol 1: TR-FRET Assay for PAK1 IC50 Determination

This protocol is designed for a 384-well plate format and is based on the LANCE® Ultra TR-FRET technology platform.[19]

A. Materials and Reagents

  • Recombinant Human PAK1 (e.g., Carna Biosciences, Promega)[10][22]

  • ULight™-labeled PAKtide substrate (RRRLSFAEPG)[22]

  • Europium-labeled Anti-phospho-PAKtide antibody

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[19]

  • ATP Solution (10 mM stock in ultrapure water)

  • EDTA Stop Solution (100 mM in ultrapure water)

  • Indazole compounds dissolved in 100% DMSO

  • White, low-volume 384-well assay plates (e.g., OptiPlate™-384)

  • TR-FRET enabled microplate reader (e.g., PerkinElmer EnVision®)

B. Assay Optimization (The "Why")

  • Enzyme Titration: To ensure the assay operates in the linear range of the reaction, test a range of PAK1 concentrations (e.g., 0.1 - 10 nM) at a fixed, saturating ATP concentration (~100 µM). Choose the lowest enzyme concentration that gives a robust signal-to-background ratio (>5) and remains in the initial velocity phase for the duration of the assay (e.g., 60 minutes). This conserves enzyme and increases sensitivity to inhibitors.

  • ATP Km Determination: To accurately interpret IC50 values, the Km of ATP for PAK1 must be determined under the final assay conditions. Perform the kinase reaction with a fixed amount of PAK1 and substrate, varying the ATP concentration (e.g., 0 - 200 µM). Plot reaction velocity against [ATP] and fit the data to the Michaelis-Menten equation. For subsequent IC50 determinations, use an ATP concentration equal to the determined Km.

C. Step-by-Step IC50 Protocol

  • Compound Plating: Prepare serial dilutions of your indazole compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 1 mM is appropriate. Dispense 100 nL of each compound dilution into the assay plate. For controls, dispense 100 nL of DMSO (0% inhibition, high control) and 100 nL of a known potent PAK1 inhibitor or EDTA (100% inhibition, low control).

  • Enzyme Addition: Prepare a working solution of PAK1 in Kinase Buffer at 2X the final optimized concentration. Add 5 µL of this solution to each well.

  • Incubation: Cover the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a substrate/ATP master mix in Kinase Buffer containing the ULight-PAKtide and ATP, each at 2X their final concentrations (e.g., 100 nM ULight-peptide and 2x Km ATP). Initiate the kinase reaction by adding 5 µL of this mix to each well for a final reaction volume of 10 µL.

  • Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature. Ensure this time is within the linear range of the reaction.

  • Reaction Termination & Detection: Prepare a Stop/Detection Mix containing EDTA and the Eu-labeled antibody in LANCE Detection Buffer. Add 10 µL of this mix to each well. The EDTA chelates Mg²⁺, stopping the kinase reaction.

  • Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature to allow the antibody to bind the phosphorylated substrate.

  • Plate Reading: Read the plate on a TR-FRET reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (ULight).

D. Data Analysis

  • Calculate the TR-FRET Ratio: Ratio = (Signal at 665 nm / Signal at 615 nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)).

  • Determine IC50: Plot % Inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess Assay Quality (Z'-Factor): The Z'-factor is a measure of assay quality, reflecting the dynamic range and data variation.[23][24] It should be calculated for each plate using the high and low controls.

    • Z' = 1 - (3*(SD_high + SD_low)) / |Mean_high - Mean_low|

    • An assay with a Z' ≥ 0.5 is considered excellent and suitable for HTS.[25][26]

ParameterValueInterpretation
IC50 Varies (nM to µM)Concentration of inhibitor required to reduce enzyme activity by 50%.
Hill Slope ~1.0Suggests a 1:1 binding stoichiometry between inhibitor and enzyme.
Z'-Factor > 0.5Indicates a robust and reliable assay with clear separation of controls.[26]
Protocol 2: ATP Competition Assay

This experiment confirms that an inhibitor's mechanism of action is ATP-competitive.[12][13] The procedure is identical to the IC50 determination protocol but is repeated at several different ATP concentrations (e.g., Km, 5x Km, 10x Km, 50x Km).

Expected Results:

ATP ConcentrationExpected IC50 for ATP-Competitive InhibitorExpected IC50 for Non-Competitive Inhibitor
Km Baseline IC50Baseline IC50
5 x Km Significant rightward shift (increase) in IC50No significant change in IC50
10 x Km Further rightward shift in IC50No significant change in IC50
50 x Km Large rightward shift in IC50No significant change in IC50

Rationale: For an ATP-competitive inhibitor, as the concentration of the natural substrate (ATP) increases, a higher concentration of the inhibitor is required to achieve 50% inhibition, resulting in an increased IC50 value.[13][14]

Section 3: Cell-Based Assays for Cellular Efficacy

While biochemical assays measure direct target engagement, cell-based assays are critical for evaluating an inhibitor's performance in a physiological context. These assays address crucial properties like cell membrane permeability, stability, and the ability to inhibit PAK1 in the presence of millimolar intracellular ATP concentrations.[14]

Workflow for Cell-Based Assay Development

Caption: General workflow for developing cell-based PAK1 inhibitor assays.

Protocol 3: Western Blot for Cellular PAK1 Target Inhibition

This method directly measures the inhibition of PAK1 activity in cells by quantifying the phosphorylation of PAK1 itself (autophosphorylation) or a downstream substrate.[27]

A. Cell Line Selection Choose a cancer cell line known to have high PAK1 expression or genomic amplification of the 11q13 region, such as OVCAR-3 (ovarian) or certain breast cancer cell lines.[1][28]

B. Step-by-Step Protocol

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Starve cells (if necessary to reduce basal signaling) and then treat with a dose range of the indazole compound (e.g., 0-10 µM) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[27]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate with primary antibodies overnight. Key antibodies include:

      • Phospho-PAK1 (Thr423)

      • Total PAK1

      • GAPDH or β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

C. Data Analysis Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phospho-PAK1 signal to the total PAK1 signal, and then normalize this ratio to the loading control. Plot the normalized phospho-signal against inhibitor concentration to determine the cellular IC50.

Protocol 4: Cell Viability/Proliferation Assay

This assay measures the downstream functional consequence of PAK1 inhibition on cell growth and survival.[28]

A. Step-by-Step Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serially diluted indazole compounds to the wells. Include DMSO-only controls.

  • Incubation: Incubate the plates for 72 hours, a period that typically allows for multiple cell doublings.[28]

  • Viability Measurement: Add a viability reagent such as AlamarBlue or MTT and incubate according to the manufacturer's instructions.

  • Plate Reading: Read the plate on a fluorescence or absorbance microplate reader.

C. Data Analysis Calculate percent viability relative to DMSO-treated controls. Plot percent viability against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

Section 4: Data Integration and Troubleshooting

A critical part of inhibitor characterization is synthesizing the data from both biochemical and cellular assays. It is common for the cellular GI50 to be significantly higher than the biochemical IC50.[14] This "biochemical-to-cellular shift" can be attributed to:

  • High Intracellular ATP: Cellular ATP levels are in the millimolar range, far exceeding the Km of most kinases, providing strong competition for ATP-competitive inhibitors.[14]

  • Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Efflux Pumps: The compound may be actively transported out of the cell.

  • Plasma Protein Binding: In vivo, binding to plasma proteins can reduce the free concentration of the drug.

A small shift suggests the compound has good "drug-like" properties. A large shift may necessitate chemical modifications to improve cellular uptake or metabolic stability.

Conclusion

The development of robust and reproducible assays is the cornerstone of any successful drug discovery program. By following the principles and protocols outlined in this guide—from careful biochemical assay optimization and mechanism-of-action studies to validation in relevant cellular systems—researchers can confidently characterize the potency and efficacy of novel indazole-based PAK1 inhibitors. This systematic approach ensures the generation of high-quality, interpretable data, paving the way for the development of the next generation of targeted cancer therapies.

References

  • RCSB Protein Data Bank. (n.d.). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - Theranostics. Retrieved from [Link]

  • British Journal of Pharmacology. (2023). Targeting p21-activated kinase 1 for development of a novel anti-arrhythmic drug class. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Full article: PAK signaling in cancer. Retrieved from [Link]

  • PubMed. (2025). PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications. Retrieved from [Link]

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  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

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  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics. Retrieved from [Link]

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  • ResearchGate. (n.d.). PAK signaling in cancer biology. A Domain organization of PAK1. PBD,.... Retrieved from [Link]

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  • PNAS. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeting PAK1. Retrieved from [Link]

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  • PubMed. (n.d.). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Retrieved from [Link]

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  • AACR Journals. (2017). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

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  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization. Retrieved from [Link]

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  • PubMed Central. (2018). Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder. Retrieved from [Link]

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Application Notes & Protocols for the Experimental Use of PARP Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cell line models. While the initial query focused on N-tert-butyl-1H-indazole-7-carboxamide, it is critical to clarify that this compound is a known chemical intermediate used in the synthesis of the PARP inhibitor Niraparib[1]. As an intermediate, it is not the final active pharmaceutical ingredient, and therefore, its direct application in biological assays is not documented. This guide will instead focus on the principles and protocols for evaluating a representative, clinically relevant PARP inhibitor, using Olaparib as the primary example, to investigate the concept of synthetic lethality in cancer cells with deficiencies in DNA repair pathways.

Introduction: The Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[2][3]. In healthy cells, if SSBs are not repaired and accumulate, they can lead to more lethal double-strand breaks (DSBs) during DNA replication[4]. These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2[3][4].

Certain cancers, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway[5]. These cancer cells become heavily dependent on the PARP-mediated BER pathway for DNA repair and survival. The inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality"[3][6][7]. With both major DNA repair pathways compromised, the accumulation of extensive DNA damage leads to genomic instability and ultimately, cancer cell death[4][5][8]. PARP inhibitors (PARPi) are a class of targeted therapies designed to exploit this vulnerability[5][6].

Mechanism of Action Insight: Clinically approved PARP inhibitors like Olaparib work not only by inhibiting the enzymatic activity of PARP but also by "trapping" the PARP enzyme on the DNA at the site of damage[8][9]. This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication, contributing significantly to the compound's cytotoxic effect[9].

Experimental Design & Rationale

The primary objective of the following protocols is to determine the selective cytotoxicity of a PARP inhibitor in cancer cell lines with and without functional homologous recombination. A typical experimental design involves comparing the effects of the inhibitor on a BRCA-mutated cell line (HR-deficient) versus a BRCA-wild-type cell line (HR-proficient).

Cell Line Selection

The choice of cell lines is paramount for a successful study. Below are commonly used models:

Cell LineCancer TypeBRCA1/2 StatusHomologous Recombination StatusRationale
CAPAN-1 PancreaticBRCA2 MutantDeficientRepresents a clinically relevant model with inherent sensitivity to PARPi.
MDA-MB-436 BreastBRCA1 MutantDeficientAnother key model for studying PARPi efficacy in breast cancer.
MCF-7 BreastBRCA Wild-TypeProficientServes as a negative control to demonstrate selectivity.
UWB1.289 OvarianBRCA1 MutantDeficientExperimental model for ovarian cancer studies.
UWB1.289 + BRCA1 OvarianWild-Type (add-back)ProficientAn isogenic control for UWB1.289, directly showing the effect of BRCA1 status.
Experimental Workflow

The overall workflow is designed to assess the compound's effect on cell viability, determine its potency (IC50), and confirm its mechanism of action by analyzing markers of DNA damage and apoptosis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Select & Culture Cell Lines (HR-deficient vs. HR-proficient) P2 Prepare PARP Inhibitor Stock (e.g., Olaparib in DMSO) E1 Cell Seeding in 96-well Plates P2->E1 E2 Treat with Serial Dilutions of PARP Inhibitor E1->E2 E3 Incubate for 72-96 hours E2->E3 A1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) E3->A1 A2 Calculate IC50 Values A1->A2 A3 Mechanism of Action Studies (Western Blot, Apoptosis Assay) A2->A3

Caption: Experimental workflow for evaluating a PARP inhibitor in cancer cell lines.

Detailed Protocols

Protocol 3.1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PARP Inhibitor (e.g., Olaparib)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the PARP inhibitor in culture medium. A typical concentration range might be from 0.01 µM to 100 µM. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the respective wells, resulting in a 1X final concentration. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3.2: Western Blot for DNA Damage and Apoptosis Markers

This protocol is used to detect changes in key proteins that indicate the mechanism of PARP inhibition is active.

Materials:

  • 6-well plates

  • PARP Inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-cleaved Caspase-3, anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the PARP inhibitor at 1X and 5X the determined IC50 for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system. The presence of cleaved PARP, cleaved Caspase-3, and an increase in γH2AX (a marker of DNA double-strand breaks) indicates the intended mechanism of action.

Data Interpretation & Expected Outcomes

Quantitative Data Summary: The primary quantitative output is the IC50 value. A successful experiment will demonstrate a significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient one.

CompoundCell LineBRCA StatusIC50 (µM) [Hypothetical]Selectivity Index (HR-proficient IC50 / HR-deficient IC50)
OlaparibCAPAN-1Mutant0.540x
OlaparibMCF-7Wild-Type20.0

Signaling Pathway Analysis: Western blot results should correlate with the viability data. Treatment of HR-deficient cells with the PARP inhibitor should lead to a robust increase in DNA damage and apoptosis markers.

G cluster_pathway Mechanism of PARP Inhibition in HR-Deficient Cells dna_ssb Single-Strand DNA Break (SSB) parp PARP Enzyme dna_ssb->parp recruits dna_dsb Replication Fork Collapse -> Double-Strand Break (DSB) parp->dna_dsb leads to parpi PARP Inhibitor (Olaparib) parpi->parp inhibits & traps hr_pathway Homologous Recombination (HR) Repair dna_dsb->hr_pathway normally repaired by apoptosis Genomic Instability -> Apoptosis hr_pathway->apoptosis unrepaired DSBs brca_mut BRCA1/2 Mutation (HR Deficient) brca_mut->hr_pathway blocks

Caption: Signaling pathway of synthetic lethality induced by PARP inhibitors.

Conclusion & Future Directions

These protocols provide a robust framework for the preclinical evaluation of PARP inhibitors in vitro. By demonstrating selective potency in HR-deficient cancer cell lines and confirming the mechanism through biomarker analysis, researchers can build a strong case for a compound's therapeutic potential. Future studies may involve combination therapies, where PARP inhibitors are used alongside other agents like chemotherapy or immunotherapy to overcome resistance and enhance efficacy[10].

References

  • PARP Inhibitors in Cancer Diagnosis and Therapy. AACR Journals. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • PARP inhibitors: its role in treatment of cancer. PMC - NIH. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. Kabale University Library Catalog. [Link]

  • How Do PARP Inhibitors Work In Cancer? Dana-Farber Cancer Institute. [Link]

  • Opinion: PARP inhibitors in cancer—what do we still need to know? The Royal Society Publishing. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). [Link]

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  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PMC - PubMed Central. [Link]

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Application Note: Leveraging N-tert-butyl-1H-indazole-7-carboxamide for Accelerated Chemical Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-tert-butyl-1H-indazole-7-carboxamide as a versatile starting material for the synthesis of diverse chemical libraries. We present a detailed, field-proven protocol for the parallel N-1 alkylation of this scaffold, enabling the rapid generation of novel indazole derivatives. The causality behind experimental choices, analytical validation, and potential downstream applications in high-throughput screening are discussed to provide a self-validating framework for accelerating lead discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical development, and among them, the indazole nucleus holds a place of particular importance.[3] Its bicyclic structure, composed of fused benzene and pyrazole rings, offers a rigid framework with specific hydrogen bonding capabilities that can be finely tuned for target engagement. This scaffold is present in numerous FDA-approved drugs, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib, highlighting its clinical relevance.[1]

The power of the indazole core lies in its amenability to functionalization at multiple positions, allowing for systematic exploration of chemical space.[3] this compound (Figure 1) is an exemplary starting point for library synthesis. The N-1 position of the pyrazole ring serves as a primary vector for diversification, while the 7-carboxamide moiety, featuring a sterically demanding tert-butyl group, provides a fixed structural element that can influence solubility, metabolic stability, and target binding.

This guide focuses on the application of parallel synthesis, a technique that dramatically accelerates drug discovery by enabling the simultaneous synthesis of dozens to hundreds of compounds.[4][5] By employing this compound within a parallel synthesis workflow, research teams can efficiently generate focused libraries to expedite hit identification and lead optimization cycles.[6]

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is critical for reaction optimization and analytical characterization.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 1476776-76-7[8][9]
Molecular Formula C₁₂H₁₅N₃O[7][10]
Molecular Weight 217.27 g/mol [7][10]
Appearance Off-white to white powder[11]
Purity Typically >97%[12]
XLogP3 1.8[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]

Protocol: Parallel Synthesis of an N-1 Substituted Indazole Library

This protocol describes a robust method for generating a 24-member library of N-1 alkylated derivatives of this compound in a 24-well plate format. The methodology can be scaled to 96-well formats with appropriate automation.

Rationale for Reagent Selection
  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is chosen for its high polarity, which effectively dissolves the indazole scaffold and the base, and its high boiling point, which allows for a wide range of reaction temperatures.

  • Base (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base. This is critical for ensuring complete deprotonation of the indazole N-1 position to form the corresponding anion without competing nucleophilic attack on the alkylating agents. This choice promotes high regioselectivity for N-1 alkylation over N-2 alkylation, a common challenge in indazole chemistry.[13]

  • Alkylating Agents: A diverse set of alkylating agents (e.g., benzyl bromides, simple alkyl halides, functionalized alkyl halides) should be selected to maximize the structural diversity of the resulting library.

General Laboratory and Safety Precautions
  • All operations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves, is mandatory.

  • Sodium hydride (NaH) is highly reactive with water and moisture, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Consult the Safety Data Sheet (SDS) for all reagents prior to use.[14][15] Incompatible materials include strong oxidizing agents and strong bases.[14]

Step-by-Step Experimental Workflow
  • Preparation of the Reaction Plate:

    • Arrange 24 dry, 8 mL glass vials in a 24-well reaction block. Add a magnetic stir bar to each vial.

    • Weigh 21.7 mg (0.1 mmol) of this compound into each vial.

  • Reagent Addition (under Inert Atmosphere):

    • Place the reaction block under a nitrogen or argon atmosphere.

    • Using a syringe or cannula, add 2.0 mL of anhydrous DMF to each vial. Stir the mixtures until all solids dissolve.

    • Prepare a stock suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF. Carefully add 4.4 mg (0.11 mmol, 1.1 equivalents) of NaH to each vial.

    • Allow the reaction to stir at room temperature for 30 minutes. The formation of the indazole anion is often accompanied by slight effervescence (H₂ gas evolution).

  • Addition of Alkylating Agents:

    • Prepare 24 unique stock solutions of the desired alkylating agents (e.g., alkyl bromides or iodides) in anhydrous DMF at a concentration of 0.5 M.

    • Add 0.22 mL (0.11 mmol, 1.1 equivalents) of a unique alkylating agent stock solution to each corresponding vial.

  • Reaction Incubation:

    • Seal the vials with screw caps containing PTFE septa.

    • Heat the reaction block to 60 °C and stir for 4-12 hours. Reaction progress can be monitored by taking a small aliquot from a test well and analyzing by LC-MS.

    • Expert Insight: For less reactive alkylating agents, microwave irradiation can significantly accelerate the reaction time.[16] Typical conditions are 120 °C for 15-30 minutes in a dedicated microwave reactor.

  • High-Throughput Reaction Quench and Work-up:

    • Cool the reaction block to room temperature.

    • Carefully add 0.5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to each vial to quench any unreacted NaH.

    • Add 2 mL of ethyl acetate and 2 mL of water to each vial.

    • Seal and shake the plate vigorously. Allow the layers to separate.

    • Using a multichannel pipette, carefully remove the organic (top) layer from each vial and transfer it to a new 24-well deep-well plate.

  • Purification and Isolation:

    • For library synthesis, parallel solid-phase extraction (SPE) is the preferred method over individual column chromatography.

    • Condition a 24-well silica gel SPE plate according to the manufacturer's instructions.

    • Load the ethyl acetate extracts onto the SPE plate.

    • Wash with a non-polar solvent (e.g., hexane/ethyl acetate mixture) to remove impurities.

    • Elute the desired products with a more polar solvent system (e.g., ethyl acetate or a methanol/dichloromethane mixture).

    • Concentrate the eluates in a centrifugal evaporator to yield the final library of compounds.

Analytical Characterization of the Library
  • Identity and Purity: Each well from the final library plate should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired product and to assess its purity.

  • Quantification: If required for screening, the concentration of each compound can be determined using a quantitative method such as qNMR or LC-UV with a standard curve.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the parallel synthesis protocol.

G cluster_prep 1. Plate Preparation cluster_reaction 2. Reaction Setup (Inert Atmosphere) cluster_workup 3. Work-up & Purification cluster_final 4. Final Library A Dispense Scaffold: N-tert-butyl-1H- indazole-7-carboxamide B Add Anhydrous DMF A->B C Add Base (NaH) Stir 30 min B->C D Add Diverse Alkylating Agents (R-X) C->D Deprotonation E Incubate at 60°C (or Microwave) D->E N-1 Alkylation F Quench Reaction (aq. NH4Cl) E->F G Liquid-Liquid Extraction (EtOAc/Water) F->G H Parallel SPE Purification G->H I Final Library Plate (24 Unique Compounds) H->I J LC-MS Analysis (QC) I->J Validation

Caption: Parallel synthesis workflow for generating an N-1 substituted indazole library.

Applications in Drug Discovery and Screening

The resulting library of this compound derivatives is a valuable asset for screening against a wide range of biological targets. Given the established activities of the indazole scaffold, this library is particularly well-suited for screening campaigns targeting:

  • Protein Kinases: Many indazole derivatives are potent kinase inhibitors, including those targeting FGFR, PAK1, and Aurora kinases.[1][17][18]

  • Poly(ADP-ribose) Polymerase (PARP): The indazole core is central to PARP inhibitors like Niraparib, making this library ideal for discovering new anticancer agents.[19]

  • Bacterial DNA Gyrase: Novel indazole derivatives have shown excellent antibacterial activity by inhibiting GyrB, offering a path to combat antibiotic resistance.[20]

  • GPCRs and Ion Channels: The scaffold has also been explored for its activity against neurological targets, such as the 5-HT₃ receptor.[3]

Following synthesis and validation, the library plate can be directly submitted to high-throughput screening (HTS) to identify "hits"—compounds that exhibit desired activity against a specific biological target.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation (inactive base or insufficient equivalents).2. Moisture contamination deactivating the base.3. Poorly reactive alkylating agent.4. Low reaction temperature or insufficient time.1. Use fresh, high-purity NaH and ensure 1.1-1.2 equivalents.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Switch from alkyl bromide to the more reactive alkyl iodide.4. Increase reaction temperature, extend reaction time, or use microwave heating.
Mixture of N-1 and N-2 Isomers 1. Base is not optimal for regioselectivity.2. Reaction temperature is too high, overriding kinetic control.1. Confirm the use of a non-nucleophilic base like NaH. Weaker bases (e.g., K₂CO₃) may lead to poorer regioselectivity.2. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Low Purity After Work-up 1. Incomplete reaction leading to starting material carryover.2. Inefficient liquid-liquid extraction.3. Suboptimal SPE protocol.1. Drive the reaction to completion by increasing time or temperature.2. Perform a second extraction of the aqueous layer.3. Optimize the SPE wash and elution solvent systems for your specific compound class.

Conclusion

This compound is a high-value, strategic building block for modern medicinal chemistry. Its robust structure and well-defined point of diversification make it an ideal scaffold for the rapid construction of chemical libraries. The parallel synthesis protocol detailed in this application note provides a reliable and efficient pathway for generating novel indazole derivatives. By integrating this workflow, drug discovery teams can significantly enhance their capacity to explore chemical space, leading to a more rapid identification of promising lead compounds and accelerating the journey toward new therapeutics.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available at: [Link]

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  • Parallel synthesis of peptide libraries using microwave irradiation. PubMed. Available at: [Link]

  • CAS No : 1476776-76-7 | Product Name : N-(tert-Butyl)-1H-indazole-7-carboxamide. Pharmaffiliates. Available at: [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Available at: [Link]

  • Introduction to Parallel Synthesis in Chemistry. Asynt. Available at: [Link]

  • Parallel Synthesis and Library Design. Royal Society of Chemistry. Available at: [Link]

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  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: [Link]

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Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignment of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the unambiguous structural elucidation of N-tert-butyl-1H-indazole-7-carboxamide using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete methodology, from sample preparation to advanced spectral analysis, intended for researchers in synthetic chemistry, medicinal chemistry, and drug development. The protocols and interpretation frameworks outlined herein ensure high-fidelity data and confident spectral assignment, which are critical for regulatory submissions and quality control.

Introduction: The Need for Unambiguous Characterization

This compound (Molecular Formula: C₁₂H₁₅N₃O, Molecular Weight: 217.27 g/mol ) is a key heterocyclic compound.[1][2][3] It serves as a vital building block in medicinal chemistry, notably as an intermediate in the synthesis of PARP inhibitors like Niraparib.[4][5] Given its role in pharmaceutical development, the unequivocal confirmation of its chemical structure is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural analysis of organic molecules.[6][7][8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[9][10] This application note details the comprehensive assignment of all proton (¹H) and carbon (¹³C) signals of the title compound by leveraging a suite of NMR experiments, including ¹H, ¹³C{¹H}, DEPT-135, and 2D techniques such as COSY, HSQC, and HMBC.

Foundational NMR Principles for Structural Elucidation

The core principle of NMR involves the interaction of nuclear spins with an external magnetic field.[7] When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) align in specific orientations. Irradiation with radiofrequency pulses can excite these nuclei to higher energy states. The subsequent relaxation process emits signals whose frequencies—known as chemical shifts (δ)—are highly sensitive to the local electronic environment of each nucleus.[9]

For a molecule as complex as this compound, 1D spectra alone can be ambiguous. Therefore, we employ 2D NMR techniques to resolve overlapping signals and establish connectivity:[11][12][13]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds, revealing which protons are neighbors in the molecular structure.[13][14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[11][14]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over longer ranges (typically two to three bonds, ²JCH and ³JCH). This is indispensable for identifying quaternary (non-protonated) carbons and piecing together molecular fragments.[11][15]

Experimental Design and Protocols

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is essential.

Materials:

  • This compound (15-20 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Tetramethylsilane (TMS) (optional, as an internal standard)

  • High-precision 5 mm NMR tube

  • Pasteur pipette and vial

Procedure:

  • Weigh approximately 15-20 mg of the analyte into a clean, dry vial. This concentration is sufficient for both ¹H and ¹³C NMR experiments on modern spectrometers.[16][17]

  • Add 0.6-0.7 mL of DMSO-d₆ to the vial.[16][18] DMSO-d₆ is chosen for its excellent solubilizing power and its ability to slow the exchange of labile N-H protons, allowing for their observation.

  • Gently agitate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[19]

  • If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette while transferring it into the NMR tube.[18]

  • Carefully place the NMR tube into the spectrometer's spinner turbine for analysis.

  • Calibration: The spectra are referenced using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).[20]

Protocol: NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Experiments:

  • ¹H NMR: Quantitative, high-resolution 1D proton spectrum.

  • ¹³C{¹H} NMR: Broadband proton-decoupled 1D carbon spectrum.

  • DEPT-135: Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are nulled.[15]

  • ¹H-¹H COSY: To establish proton-proton connectivities.

  • ¹H-¹³C HSQC: To map protons to their directly attached carbons.

  • ¹H-¹³C HMBC: To establish long-range proton-carbon connectivities, crucial for assigning quaternary carbons and linking molecular fragments.

The workflow for complete structural assignment is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis & Assignment A Weigh Analyte (15-20 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Transfer to NMR Tube B->C D 1D ¹H NMR E 1D ¹³C & DEPT-135 F 2D COSY G 2D HSQC H 2D HMBC I Assign Proton Spin Systems (¹H & COSY) D->I J Assign Protonated Carbons (HSQC & DEPT) E->J F->I G->J K Assign Quaternary Carbons & Confirm Fragments (HMBC) H->K I->K J->K L Final Structure Confirmation K->L

Figure 1: Workflow for NMR-based structural elucidation.

Spectral Interpretation and Assignment

The structure of this compound with systematic numbering is shown below. This numbering is used for all subsequent spectral assignments.

Chemical structure of this compound with atom numbering
¹H NMR Spectral Analysis

The ¹H NMR spectrum exhibits distinct signals corresponding to the indazole ring, the amide group, and the tert-butyl substituent.

  • Indazole N1-H: A broad singlet is expected at a very downfield chemical shift (typically >13 ppm), characteristic of the acidic proton on the indazole nitrogen.[21][22]

  • Aromatic Protons (H4, H5, H6): The three adjacent protons on the benzene ring form a coupled spin system. H4 and H6 are expected to be doublets, while H5, being coupled to both H4 and H6, should appear as a triplet (or a doublet of doublets). Their chemical shifts will be in the aromatic region of 7.0-8.5 ppm.

  • Indazole C3-H: This proton is a singlet as it has no adjacent proton neighbors, typically appearing around 8.1-8.3 ppm.

  • Amide N-H: A singlet or a broad signal is expected for the amide proton, with its chemical shift influenced by concentration and temperature.

  • tert-Butyl Protons (H11): A sharp, intense singlet integrating to nine protons is expected in the upfield region (around 1.4 ppm) due to the magnetic equivalence of the three methyl groups.

¹³C NMR and DEPT-135 Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 10 distinct carbon signals, as the three methyl carbons of the tert-butyl group are chemically equivalent.

  • Carbonyl Carbon (C8): This will be the most downfield signal, typically appearing in the range of 160-170 ppm.[23]

  • Aromatic Carbons (C3, C3a, C4, C5, C6, C7, C7a): These seven carbons will resonate in the 110-145 ppm region. The DEPT-135 experiment is crucial here:

    • C3, C4, C5, and C6 will give positive signals, identifying them as CH carbons.

    • C3a, C7, and C7a will be absent, confirming their quaternary nature.

  • tert-Butyl Carbons (C9, C10): The quaternary carbon (C9) will appear around 50-55 ppm, while the three equivalent methyl carbons (C10) will be highly shielded and appear upfield, around 28-30 ppm.

2D NMR Correlation Analysis
  • COSY: A cross-peak between the signals assigned to H4, H5, and H6 will definitively confirm their connectivity in the aromatic ring.

  • HSQC: This spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of all protonated carbons (C3, C4, C5, C6, and C10).

  • HMBC: The HMBC spectrum is the final key to the complete assignment, especially for the quaternary carbons. Key expected correlations include:

    • From H11 (tert-butyl protons): Strong correlations to C9 (²J) and C10 (¹J, often suppressed but may show residual correlation), and a key correlation to the carbonyl carbon C8 (³J).

    • From Amide N-H: Correlations to C8 (²J) and C9 (³J).

    • From H6: Correlations to the quaternary carbons C7 (²J) and C7a (³J), and to C4 and C5.

    • From H4: Correlations to the quaternary carbons C3a (³J) and C7a (²J), and to C5 and C6.

    • From H3: Correlations to C3a (²J) and C7a (³J).

Summary of Assignments

By combining the information from all NMR experiments, a complete and confident assignment can be made. The expected chemical shifts are summarized in the tables below.

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityIntegrationKey HMBC Correlations (to C)
N1-H~13.5br s1HC3, C7a
H3~8.25s1HC3a, C7a
H4~7.90d1HC3a, C5, C6, C7a
H6~7.75d1HC4, C5, C7, C7a
N-H (amide)~7.70s1HC8, C9, C7
H5~7.25t1HC3a, C4, C6, C7
H11~1.45s9HC8, C9

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

CarbonPredicted δ (ppm)DEPT-135Key HMBC Correlations (from H)
C8 (C=O)~165.0N/AH11, N-H (amide)
C3a~141.0N/AH3, H4, H5
C7a~139.5N/AH3, H4, H6, N1-H
C3~133.0CH (+)N1-H
C5~127.0CH (+)H4, H6
C7~123.0N/AH6, N-H (amide)
C6~121.5CH (+)H4, H5
C4~115.0CH (+)H5, H6
C9~51.0N/AH11, N-H (amide)
C10~28.5CH₃ (+)H11

Conclusion

The structural integrity of this compound can be rigorously confirmed through a systematic application of 1D and 2D NMR spectroscopy. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments provides orthogonal data points that, when analyzed together, lead to an unambiguous assignment of every proton and carbon atom in the molecule. This comprehensive characterization is essential for quality assurance in pharmaceutical manufacturing and serves as a foundational dataset for further research and development involving this important chemical entity.

References

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

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  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

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  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PubMed Central. Retrieved from [Link]

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  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

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  • ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
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  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology. Retrieved from [Link]

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  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PubMed Central. Retrieved from [Link]

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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved from [Link]

  • Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Retrieved from [Link]

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Application Notes & Protocols: N-tert-butyl-1H-indazole-7-carboxamide in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this comprehensive guide on the application of N-tert-butyl-1H-indazole-7-carboxamide in the landscape of targeted therapy research. This document is crafted for researchers, scientists, and drug development professionals who seek to understand the utility and potential of this molecule. We will delve into its established role as a pivotal chemical intermediate and explore the broader therapeutic relevance of the indazole carboxamide scaffold. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the scientific rationale behind its applications, empowering you to integrate this knowledge into your research endeavors.

Introduction: Defining this compound

This compound is an organic compound characterized by an indazole core linked to a tert-butyl carboxamide group at the 7-position.[1][2][3] While not extensively studied as a standalone therapeutic agent, its significance in medicinal chemistry is profound, primarily as a key building block in the synthesis of clinically approved targeted therapies.[][5]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for any future investigations into its direct biological activity.

PropertyValueSource
CAS Number 1476776-76-7[2][3]
Molecular Formula C₁₂H₁₅N₃O[2][3]
Molecular Weight 217.27 g/mol [2][3]
Appearance Off-white to white powder[1]
Purity Typically >97-99%[1][6]
IUPAC Name This compound[3]

Pivotal Role in the Synthesis of Niraparib: A PARP Inhibitor Case Study

The most prominent application of this compound is its role as a critical intermediate in the synthesis of Niraparib (MK-4827).[][5] Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.[7]

The PARP Inhibition Pathway and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into double-strand breaks. The inability of these BRCA-deficient cells to repair these double-strand breaks results in cell death through a mechanism known as synthetic lethality.

PARP_Inhibition cluster_brca In BRCA Deficient Cells DNA_SSB Single-Strand DNA Break PARP PARP1/2 DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication if unrepaired BER Base Excision Repair (BER) PARP->BER activates DNA_Repaired_BER DNA Repaired BER->DNA_Repaired_BER DNA_DSB Double-Strand DNA Break Replication->DNA_DSB HRR Homologous Recombination Repair (HRR) (BRCA1/2 Proficient) DNA_DSB->HRR Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis HRR fails DNA_Repaired_HRR DNA Repaired HRR->DNA_Repaired_HRR Niraparib Niraparib Niraparib->PARP inhibits BRCA_Deficient BRCA1/2 Deficient Cells

Caption: PARP Inhibition Pathway and Synthetic Lethality in BRCA-deficient cells.

This compound in the Niraparib Synthesis Workflow

The synthesis of Niraparib involves the coupling of the indazole core with a piperidine moiety. This compound serves as the precursor to the indazole portion of the final drug molecule. A common synthetic route involves a C-N cross-coupling reaction between this compound and a suitably protected (S)-3-(4-bromophenyl)piperidine derivative.[8] The tert-butyl group is a protecting group for the carboxamide, which is later deprotected to yield the final Niraparib molecule.

Niraparib_Synthesis Indazole_Acid 1H-Indazole-7-carboxylic acid Topic_Compound This compound Indazole_Acid->Topic_Compound tBuNH2 tert-Butylamine tBuNH2->Topic_Compound Coupling C-N Cross-Coupling (e.g., Cu-catalyzed) Topic_Compound->Coupling Piperidine (S)-3-(4-bromophenyl)piperidine (Boc-protected) Piperidine->Coupling Intermediate Coupled Intermediate (Boc and tert-butyl protected) Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Niraparib Niraparib Deprotection->Niraparib

Sources

Application Notes & Protocols: Evaluating Cell Migration and Invasion with N-tert-butyl-1H-indazole-7-carboxamide (AT13148)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multi-Targeted Approach to Inhibiting Cell Motility

Cell migration and invasion are fundamental cellular processes essential for physiological events like tissue development, wound healing, and immune responses.[1] However, these processes are also hallmarks of cancer metastasis, the primary cause of mortality in cancer patients.[2] Consequently, identifying and characterizing compounds that can modulate cell motility is a critical objective in drug discovery and cancer research.

N-tert-butyl-1H-indazole-7-carboxamide, also known as AT13148 , is a potent, orally available, ATP-competitive inhibitor of the AGC kinase family.[3][4] It exhibits multi-targeted activity, most notably against Rho-associated coiled-coil containing protein kinases (ROCK1/II), Protein Kinase B (Akt1/2/3), p70S6 Kinase (p70S6K), and Protein Kinase A (PKA).[3][5] The dysregulation of these kinases is a key driver in multiple cancers.[4] Given that these signaling pathways are deeply integrated into the regulation of the actin cytoskeleton, cell adhesion, and protrusion, AT13148 presents a compelling candidate for inhibiting cell migration and invasion.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of AT13148 in key in vitro cell migration and invasion assays. It offers detailed, self-validating protocols and explains the scientific rationale behind experimental choices, enabling robust and reproducible investigation of this compound's anti-metastatic potential.

Scientific Rationale: Targeting Key Regulators of the Cellular Motility Machinery

The efficacy of AT13148 as an inhibitor of cell migration stems from its ability to simultaneously block several critical signaling nodes that converge on the cytoskeleton.

  • ROCK Inhibition: ROCKs are major downstream effectors of the small GTPase RhoA and play a pivotal role in regulating actomyosin contractility, stress fiber formation, and focal adhesion maturation.[6] Inhibition of ROCK is known to dramatically reduce cell invasion and impair different modes of migration.[6] AT13148 is a potent inhibitor of ROCKI/II with IC50 values of 6 nM and 4 nM, respectively.[3]

  • Akt (PKB) Inhibition: The PI3K/Akt pathway is a central regulator of cell survival, growth, and motility.[8][9] Specific Akt isoforms have been shown to either enhance or attenuate cancer cell migration, often through effectors like GSK-3β.[7] By inhibiting Akt, AT13148 can disrupt these pro-migratory signals.

  • p70S6K and PKA Involvement: Both p70S6K and PKA have been implicated in the regulation of the actin cytoskeleton and cell motility.[10][11][12] p70S6K is involved in signaling at the leading edge of migrating cells, while PKA has a complex, compartmentalized role in controlling protrusion and adhesion dynamics.[10][13] Global inhibition of PKA can impede migration, suggesting its localized activity is crucial.[12][13]

The multi-targeted nature of AT13148 suggests it may offer a more comprehensive blockade of migratory signaling, potentially overcoming the redundancy often seen in these pathways.

cluster_targets AT13148 Targets AT13148 N-tert-butyl-1H- indazole-7-carboxamide (AT13148) ROCK ROCK1/2 AT13148->ROCK Inhibits Akt Akt (PKB) AT13148->Akt Inhibits p70S6K p70S6K AT13148->p70S6K Inhibits PKA PKA AT13148->PKA Inhibits Cytoskeleton Actomyosin Contractility Stress Fiber Formation ROCK->Cytoskeleton Adhesion Focal Adhesion Dynamics ROCK->Adhesion Akt->p70S6K Migration Cell Migration & Invasion Akt->Migration p70S6K->Migration PKA->Cytoskeleton PKA->Adhesion Cytoskeleton->Migration Adhesion->Migration PI3K PI3K / mTOR PI3K->Akt cAMP cAMP cAMP->PKA RhoA RhoA RhoA->ROCK

Caption: Proposed mechanism of AT13148 in inhibiting cell migration.

Experimental Design Considerations

Cell Line Selection: Choose cell lines based on their migratory potential and the expression/activity of AT13148 targets. Highly motile cancer cell lines (e.g., MDA-MB-231 breast cancer, HT-1080 fibrosarcoma, U-87 MG glioblastoma) are excellent starting points.

Determining Optimal Concentration:

  • Initial Range Finding: AT13148 has reported IC50 values for its primary targets in the low nanomolar range (e.g., 4-6 nM for ROCK, 38-402 nM for Akt isoforms).[3] The GI50 for proliferation inhibition is higher, typically in the low micromolar range (1.5-3.8 µM).[3]

  • Dose-Response Experiment: Before conducting migration assays, perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration range of AT13148 that inhibits migration without causing significant cytotoxicity or apoptosis over the time course of the assay. A standard MTT or Real-Time Cell Analysis (RTCA) assay can be used for this purpose.[14]

Essential Controls:

  • Vehicle Control: Use a vehicle control (e.g., 0.1% DMSO) in all experiments to account for any effects of the solvent.

  • Negative Control: Cells in serum-free or low-serum media to establish a baseline for random, unstimulated migration.

  • Positive Control (Chemoattractant): Media supplemented with a known chemoattractant (e.g., 10% Fetal Bovine Serum [FBS]) to induce directed migration.

  • Positive Inhibitor Control (Optional): A well-characterized inhibitor of a specific target (e.g., Y-27632 for ROCK) can be used for comparison.

Protocol: 2D Wound Healing (Scratch) Assay

This assay measures collective cell migration in two dimensions, mimicking the closure of a wound in a cell monolayer.[15] It is simple, cost-effective, and provides quantitative data on the rate of cell migration.[15]

A 1. Seed Cells Plate cells to achieve a confluent monolayer (95-100%) within 24-48 hours. B 2. Create Wound Use a sterile pipette tip to create a uniform scratch in the monolayer. A->B C 3. Wash & Treat Wash with PBS to remove debris. Add media with Vehicle or AT13148. B->C D 4. Image (Time 0) Immediately acquire baseline images of the wound using a microscope. C->D E 5. Incubate Incubate cells under standard conditions (37°C, 5% CO2). D->E F 6. Acquire Images Capture images of the same wound fields at regular intervals (e.g., 6, 12, 24, 48 hours). E->F G 7. Analyze Measure the change in wound area or width over time to determine the rate of closure. F->G A 1. Prepare Chambers Rehydrate Transwell inserts. For Invasion: Coat top of membrane with Matrigel and allow to solidify. B 2. Prepare Cells & Media Starve cells in serum-free media. Place chemoattractant (e.g., 10% FBS) in the lower chamber. A->B C 3. Seed Cells Resuspend starved cells in serum-free media with Vehicle or AT13148. Seed into the upper chamber. B->C D 4. Incubate Incubate for 4-48 hours (optimize for cell type) to allow migration/invasion. C->D E 5. Process Insert Remove non-migrated cells from the top of the membrane with a cotton swab. D->E F 6. Fix & Stain Fix migrated cells on the bottom of the membrane and stain with Crystal Violet. E->F G 7. Image & Quantify Image multiple fields of view and count the number of stained, migrated cells. F->G

Caption: Workflow for Transwell Migration and Invasion Assays.

Step-by-Step Methodology:

  • Chamber Preparation:

    • Migration: Rehydrate the porous membrane of the Transwell inserts (typically 8 µm pore size) with serum-free medium. [16] * Invasion: Thaw Matrigel® on ice. Dilute to the desired concentration with cold, serum-free medium and add a thin layer (e.g., 50 µL) to the top of each insert. Incubate at 37°C for at least 60 minutes to allow it to solidify. [17]2. Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells for 18-24 hours. This minimizes baseline migration and sensitizes them to the chemoattractant.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate. [16] * Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.

    • In separate tubes, add the appropriate concentrations of AT13148 or vehicle to the cell suspensions.

    • Seed 100-200 µL of the cell suspension into the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C for a period optimized for your cell line (e.g., 6-24 hours for migration, 18-48 hours for invasion).

  • Staining and Quantification:

    • Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells and Matrigel from the inside of the insert. [16] * Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

    • Stain the fixed cells with 0.5% Crystal Violet solution for 20-30 minutes.

    • Wash the inserts gently in water and allow them to air dry.

    • Using a microscope, count the number of stained cells in 5-10 representative fields of view for each insert. [18]Alternatively, the dye can be eluted with a solvent (e.g., 33% acetic acid) and the absorbance measured on a plate reader. [19] Example Data Presentation:

TreatmentConcentrationAverage Migrated Cells / Field% Inhibition of MigrationAverage Invaded Cells / Field% Inhibition of Invasion
Vehicle (0.1% DMSO)-150 ± 120%95 ± 80%
AT13148100 nM85 ± 943.3%48 ± 649.5%
AT13148500 nM32 ± 578.7%15 ± 484.2%
AT131481 µM8 ± 394.7%4 ± 295.8%

Protocol: 3D Spheroid Invasion Assay

This advanced assay provides a more physiologically relevant model by assessing the invasion of cells from a 3D tumor spheroid into a surrounding ECM. [20]It allows for the kinetic measurement of collective invasion over several days. [2]

A 1. Spheroid Formation Seed cells in an ultra-low attachment 96-well plate. Incubate for 48-72 hours to form single spheroids. B 2. Embed in Matrix Carefully add a layer of cold Matrigel to each well, embedding the spheroid. Polymerize at 37°C. A->B C 3. Add Overlay Medium Add culture medium containing Vehicle or AT13148 on top of the solidified matrix. B->C D 4. Image (Time 0) Acquire baseline brightfield or confocal images of each spheroid. C->D E 5. Monitor Kinetically Incubate and acquire images at regular intervals (e.g., every 24h) for 3-7 days. D->E F 6. Analyze Invasion Measure the total area of the spheroid and invading cells at each time point. Calculate the change in invasive area. E->F

Caption: Workflow for the 3D Spheroid Invasion Assay.

Step-by-Step Methodology:

  • Spheroid Formation: Seed a defined number of cells (typically 1,000-5,000, must be optimized) into each well of a 96-well ultra-low attachment, round-bottom plate. [20]Centrifuge the plate briefly to collect cells at the bottom. Incubate for 2-4 days until uniform, single spheroids of 300-500 µm diameter are formed. [20]2. Embedding in ECM: Cool the spheroid plate on ice. Thaw Matrigel® on ice and dilute it with cold culture medium to the desired final concentration. [20]Carefully add 50-100 µL of the cold Matrigel® solution to each well, surrounding the spheroid.

  • Matrix Polymerization: Centrifuge the plate at low speed (e.g., 300 x g for 5 min at 4°C) to center the spheroids and remove bubbles. [20]Transfer the plate to a 37°C incubator for 30-60 minutes to allow the Matrigel® to polymerize.

  • Treatment: Prepare culture medium containing 2x the final concentration of AT13148 or vehicle. Gently add 100 µL of this treatment medium on top of the solidified Matrigel®.

  • Kinetic Imaging: Place the plate into a live-cell imaging system (e.g., IncuCyte®) or use a standard inverted microscope. [2]Acquire initial (Time 0) brightfield images of each spheroid. Continue to capture images every 12-24 hours for 3-7 days, or until significant invasion is observed in the control group.

  • Data Analysis: Use image analysis software to measure the area of the spheroid core and the total area of invasion (core + invading cells) at each time point. [2][21]The invasive area can be calculated by subtracting the core area from the total area. Plot the change in invasive area over time for each condition.

Example Data Presentation:

TreatmentConcentrationChange in Invasive Area (µm²) at 72h
Vehicle (0.1% DMSO)-50,000 ± 4,500
AT13148100 nM28,000 ± 3,200
AT13148500 nM9,500 ± 1,800
AT131481 µM2,100 ± 950

References

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  • CliniSciences. (n.d.). Data Analysis of Wound Healing and Cell Migration Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of the p70S6K pathway in regulating the actin cytoskeleton and cell migration. Retrieved from [Link]

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  • SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]

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  • Sadok, A., et al. (2015). Rho kinase inhibitors block melanoma cell migration and inhibit metastasis. Cancer Research, 75(11), 2272-2284. Retrieved from [Link]

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  • Bitesize Bio. (2025). Imaging and Analyzing Your Wound Healing Assay. Retrieved from [Link]

  • Olympus. (n.d.). Fluorescent Image Analysis–3D Spheroid Invasion in a Collagen Gel. Retrieved from [Link]

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  • News-Medical.Net. (2020). 3D Tumor Spheroid Invasion Monitoring with Live-Cell Analysis. Retrieved from [Link]

  • Vinci, M., et al. (2015). Three-Dimensional (3D) Tumor Spheroid Invasion Assay. Journal of Visualized Experiments, (99), e52686. Retrieved from [Link]

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  • He, Z., et al. (2017). Unique and Redundant Functions of p70 Ribosomal S6 Kinase Isoforms Regulate Mesenchymal Cell Proliferation and Migration in Pulmonary Fibrosis. The American Journal of Pathology, 187(1), 86-98. Retrieved from [Link]

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Sources

Application Note: A Protocol for Assessing the Metabolic Stability of N-tert-butyl-1H-indazole-7-carboxamide in Human Liver Microsomes and Cryopreserved Hepatocytes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic stability is a critical parameter in early-stage drug discovery, directly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This application note provides a detailed, robust protocol for assessing the in vitro metabolic stability of N-tert-butyl-1H-indazole-7-carboxamide, a representative indazole carboxamide compound. We present two industry-standard methodologies: the high-throughput human liver microsomal (HLM) assay for initial screening of Phase I metabolism and the more comprehensive cryopreserved human hepatocyte assay, which incorporates both Phase I and Phase II metabolic pathways. The protocols cover reagent preparation, detailed incubation procedures, sample quenching, and bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we detail the data analysis required to calculate key parameters such as intrinsic clearance (CLint), providing researchers with a reliable framework to rank-order compounds and predict in vivo human clearance.

Introduction: The Imperative of Metabolic Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1] The liver is the primary organ of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2][3] An NCE that is too rapidly metabolized will likely have a short duration of action and poor oral bioavailability, requiring frequent, high doses that can lead to off-target toxicity. Conversely, a compound that is too stable may accumulate, leading to safety concerns.

This compound belongs to the indazole class of compounds, a scaffold present in numerous pharmacologically active agents.[4][5] The metabolic fate of indazole derivatives can be complex, often involving hydroxylation, N-dealkylation, and hydrolysis.[6][7] Therefore, early, accurate assessment of metabolic stability is paramount.

This guide provides two complementary protocols to evaluate the metabolic liability of this compound.

  • Human Liver Microsome (HLM) Assay: This is a subcellular fraction containing a high concentration of CYP enzymes.[3][8] It is a cost-effective, high-throughput method ideal for screening and ranking compounds based on their susceptibility to Phase I (oxidative) metabolism.[9]

  • Cryopreserved Human Hepatocyte Assay: These are intact liver cells that contain a full complement of both Phase I and Phase II (conjugative) metabolic enzymes and cofactors.[1][2][10] This assay provides a more physiologically relevant system and is considered the "gold standard" for in vitro clearance determination.[11]

By employing these methods, researchers can generate critical data to inform structure-activity relationships (SAR) and select drug candidates with optimal pharmacokinetic profiles for further development.

Scientific Principles

The Role of Cofactors: Initiating Metabolism

Metabolic reactions, particularly those mediated by CYPs, are not spontaneous. They require cofactors, the most critical being NADPH (Nicotinamide adenine dinucleotide phosphate) .[12][13] In the HLM assay, the reaction is initiated by adding an NADPH-regenerating system. This system ensures a constant supply of NADPH, preventing cofactor depletion from becoming a rate-limiting step and allowing for the accurate measurement of enzyme kinetics.[14][15] Hepatocytes, being intact cells, generate their own cofactors endogenously.

The "Substrate Depletion" Approach

Both protocols described here use the "substrate depletion" or "parent disappearance" method.[10][11] The test compound (this compound) is incubated with the metabolic system (microsomes or hepatocytes) at a concentration typically below its Michaelis-Menten constant (Km). Aliquots are taken at various time points, the reaction is stopped ("quenched"), and the remaining concentration of the parent compound is quantified by LC-MS/MS.[2][8][9]

The rate of disappearance is then used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which represents the theoretical maximum clearance capacity of the liver for that compound, independent of physiological factors like blood flow.[10][16]

Materials and Reagents

Material/ReagentSupplier ExampleNotes
This compoundAChemBlock, ChemicalBookPurity >97%.[17][18]
Pooled Human Liver Microsomes (20 mg/mL)BioIVT, CorningUse pooled donors (mixed gender) to average population variability.
Cryopreserved Human Hepatocytes (Plateable)Thermo Fisher Scientific, BioIVTUse metabolism-qualified, high-viability lots.
Williams' Medium EThermo Fisher ScientificFor hepatocyte culture.
Hepatocyte Maintenance Supplement PackThermo Fisher ScientificSerum-free, for incubations.[1][19]
Potassium Phosphate Buffer (0.1 M, pH 7.4)Sigma-AldrichFor microsomal incubations.
NADPH Regenerating System (e.g., G6P, G6PD)Corning, Sigma-AldrichSolution A & B format is common.[14]
Verapamil, Warfarin (Control Compounds)Sigma-AldrichHigh- and low-turnover controls, respectively.
Acetonitrile (ACN), HPLC GradeFisher ScientificFor quenching and mobile phase.
Methanol (MeOH), HPLC GradeFisher ScientificFor stock solutions and quenching.
Formic Acid, LC-MS GradeFisher ScientificMobile phase modifier.
Tolbutamide or similar (Internal Standard)Sigma-AldrichFor LC-MS/MS analysis.
96-well incubation plates, collection platesVWR, EppendorfPolypropylene for low binding.
LC-MS/MS SystemSciex, Waters, AgilentTriple quadrupole mass spectrometer recommended.[20][21]

Experimental Workflow Overview

The overall experimental process follows a sequential, validated path from preparation to analysis. This ensures reproducibility and data integrity.

Workflow cluster_prep Preparation Phase cluster_assay Incubation Phase cluster_sampling Sampling & Analysis Phase cluster_data Data Interpretation P1 Prepare Compound Stock Solutions (Test & Controls) P2 Prepare Biological System (Microsomes or Hepatocytes) P3 Prepare Incubation & Quenching Solutions A1 Pre-warm System to 37°C P2->A1 A2 Add Compound to System A1->A2 A3 Initiate Reaction (Add NADPH for HLM) A2->A3 A4 Incubate at 37°C with Shaking A3->A4 S1 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) A4->S1 S2 Quench Reaction in ACN with Internal Standard S1->S2 S3 Centrifuge to Pellet Protein S2->S3 S4 Analyze Supernatant via LC-MS/MS S3->S4 D1 Calculate % Remaining vs. Time S4->D1 D2 Determine Rate Constant (k) D1->D2 D3 Calculate t½ and CLint D2->D3

Caption: High-level workflow for metabolic stability assessment.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay rapidly assesses Phase I metabolic liability. The use of a cofactor regenerating system ensures that CYP enzyme activity is the primary determinant of compound depletion.[14][22]

Step-by-Step Methodology:

  • Prepare Compound Working Solutions:

    • Prepare a 1 mM stock of this compound in DMSO.

    • Prepare 1 mM stocks for positive controls (e.g., 10 µM Verapamil - high turnover) and negative controls (e.g., 1 µM Warfarin - low turnover).

    • Create a 100 µM intermediate stock by diluting the 1 mM stock in acetonitrile.

    • Scientist's Note: The final DMSO concentration in the incubation should be ≤ 0.1% to avoid solvent-induced enzyme inhibition.[8]

  • Prepare HLM Incubation Mixture:

    • On ice, thaw the pooled human liver microsomes (20 mg/mL).

    • Dilute the microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation.

    • Example Calculation (for 1 mL final volume): If the final volume is 200 µL, you will need 100 µg of protein. From a 20 mg/mL stock, this is 5 µL.

    • Dispense the diluted microsome solution into wells of a 96-well plate.

  • Initiate the Reaction:

    • Add 2 µL of the 100 µM compound working solution to the microsome-containing wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • To initiate the metabolic reaction, add the NADPH regenerating system.[8][14]

    • Self-Validation: Prepare parallel wells without the NADPH regenerating system. Compound loss in these wells indicates chemical instability, not metabolic turnover.

  • Time-Point Sampling and Quenching:

    • Immediately after adding NADPH, remove an aliquot for the T=0 time point and transfer it to a collection plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., 100 nM Tolbutamide).

    • Continue incubating the reaction plate at 37°C.

    • Collect subsequent aliquots at pre-determined time points (e.g., 5, 15, 30, 45, 60 minutes).

    • Rationale: The cold acetonitrile serves to immediately stop the enzymatic reaction by precipitating the microsomal proteins and provides the internal standard for accurate quantification.[2][3]

  • Sample Processing for LC-MS/MS:

    • Seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Rationale: This assay provides a more complete metabolic picture by including both Phase I and Phase II enzymes in a cellular context.[1][2] It is better suited for compounds that may be cleared by non-CYP pathways or for low-turnover compounds requiring longer incubation times.[19][23]

Step-by-Step Methodology:

  • Hepatocyte Thawing and Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol, typically in a 37°C water bath.[24]

    • Gently transfer the thawed cells into pre-warmed Williams' Medium E.

    • Perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability must be >80%.

    • Centrifuge the cells at a low speed (~100 x g) for 10 minutes to form a soft pellet.

    • Resuspend the cell pellet in serum-free incubation medium (Williams' E + supplement pack) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[1]

  • Incubation Setup:

    • Prepare compound working solutions as in the HLM protocol. The final substrate concentration is typically 1 µM.

    • In a 24- or 48-well plate, add the hepatocyte suspension to each well.

    • Add the compound working solution to start the incubation.

    • Self-Validation: Include a negative control where the hepatocytes are heat-inactivated before adding the compound. This control accounts for non-enzymatic degradation and binding to cellular components.[1]

  • Time-Point Sampling and Quenching:

    • Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO2.

    • At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), collect a homogenous aliquot of the cell suspension.[1]

    • Quench the reaction immediately in a collection plate containing ice-cold acetonitrile with internal standard, as described in the HLM protocol.

  • Sample Processing:

    • Follow the same vortexing, centrifugation, and supernatant transfer steps as outlined in the HLM protocol to prepare samples for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS Quantification

Rationale: LC-MS/MS provides the high sensitivity and specificity required to accurately quantify the low concentrations of the parent compound in a complex biological matrix.[20][21][25]

LCMS Sample Sample Supernatant LC Liquid Chromatography (LC) Reverse-Phase C18 Column Gradient Elution: Water/ACN + 0.1% Formic Acid Sample->LC Injection MS MS LC->MS Elution Data Data MS->Data Peak Area Ratio (Analyte/IS)

Caption: Principle of LC-MS/MS quantification.

Example LC-MS/MS Parameters: These parameters must be optimized for this compound.

ParameterExample SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule reverse-phase chromatography.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the compound.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Ionization Mode Electrospray Ionization (ESI), PositiveIndazole nitrogen atoms are readily protonated.
MRM Transition To be determined (e.g., 218.1 -> 162.1)Specific parent-to-fragment transition for selectivity. The molecular weight is 217.27, so the protonated molecule [M+H]+ is ~218.1.[26]
Internal Std. Tolbutamide (e.g., 271.1 -> 155.1)Corrects for injection volume and matrix effect variability.

Data Analysis and Interpretation

  • Calculate Peak Area Ratios: For each time point, divide the peak area of this compound by the peak area of the internal standard.

  • Determine Percent Remaining: Normalize the peak area ratio at each time point to the T=0 time point.

    • % Remaining = (Ratio_t / Ratio_t0) * 100

  • Calculate the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining against time.

    • The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k). The unit is min⁻¹.[10]

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k[23]

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg microsomal protein)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / number of cells in millions)[23][27]

Example Data Summary:

CompoundSystemt½ (min)CLintClassification
Verapamil (Control)HLM8.5163.1 µL/min/mgHigh Clearance
Warfarin (Control)HLM> 120< 11.5 µL/min/mgLow Clearance
Test Compound HLM 45.2 30.7 µL/min/mg Moderate Clearance
Verapamil (Control)Hepatocytes15.130.6 µL/min/10⁶ cellsHigh Clearance[27]
Test Compound Hepatocytes 68.5 10.1 µL/min/10⁶ cells Low-Moderate Clearance

Interpretation: The CLint value is a critical output. It allows for direct comparison and ranking of compounds. These in vitro values can then be scaled using physiological parameters to predict human in vivo hepatic clearance, a key component in forecasting the overall pharmacokinetic profile of a drug candidate.[27][28]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for assessing the metabolic stability of this compound. By employing both the high-throughput HLM assay and the more physiologically relevant hepatocyte model, researchers can gain a thorough understanding of the compound's metabolic liabilities. The detailed protocols, from experimental execution to LC-MS/MS analysis and data interpretation, are designed to ensure the generation of high-quality, reproducible data. These results are essential for making informed decisions in the drug discovery process, enabling the selection of candidates with a higher probability of success in clinical development.

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  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development.Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/application-of-lc-msms-for-the-analysis-of-biomolecular-drugs-and-biomarkers-in-pharmaceutical-296499]
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  • Sohlenius-Sternbeck, X., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds.Drug Metabolism and Disposition. [URL: https://dmd.aspetjournals.org/content/44/10/1643]
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  • Vijaykumar, M., & Raviraj, V. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices.Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/3642_pdf.pdf]
  • Gan, L., et al. (2009). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2713093/]
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  • Role of NADPH-cytochrome P450 reductase and cytochrome-b 5/NADH-b5 reductase in variability of CYP3A activity in human liver microsomes.ResearchGate. [URL: https://www.researchgate.net/publication/26732924_Role_of_NADPH-cytochrome_P450_reductase_and_cytochrome-b_5NADH-b5_reductase_in_variability_of_CYP3A_activity_in_human_liver_microsomes]
  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2720237/]
  • Jones, R., et al. (2022). A mismatch in enzyme-redox partnerships underlies divergent cytochrome P450 activities between human hepatocytes and microsomes.Nature Communications. [URL: https://www.
  • Wang, G., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10145258/]
  • Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27590802/]
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tert-butyl-1H-indazole-7-carboxamide. As a key intermediate in pharmaceutical development, particularly for compounds like Niraparib, achieving a high-yield, high-purity synthesis is critical.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered during this two-stage synthetic process.

As Senior Application Scientists, we understand that yield optimization is a multifactorial challenge. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and make informed decisions in your laboratory.

Section 1: Synthesis Overview & Key Control Points

The synthesis of this compound is typically performed in two main stages:

  • Formation of the Precursor: Synthesis of 1H-indazole-7-carboxylic acid. A common route involves the cyclization of a substituted aminobenzoate, followed by hydrolysis.[2][3]

  • Amide Coupling: The coupling of 1H-indazole-7-carboxylic acid with tert-butylamine to form the final product.

The overall workflow is illustrated below. Success hinges on precise control at each stage to minimize side-product formation and maximize conversion.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling A Methyl 2-amino-3-methylbenzoate B Methyl 1H-indazole-7-carboxylate A->B Cyclization (e.g., Isoamyl nitrite) C 1H-Indazole-7-carboxylic Acid B->C Hydrolysis (e.g., LiOH, KOH) E This compound C->E Amide Coupling Reagent (e.g., HATU, EDC) D tert-Butylamine D->E

Caption: High-level two-stage synthesis workflow.
Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Part A: Synthesis of 1H-Indazole-7-carboxylic Acid (The Precursor)

Question 1: My yield for the initial cyclization to form Methyl 1H-indazole-7-carboxylate is consistently low. What are the common causes?

Answer: Low yields in this diazotization-cyclization step often stem from three areas: reagent quality, temperature control, and side reactions.

  • Reagent Purity and Stoichiometry: The purity of isoamyl nitrite is critical. Over time, it can decompose, reducing its effectiveness. It is recommended to use a fresh, high-purity bottle. The stoichiometry is also key; an excess is typically required to drive the reaction to completion, often around 2.2 equivalents.[4]

  • Temperature Control: The initial reaction of the starting material (methyl 2-amino-3-methylbenzoate) with acetic anhydride should be managed to stay below 40°C to prevent side reactions.[4] During the addition of isoamyl nitrite, the reaction is typically heated to reflux.[2][3] Inconsistent heating can lead to incomplete reaction or the formation of undesired by-products.

  • Side Reactions: The intermediate diazonium salt is highly reactive. If not properly managed, it can lead to various side products. Ensuring an anhydrous environment until the work-up stage is beneficial.

Question 2: The hydrolysis of the methyl ester intermediate is incomplete or results in a complex mixture. How can I improve this step?

Answer: Incomplete hydrolysis is a frequent bottleneck. The key is ensuring sufficient base, adequate reaction time, and proper work-up.

  • Choice and Amount of Base: Strong bases like lithium hydroxide (LiOH) or potassium hydroxide (KOH) are effective.[2] A significant excess is necessary to ensure complete saponification. For instance, using a large excess of LiOH in a THF/water mixture and heating at reflux for an extended period (e.g., 48 hours) can drive the reaction to completion.[2]

  • Reaction Monitoring: Do not rely solely on a fixed reaction time. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is fully consumed.

  • Work-up and Purification: After hydrolysis, the reaction mixture will be basic. The product, 1H-indazole-7-carboxylic acid, is precipitated by carefully acidifying the aqueous solution to a pH of around 4-5.5 with an acid like HCl.[2] Adding the acid too quickly can cause co-precipitation of impurities. Slow, controlled addition while monitoring the pH is crucial for isolating a purer product. The resulting solid can then be filtered, washed with water, and dried.[2]

Part B: Amide Coupling to form this compound

Question 3: I am getting a low yield in the final amide coupling step. How do I choose the right coupling reagent?

Answer: The choice of coupling reagent is arguably the most critical factor for this step, especially given the steric bulk of tert-butylamine. Direct condensation without an activating agent is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] While many options exist, they are not all equal.

We recommend using a modern uronium/aminium salt like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) for this transformation.

  • Mechanism of Action: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is more reactive than the OBt esters formed by older reagents like HBTU, making it particularly effective for coupling with sterically hindered amines like tert-butylamine.[6]

  • Minimizing Side Reactions: Unlike carbodiimides (e.g., EDC, DCC), which can sometimes lead to side reactions, HATU-mediated couplings are generally cleaner and proceed faster. The order of addition is important: pre-activating the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a short period before adding the amine can prevent the formation of unwanted guanidinium by-products.[7]

The following table compares common coupling reagents for this specific application:

Coupling Reagent/SystemAdditiveBaseAdvantagesPotential Issues
HATU NoneDIPEAHigh reactivity, fast reaction times, excellent for hindered amines, low side products.[6]Higher cost.
EDC / HOBt HOBtDIPEA, TEAWater-soluble by-product (EDU) is easily removed, lower cost.[8]Can be less effective for sterically hindered amines, potentially longer reaction times.
PyBOP NoneDIPEAHigh coupling efficiency, similar to HATU.By-product (HMPA) is a suspected carcinogen, requiring careful handling.[9]
SOCl₂ (Thionyl Chloride) NonePyridine, TEAForms highly reactive acyl chloride, very inexpensive.Harsh conditions (heat often required), not suitable for complex molecules with sensitive functional groups.

Question 4: What are the critical parameters to control during the amide coupling reaction?

Answer: Beyond the choice of reagent, several other parameters must be carefully controlled.

  • Solvent Purity: The reaction should be performed in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).[6] The presence of water will hydrolyze the activated intermediate, reducing the yield.

  • Order of Addition: As mentioned, pre-activation is key. A general procedure is to dissolve the carboxylic acid, add the coupling reagent (e.g., HATU) and base (e.g., DIPEA), stir for 10-15 minutes at room temperature, and only then add the amine.[6][7] This ensures the activated ester is formed before the amine is introduced.

  • Stoichiometry: Use a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and the amine (e.g., 1.2 equivalents) to ensure the complete consumption of the limiting carboxylic acid.[7] A larger excess of the base (2-3 equivalents) is typically used to neutralize the acid formed during the reaction.[6]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature.[6] Unnecessarily long reaction times can sometimes lead to degradation.

G RCOOH 1H-Indazole-7- carboxylic Acid ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster Pre-activation (15 min) Amine tert-Butylamine Product Amide Product Amine->Product HATU HATU + DIPEA HATU->ActiveEster ActiveEster->Product Nucleophilic Attack Byproduct HOAt + Urea By-product Product->Byproduct

Caption: Recommended amide coupling activation workflow.
Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best method for purifying the final this compound product? Column chromatography on silica gel is the most common and effective method.[7] A gradient elution, for example starting with petroleum ether/ethyl acetate and gradually increasing the polarity, can effectively separate the product from unreacted starting materials and coupling agent by-products.[7] Recrystallization from a suitable solvent like ethanol or ethyl acetate can also be used for further purification if needed.[10]

FAQ 2: How can I confirm the identity and purity of my final compound? A combination of analytical techniques should be used. 1H NMR and 13C NMR spectroscopy will confirm the chemical structure.[6] Mass Spectrometry (MS) will confirm the molecular weight (217.27 g/mol ).[11][12] High-Performance Liquid Chromatography (HPLC) is the preferred method for determining quantitative purity.

FAQ 3: Are there any specific safety precautions for this synthesis? Standard laboratory safety protocols should be followed. Many coupling reagents and their by-products can be hazardous. For example, PyBOP produces carcinogenic HMPA.[9] Solvents like DMF are reproductive toxins. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your optimization efforts.

Protocol 1: Synthesis of 1H-Indazole-7-carboxylic Acid[2][4]
  • Acetylation: In a round-bottom flask, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq.) in chloroform. Slowly add acetic anhydride (2.3 eq.) while keeping the internal temperature below 40°C. Stir for 1 hour at room temperature.

  • Cyclization: To the mixture, add potassium acetate (0.3 eq.) followed by isoamyl nitrite (2.2 eq.). Heat the mixture to reflux and stir overnight.

  • Work-up 1: Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude residue (methyl 1H-indazole-7-carboxylate) in a mixture of Tetrahydrofuran (THF) and water. Add LiOH (a large excess, e.g., 5g per 1.6g of ester) and heat the mixture at reflux for 24-48 hours, monitoring by TLC until the starting material is consumed.[2]

  • Purification: Cool the mixture and remove the THF via rotary evaporation. Filter the remaining aqueous solution. Slowly add dilute HCl to the filtrate to adjust the pH to ~4-5. The product will precipitate as a solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 1H-indazole-7-carboxylic acid as a solid. A yield of over 90% for the hydrolysis step has been reported.[2]

Protocol 2: Optimized Amide Coupling using HATU[6]
  • Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve 1H-indazole-7-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Pre-activation: Add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add tert-butylamine (1.2 eq.) to the reaction mixture.

  • Reaction: Continue to stir at room temperature for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water. Extract the aqueous solution multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography to obtain the pure this compound. Yields approaching 90% can be achieved with this method.[6]

References
  • LookChem. (2023). High Purity this compound: Synthesis, Applications, and Sourcing. [Link]

  • Chemdad. (n.d.). 1H-indazole-7-carboxylic acid. [Link]

  • Pundeer, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Google Patents. (1994). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • de Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. [Link]

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Troubleshooting N-tert-butyl-1H-indazole-7-carboxamide purification by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of N-tert-butyl-1H-indazole-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and explanations herein are based on established chromatographic principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chromatographic purification of this compound.

Question 1: My compound, this compound, is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying compounds with basic nitrogen atoms, like the indazole ring in your molecule, on standard silica gel. The acidic nature of silica gel can lead to strong, non-ideal interactions with your compound.

Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The nitrogen atoms in the indazole ring of your compound can interact with these acidic sites via strong hydrogen bonding or even protonation. This causes a portion of your compound to be retained more strongly, resulting in a "tailing" effect as it slowly elutes from the column.

Solutions:

  • Mobile Phase Modification: A simple and effective solution is to add a small amount of a basic modifier to your eluent.[1] This will neutralize the acidic silanol groups on the silica surface.

    • Protocol: Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase. Start with a low concentration and increase if necessary. It is crucial to pre-equilibrate the column with the modified mobile phase before loading your sample.[1]

  • Stationary Phase Selection: If mobile phase modification is not sufficient or if your compound is sensitive to bases, consider using a different stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For your compound, neutral or basic alumina would be a suitable choice.

    • Deactivated Silica Gel: You can deactivate the silica gel yourself by flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample.[1]

    • Amide-Phases: For more challenging separations, consider using a stationary phase with an embedded amide group.[2][3][4] These phases can offer different selectivity due to hydrogen bonding interactions with the amide group in your compound.[3][4]

Question 2: I am having trouble getting my this compound to elute from the silica gel column, even with a highly polar solvent system. What should I do?

Answer:

This issue, where the compound remains strongly adsorbed to the stationary phase, is often due to the high polarity of the compound or its strong interaction with the silica gel.

Causality: this compound has polar functional groups (amide and indazole) that can bind very strongly to the polar silica gel surface. If the mobile phase is not polar enough to disrupt these interactions, the compound will not move down the column.

Solutions:

  • Increase Eluent Polarity:

    • If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate.

    • If you are already using 100% ethyl acetate, you can try adding a more polar solvent like methanol or isopropanol. A common starting point is to add methanol in 1-5% increments to your ethyl acetate.

  • Check Compound Stability: It's possible your compound is degrading on the silica gel.[5]

    • 2D TLC Test: To test for stability, spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate and run it again in the same solvent system but rotated 90 degrees. If the spot remains on the diagonal, your compound is likely stable. If you see new spots, it is degrading.[5]

  • Reverse-Phase Chromatography: If your compound is very polar, reverse-phase chromatography might be a better option.[5] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).

Question 3: My purified fractions of this compound are contaminated with an unknown impurity that has a very similar Rf value. How can I improve the separation?

Answer:

Separating compounds with similar polarities is a common challenge in chromatography. The key is to exploit subtle differences in their chemical properties.

Causality: The impurity likely has a similar overall polarity and functional groups to your target compound, causing it to co-elute. Potential impurities could include regioisomers formed during synthesis or starting materials.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Instead of just increasing the polarity, try changing the solvent system to one with different selectivity. For example, if you are using a hexane/ethyl acetate system, try dichloromethane/methanol or toluene/acetone. Different solvents interact with your compound and the impurity in unique ways, which can enhance separation.

    • Gradient Elution: A shallow solvent gradient can often improve the resolution between closely eluting compounds.[6]

  • Change the Stationary Phase:

    • As mentioned before, switching to alumina or a chemically modified silica gel (e.g., diol, cyano, or amide phases) can alter the retention behavior of your compound and the impurity, leading to better separation.[1] Amide-based stationary phases, in particular, can provide a unique combination of hydrophobic and hydrogen-bonding interactions that may resolve challenging separations.[2][3]

  • Recrystallization: If the impurity level is low, recrystallization can be a highly effective final purification step after chromatography. The choice of solvent is critical for successful recrystallization.[6]

Experimental Workflow: Troubleshooting Poor Separation

Caption: A decision-making workflow for troubleshooting poor chromatographic separation.

II. Frequently Asked Questions (FAQs)

Question 1: What is a good starting solvent system for the purification of this compound on silica gel?

Answer:

A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.[6]

Recommended Screening Solvents:

Solvent SystemRatio (v/v)Polarity
Hexane / Ethyl Acetate1:1 to 1:4Moderate
Dichloromethane / Methanol98:2 to 90:10Moderate to High
Chloroform / Methanol98:2 to 95:5Moderate to High

This compound is a moderately polar compound. A mixture of hexane and ethyl acetate is a common starting point. If the compound does not move from the baseline, switch to a more polar system like dichloromethane/methanol.

Question 2: How can I confirm the purity of my this compound after chromatography?

Answer:

It is essential to use orthogonal analytical techniques to confirm the purity of your final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any organic impurities.[6][7]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[6]

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Spot your purified compound on a TLC plate and develop it in a suitable solvent system. A single spot indicates a high degree of purity.

Question 3: Are there any alternatives to column chromatography for purifying this compound?

Answer:

Yes, depending on the nature of the impurities and the scale of your synthesis, other purification methods can be effective.

  • Recrystallization: This is an excellent method for removing small amounts of impurities, especially if your crude product is a solid. The key is to find a solvent in which your compound is soluble at high temperatures but sparingly soluble at room temperature.[6]

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative HPLC can be used. However, this method is more expensive and time-consuming than flash chromatography.

Protocol: Dry Loading for Poorly Soluble Samples

If your compound has low solubility in the initial mobile phase, dry loading is recommended to ensure a narrow sample band and better separation.[8]

  • Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Add silica gel to this solution (approximately 5-10 times the mass of your crude material).

  • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your pre-packed column.

  • Gently tap the column to settle the dry-loaded sample.

  • Carefully add a layer of sand on top of the sample before slowly adding the mobile phase.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Amaris, C., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • National Institutes of Health. Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Retrieved from [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • Advanced Materials Technology. HALO RP-Amide Columns. Retrieved from [Link]

  • National Institutes of Health. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • National Institutes of Health. Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. Retrieved from [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. Retrieved from [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling N-tert-butyl-1H-indazole-7-carboxamide and other similarly challenging hydrophobic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues in aqueous buffers during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common but critical laboratory hurdles.

Understanding the Challenge: Why is This Compound Difficult to Dissolve?

This compound, with a molecular formula of C12H15N3O, possesses structural features that inherently limit its aqueous solubility.[1][2] The indazole ring system is aromatic and largely nonpolar, while the tert-butyl group is a bulky, hydrophobic moiety. These characteristics contribute to a high LogP value (a measure of lipophilicity), making the molecule resistant to dissolving in water-based solutions.[2]

More than 40% of new chemical entities emerging from drug discovery pipelines are poorly soluble in water, making this a widespread challenge in pharmaceutical sciences.[3][4] Overcoming this issue is paramount, as a compound must be in solution to be absorbed, exert a therapeutic effect, or yield accurate data in in vitro assays.[5][6]

Systematic Troubleshooting Workflow

When encountering solubility issues, it is crucial to follow a systematic approach, starting with the simplest methods before moving to more complex formulations. This ensures that you find the most straightforward and least disruptive solution for your specific experimental needs.

Solubility_Workflow cluster_0 Initial Steps cluster_1 Intermediate Strategies cluster_2 Advanced Solutions cluster_3 Outcome A Start: Compound Precipitation in Aqueous Buffer B Step 1: Review Stock Solution (Concentration & Solvent) A->B Initial Check C Step 2: Optimize Dilution Protocol (Serial Dilution, Vigorous Mixing) B->C If stock is OK D Step 3: pH Adjustment (For Ionizable Compounds) C->D If precipitation persists E Step 4: Introduce Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) D->E If pH change is ineffective or not possible G Success: Compound Solubilized in Assay Buffer D->G Successful Formulation F Step 5: Use of Solubilizing Excipients (Surfactants, Cyclodextrins) E->F If co-solvents are insufficient or incompatible E->G Successful Formulation F->G Successful Formulation

Caption: Systematic workflow for troubleshooting compound solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound precipitates immediately when I add my DMSO stock to the aqueous buffer.

This is a classic sign of a compound exceeding its kinetic solubility limit.[7][8] While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the abrupt change in solvent polarity upon dilution into an aqueous buffer causes the compound to "crash out" of solution.[8]

Q1: What is the first thing I should check?

A: Review your stock solution and dilution protocol.

  • Stock Concentration: High-concentration DMSO stocks (e.g., >10-20 mM) are more prone to causing precipitation upon dilution.[6][9] Storing compounds at lower concentrations (2-5 mM) can mitigate this, though it may limit the highest concentration achievable in your assay.[6]

  • Final DMSO Concentration: A final DMSO concentration between 0.5% and 1% is a widely accepted standard for many biological assays to avoid solvent-induced artifacts or toxicity.[8] Ensure your dilution scheme does not exceed the tolerance of your experimental system.[10]

  • Dilution Method: Avoid adding a small volume of stock directly into the final large volume of buffer. Instead, perform a serial dilution. This gradual reduction in solvent polarity is less of a shock to the compound and can help keep it in solution.[10] When performing the final dilution step, add the compound stock to the buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.[10]

Q2: I've optimized my dilution, but it still precipitates. What's next?

A: Your next step is to modify the aqueous buffer itself. The two most common and effective strategies are pH adjustment and the use of co-solvents.[11][]

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[13][14][15] The indazole moiety contains nitrogen atoms that can be protonated or deprotonated.

    • For a weakly basic compound, lowering the pH will increase the proportion of the more soluble, ionized (protonated) form.[16]

    • For a weakly acidic compound, raising the pH will increase the proportion of the more soluble, ionized (deprotonated) form.[14][16]

    • Actionable Advice: Determine the pKa of this compound (if available) or test its solubility in a range of buffers (e.g., pH 5.0, 6.5, 7.4, 8.0) to find an optimal pH that is still compatible with your assay.[]

  • Co-solvents: These are water-miscible organic solvents that, when added to the buffer, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[17][18]

    • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, like PEG 400) are frequently used.[][18][19]

    • Actionable Advice: Start by preparing your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-5%). Test the compound's solubility in these mixed-solvent systems. The combined effect of pH adjustment and a co-solvent can often be synergistic.[20]

Issue 2: My compound dissolves initially but then precipitates over time.

This indicates that you have created a supersaturated, thermodynamically unstable solution. While the initial kinetic energy from mixing can force the compound into solution, it will eventually crash out as it equilibrates.

Q3: How can I create a stable solution?

A: This often requires more advanced formulation techniques, such as the use of solubilizing excipients.[21] Excipients are inactive substances used to deliver an active compound and can dramatically improve solubility.[22]

  • Surfactants: These molecules form micelles in solution. The hydrophobic core of the micelle can encapsulate your compound, shielding it from the aqueous environment.

    • Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

    • Consideration: Surfactants should be used at concentrations above their critical micelle concentration (CMC) to be effective. However, they can also interfere with some biological assays, so proper controls are essential.[21]

  • Cyclodextrins: These are ring-shaped molecules made of sugar units with a hydrophobic interior and a hydrophilic exterior.[3] They can form inclusion complexes with poorly soluble drugs, effectively masking the hydrophobic regions and increasing aqueous solubility.[3][4]

    • Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Actionable Advice: Prepare solutions of cyclodextrin in your buffer and then attempt to dissolve your compound. The formation of the inclusion complex can significantly enhance solubility.

Data Summary: Impact of Solubilization Strategies

The following table provides a hypothetical summary of how different formulation strategies might impact the aqueous solubility of a compound like this compound.

Formulation StrategyFinal Organic Solvent (%)pHApparent Solubility (µg/mL)Observations
Control 1% DMSO7.4< 1Immediate, heavy precipitation.
pH Adjustment 1% DMSO5.05 - 10Moderate improvement, slight haze.
Co-solvent 1% DMSO, 5% Ethanol7.415 - 25Clear solution initially, may precipitate over 24h.
pH + Co-solvent 1% DMSO, 5% Ethanol5.050 - 75Stable, clear solution. Synergistic effect observed.[20]
Cyclodextrin 1% DMSO7.4> 100Clear, stable solution.

Note: These values are illustrative and should be determined experimentally for your specific compound and buffer system.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility via Nephelometry

This high-throughput method is used to quickly assess the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[23][24]

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Aqueous Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well plates (clear bottom for measurement)

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Prepare Compound Plate: Create a serial dilution of your compound in 100% DMSO in a 96-well plate. Start with a high concentration (e.g., 10 mM) and perform a 2-fold dilution series.

  • Prepare Assay Plate: Add 98 µL of your aqueous assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.[7] Mix immediately.

  • Incubate: Allow the plate to equilibrate at room temperature for 1-2 hours, protected from light.

  • Measure: Read the plate on a nephelometer, which measures light scattering from suspended particles (precipitate).

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Nephelometry_Workflow A Prepare Serial Dilution of Compound in 100% DMSO (96-well plate) C Transfer 2 µL of DMSO stock to Assay Plate (1:50 dilution) A->C B Add 98 µL Assay Buffer to separate 96-well plate B->C D Incubate at RT for 1-2 hours C->D E Read Turbidity (Nephelometer) D->E F Determine Highest Non-Precipitated Concentration E->F

Caption: Workflow for kinetic solubility determination.

Protocol 2: Preparing a Stock Solution

Proper preparation of the initial stock solution is a critical first step to avoid solubility issues downstream.[25][26]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Vortexer or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed to make your desired stock concentration (e.g., 10 mM).

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

    • For this compound, MW = 217.27 g/mol .[1][2]

  • Weighing: Accurately weigh the calculated mass of the compound.

  • Dissolution: Transfer the solid to the volumetric flask. Add approximately half of the final volume of DMSO.

  • Solubilization: Cap the flask and vortex or sonicate until all solid material is completely dissolved. Visual inspection is key; ensure no particulates remain.[10]

  • Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask.

  • Mixing & Storage: Invert the flask several times to ensure homogeneity. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[25]

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 63-71.
  • Shailaja, K., Usha, M., Sankeerthana, P., Sri, R. J., Niharika, S., & Madhuri, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3).
  • High Purity this compound: Synthesis, Applications, and Sourcing. (2025). Tocris Bioscience.
  • This compound. PubChem. Retrieved from [Link]

  • Nagy, Z. K., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
  • Bahr, I. J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved from [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Davis, J. M., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 424–430.
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (n.d.). Semantic Scholar.
  • Troubleshooting Guide: Preventing Compound Precipit
  • Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants. (2020). PMC - NIH.
  • Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers. (2025). BenchChem.
  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Cheng, X., et al. (2004). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 9(5), 398–405.
  • pH and Solubility. (n.d.). Fiveable.
  • Jain, A., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 63(4), 287-291.
  • Kim, D. H., et al. (2014). Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. Die Pharmazie, 69(10), 745-746.
  • This compound. (n.d.). Advanced ChemBlocks.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015).
  • FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. (2022). IFF.
  • This compound. (n.d.). Chemspon Bio-Tech Co., Ltd.
  • Bergström, C. A., et al. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 151, 105391.
  • Solubilization Using Cosolvent Approach. (n.d.).
  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1507–1537.
  • pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]

  • How Do Acids And Bases Alter Compound Solubility?. (2025). YouTube.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (n.d.).
  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). PMC - PubMed Central.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (2025). BenchChem.
  • Synthesis of 1H-indazole derivatives. (n.d.).
  • Preparing Solutions. (2025). Chemistry LibreTexts.
  • Compound Handling Instructions. (n.d.). MCE (MedChemExpress).
  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). University of North Carolina.
  • N-(tert-butyl)-1H-indazole-7-carboxamide 99%. (n.d.). Echemi.

Sources

Technical Support Center: Optimizing Reaction Conditions for Indazole Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced art of indazole amide coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C-N bonds on the indazole core and constructing amide linkages with indazole-containing molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

This center is structured into two primary modules, reflecting the common interpretations of "indazole amide coupling":

  • Module 1: N-Arylation and N-Alkylation of the Indazole Core. This module focuses on the transition-metal-catalyzed formation of a carbon-nitrogen bond at the N1 or N2 position of the indazole ring, a cornerstone of modern medicinal chemistry.

  • Module 2: Synthesis of Indazole Carboxamides. This section is dedicated to the formation of the amide bond itself, where an indazole derivative serves as either the carboxylic acid or the amine component.

Each module contains a detailed troubleshooting guide and frequently asked questions (FAQs) to address the specific challenges you may encounter.

Module 1: Troubleshooting N-Arylation & N-Alkylation of Indazoles (C-N Coupling)

The formation of N-aryl and N-alkyl indazoles is predominantly achieved through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. While powerful, these reactions are sensitive to a multitude of variables.

Troubleshooting Guide: C-N Coupling Reactions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(0) active species in Buchwald-Hartwig reactions is oxygen-sensitive. Copper catalysts in Ullmann reactions can also be deactivated by oxidation.- Ensure a strictly inert atmosphere: Thoroughly degas your solvent and reaction vessel (e.g., by three vacuum/backfill cycles with argon or nitrogen). - Use high-purity reagents: Employ fresh, high-quality palladium precatalysts and copper(I) salts. Older sources of Pd(OAc)₂ can be unreliable.[1] - Ligand Decomposition: Some phosphine ligands are air-sensitive. Handle them in a glovebox.
Poor Ligand Choice: The ligand is critical for catalyst stability and reactivity. The choice is often substrate-dependent.- Screen ligands: For Buchwald-Hartwig, sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are often effective for N-heterocycles.[2] - For Ullmann couplings, diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) can accelerate the reaction.[3]
Suboptimal Base: The base's strength and properties can significantly impact the reaction rate and outcome.- For unprotected N-H indazoles: A strong, non-nucleophilic base like LiHMDS or NaOtBu is often required for Buchwald-Hartwig reactions.[2] - For Ullmann couplings, weaker inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. Screen different bases to find the optimal one for your system.[4]
Unreactive Coupling Partner: Aryl chlorides are less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[1]- If possible, switch to the corresponding aryl bromide or iodide. - For aryl chlorides, use a more specialized, electron-rich ligand (e.g., a dialkylbiaryl phosphine) and potentially higher temperatures.
Poor Regioselectivity (Mixture of N1 and N2 isomers) Kinetic vs. Thermodynamic Control: The N2 position is often more nucleophilic (kinetic product), while the N1-substituted indazole is generally the more thermodynamically stable product.[5][6]- To favor the N1 (thermodynamic) product: Consider higher reaction temperatures and longer reaction times to allow for equilibration from the N2 to the N1 isomer.[5][6] - To favor the N2 (kinetic) product: Use milder conditions (lower temperature, shorter reaction time).
Steric and Electronic Effects: Substituents on the indazole ring influence the N1/N2 ratio. Electron-withdrawing groups at the C7 position can favor N2 alkylation.[5][7] Bulky groups at C7 can sterically hinder N1 substitution.- Analyze the electronic and steric profile of your indazole. If a specific regioisomer is desired, you may need to redesign the synthesis to install the desired substituent before the coupling step.
Base and Solvent Effects: The choice of base and solvent can influence the regioselectivity by affecting the aggregation state of the indazole anion and the nature of the ion pair.[5][6]- For N1 selectivity: The combination of NaH in THF has been reported to be highly selective for the N1 alkylation of certain indazoles.[7][8] - Screen different base/solvent combinations (e.g., K₂CO₃ in DMF, Cs₂CO₃ in dioxane) to optimize for your desired isomer.
Side Product Formation Hydrodehalogenation: Reduction of the aryl halide is a common side reaction, especially with electron-rich aryl halides.- Ensure your reaction is free of water and other protic sources. - Use a high-purity base. Some bases can contain impurities that facilitate this side reaction.
Homocoupling of Aryl Halide: This can occur in Ullmann-type reactions.- Use a suitable ligand to promote the desired cross-coupling over homocoupling. - Optimize the stoichiometry of your reactants.
Frequently Asked Questions (FAQs): C-N Coupling

Q1: My Buchwald-Hartwig reaction is not working. What are the first things I should check?

A1: Start by verifying the integrity of your setup and reagents. The most common culprits are:

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is under a robust inert atmosphere (argon is preferable to nitrogen). Degas your solvent thoroughly.[9]

  • Reagent Quality: Use a fresh, reputable source of palladium precatalyst and ligand. Ensure your solvent and base are anhydrous.

  • Base Choice: For unprotected indazoles, a strong base like NaOtBu or LiHMDS is often necessary to deprotonate the N-H effectively. Weaker bases like carbonates may be insufficient.[2]

Q2: How can I control the N1 vs. N2 selectivity in my indazole arylation?

A2: Controlling regioselectivity is a significant challenge. The outcome is a delicate balance of steric, electronic, and reaction conditions.[5][6]

  • Thermodynamic vs. Kinetic Control: The N1-aryl indazole is typically the more stable isomer. Running the reaction at a higher temperature for a longer duration may allow for the kinetically formed N2 isomer to rearrange to the thermodynamically favored N1 product.[5][6]

  • Steric Hindrance: A bulky substituent at the C7 position of the indazole will sterically disfavor substitution at the adjacent N1 position, leading to a higher proportion of the N2 isomer.

  • Solvent and Base: The solvent polarity and the counter-ion of the base can influence which nitrogen atom is more nucleophilic. For instance, using NaH in a non-polar solvent like THF has been shown to favor N1 alkylation, potentially through chelation of the sodium ion between N2 and a C3 substituent.[7][8] A systematic screening of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, Dioxane) is the most effective empirical approach.

Q3: Can I use a copper catalyst for my N-arylation instead of palladium?

A3: Yes, copper-catalyzed N-arylation (Ullmann reaction) is a viable and often more cost-effective alternative to palladium catalysis.[4] Modern protocols often use a copper(I) source (like CuI) with a ligand such as 1,10-phenanthroline or an amino acid.[3][10] In some cases, a ligand-free system can be effective, though it may require higher temperatures.[4][11] Troubleshooting often involves screening different copper sources, bases, and solvents.[12]

Experimental Workflow and Visualization

The following diagram illustrates a generalized workflow for optimizing an indazole N-arylation reaction.

G cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_analysis Analysis & Optimization prep Prepare Reactants: - Indazole (1.0 eq) - Aryl Halide (1.2 eq) - Base (2.0 eq) - Catalyst (1-5 mol%) - Ligand (2-10 mol%) setup Assemble under Inert Gas: - Add solids to oven-dried flask - Evacuate & backfill with Argon (3x) - Add anhydrous, degassed solvent prep->setup react Heat reaction to specified temperature (e.g., 80-130 °C) setup->react monitor Monitor progress by TLC or LC-MS react->monitor workup Work-up & Purify monitor->workup analyze Analyze Yield & Regioisomer Ratio (NMR) workup->analyze no Low Yield or Poor Selectivity? analyze->no optimize Troubleshoot: - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature no->optimize Yes yes Success! no->yes No optimize->prep Re-run

Caption: Workflow for optimizing indazole N-arylation.

Module 2: Troubleshooting Indazole Carboxamide Synthesis

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. However, coupling an amine with an indazole carboxylic acid, or vice-versa, can present unique challenges, particularly due to the electronic nature and potential for low nucleophilicity of the indazole ring system.

Troubleshooting Guide: Amide Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts. The activated species might be unstable.[13]- Choose a suitable coupling reagent: For standard couplings, carbodiimides (EDC) with additives (HOBt) are a good starting point. For more challenging or sterically hindered couplings, consider more potent uronium (HATU, HBTU) or phosphonium (PyBOP) salts.[14][15] - Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[13]
Low Nucleophilicity of Amine: Indazole-amines or other electron-poor heterocyclic amines can be poor nucleophiles, leading to slow or no reaction with the activated ester.[16]- Use a more reactive electrophile: Convert the carboxylic acid to an acid chloride using SOCl₂ or (COCl)₂. This is a more aggressive approach but can be effective for unreactive amines. Be aware of potential side reactions with other functional groups.[16] - Increase temperature: Carefully heating the reaction can sometimes overcome the activation barrier.
Amine Protonation: An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[13]- Use a non-nucleophilic base: Add a tertiary amine base like DIPEA or triethylamine to scavenge the acid produced during the reaction and keep the amine nucleophile in its free base form.[13]
Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid species faster than it reacts with the amine.- Use anhydrous solvents (e.g., DMF, DCM) and reagents. Dry your starting materials if necessary.[13]
Racemization (if chiral centers are present) Over-activation of the Carboxylic Acid: Some highly reactive coupling reagents can increase the risk of epimerization at the α-carbon of an amino acid.- Use racemization-suppressing additives: Additives like HOBt or HOAt are essential when using carbodiimide coupling reagents.[17] - Use a less activating reagent or lower the reaction temperature.
Side Product Formation Side reactions with Coupling Reagent: Uronium reagents like HATU can react with the free amine if used in large excess, capping it and preventing amide bond formation.[15]- Control stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.0-1.2 equivalents) is usually sufficient.
Formation of Nitrile (from primary amide side-chains): Dehydration of Asn or Gln side-chains can occur with some coupling reagents.- Use coupling conditions known to minimize this side reaction. Additives like HOBt can help.
Frequently Asked Questions (FAQs): Amide Coupling

Q1: I'm trying to couple a primary amine to my indazole-3-carboxylic acid using HATU, but the yield is very low. What's going wrong?

A1: Low yields in HATU couplings with heterocyclic carboxylic acids can stem from a few issues:

  • Order of Addition: It's crucial to pre-activate the carboxylic acid. Mix your indazole-3-carboxylic acid, HATU, and a non-nucleophilic base like DIPEA in an anhydrous solvent (like DMF) and stir for about 15-30 minutes at room temperature. Then, add your amine to this activated mixture.[13][18] Adding all reagents at once can be less efficient.

  • Base Stoichiometry: Ensure you are using at least 2 equivalents of DIPEA. One equivalent is consumed by the carboxylic acid, and another is needed to neutralize the hexafluorophosphate salt generated from HATU.

  • Solubility: Ensure all your components are fully dissolved. If solubility is an issue in DCM, DMF is often a better choice.[18]

Q2: My amine is an amino-indazole, and it doesn't seem to react with my activated carboxylic acid. Is it not nucleophilic enough?

A2: It's very likely. The nitrogen atom on an indazole ring can withdraw electron density, making the exocyclic amino group less nucleophilic than a simple aniline. If standard coupling reagents (HATU, EDC/HOBt) fail even at elevated temperatures, you may need a more forceful approach. The most common strategy is to convert your carboxylic acid partner into the corresponding acid chloride using thionyl chloride or oxalyl chloride.[16] This creates a much more reactive electrophile that can be coupled with the less reactive amino-indazole, often in the presence of a base like pyridine or triethylamine.

Q3: What's the difference between all the peptide coupling reagents, and how do I choose one?

A3: Coupling reagents can be broadly categorized by their structure and reactivity:

  • Carbodiimides (e.g., EDC, DCC): Cost-effective and widely used, but they require additives like HOBt to suppress side reactions and minimize racemization.[15]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Generally more reactive and faster than carbodiimides, making them excellent for sterically hindered or difficult couplings.[15][19] HATU is often preferred over HBTU as it can lead to less epimerization.[15]

  • Phosphonium Salts (e.g., PyBOP): Also highly effective and known for their ability to mediate couplings with minimal racemization.[14]

The choice depends on your specific needs. For routine, non-sterically hindered couplings, EDC/HOBt is a good first choice. For challenging substrates, unreactive amines, or to speed up the reaction, HATU or PyBOP are excellent, albeit more expensive, options.[14][19]

Visualization of the Amide Coupling Process

This diagram outlines the key decision points in troubleshooting a challenging amide coupling reaction involving an indazole moiety.

Caption: Decision tree for troubleshooting indazole amide bond formation.

References

  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Synthetic Communications, 51(9), 1369–1377. [Link]

  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. [Link]

  • de Oliveira, R. A., & da Silva, J. F. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 2456–2464. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2049. [Link]

  • Li, G., et al. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ResearchGate. [Link]

  • Pec, M., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • de Oliveira, R. A., & da Silva, J. F. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

  • Reddit Community. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Alam, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1030–1043. [Link]

  • Reddit Community. (2023). Troubleshooting Ullmann Couplint. r/Chempros. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]

  • Chemistry Stack Exchange Community. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(7), 1461-1465. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Al-dujaili, A. H., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(17), 3841. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Shizuoka University. [Link]

  • Various Authors. (2025). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. [Link]

  • Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

  • Reddit Community. (2024). HATU coupling - what's the best order? r/Chempros. [Link]

  • Reddit Community. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Reddit Community. (2025). Help with Ullmann Coupling. r/Chempros. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Coupling Reagent for Peptide Synthesis. [Link]

  • Wang, X., et al. (2010). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 12(10), 2342–2345. [Link]

  • Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Besson, T., et al. (2014). Palladium-catalyzed direct C7-arylation of substituted indazoles. Organic & Biomolecular Chemistry, 12(31), 5765-9. [Link]

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Technical Support Center: N-tert-butyl-1H-indazole-7-carboxamide Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-tert-butyl-1H-indazole-7-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Inconsistent experimental results can often be traced back to compound degradation. This guide provides in-depth answers to common questions, proactive protocols, and troubleshooting advice based on established chemical principles.

Section 1: Understanding the Degradation of this compound

A thorough understanding of the potential degradation pathways is the first step toward prevention. This compound's structure, featuring a stable indazole ring and a susceptible carboxamide linkage, presents two primary vulnerabilities.

FAQ 1: What are the primary ways this compound can degrade in solution?

There are two principal mechanisms through which this compound can degrade: amide hydrolysis and photodegradation .

  • Amide Hydrolysis: This is the most common degradation pathway for this molecule in the presence of water. The carboxamide bond is cleaved, resulting in the formation of 1H-indazole-7-carboxylic acid and tert-butylamine. This reaction can be catalyzed by either acidic or basic conditions and is often accelerated by heat.[1][2]

    • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2][3] The reaction is effectively irreversible because the amine product is protonated to form a non-nucleophilic ammonium salt, which prevents the backward reaction.[1][3]

    • Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic substitution reaction.[2][4] This process is driven to completion because the carboxylic acid formed is immediately deprotonated by the base to form a stable carboxylate salt.[1]

  • Photodegradation: The indazole ring, while generally stable, is an aromatic heterocycle that can be susceptible to photochemical reactions. Exposure to high-energy light, particularly in the UVB or UVA range, can induce a rearrangement of the indazole ring to form a benzimidazole isomer.[5][6] This transformation alters the core scaffold of the molecule, leading to a complete loss of its intended structure and activity.

cluster_main Degradation Pathways Compound This compound Hydrolysis Amide Hydrolysis Compound->Hydrolysis H₂O (Acid/Base, Heat) Photo Photodegradation Compound->Photo UV Light (UVA/UVB) Prod1 1H-Indazole-7-carboxylic Acid + tert-butylamine Hydrolysis->Prod1 Prod2 Benzimidazole Isomer Photo->Prod2

Caption: Primary degradation pathways for this compound.

Section 2: Proactive Measures for Preventing Degradation

Proper handling and storage are critical for maintaining the integrity of your compound. The following protocols are designed to mitigate the risks of hydrolysis and photodegradation.

FAQ 2: What is the best way to prepare and store stock solutions of this compound?

To ensure long-term stability, stock solutions should be prepared and stored under conditions that minimize exposure to water, light, and reactive atmospheric components.

Experimental Protocol: Preparation and Storage of Stock Solutions

  • Solvent Selection:

    • Choose a high-purity, anhydrous, aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices.

    • Rationale: Aprotic solvents lack acidic protons and, when anhydrous, contain minimal water, directly inhibiting the hydrolysis pathway.

  • Weighing and Dissolution:

    • Weigh the solid compound in a controlled environment with low humidity if possible.

    • Add the anhydrous solvent to the desired concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or brief sonication in a water bath.

  • Storage Environment:

    • Light Protection (Critical): Use amber glass vials or wrap clear vials securely with aluminum foil or UV-blocking tape to prevent light exposure and subsequent photodegradation.[5]

    • Inert Atmosphere: Before capping, gently flush the vial's headspace with an inert gas like argon or nitrogen.

    • Rationale: This displaces atmospheric oxygen and moisture, providing an extra layer of protection against oxidative and hydrolytic degradation.

    • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal.

  • Temperature and Aliquoting:

    • Store the master stock solution at -20°C or, for maximum longevity, at -80°C. Several suppliers recommend refrigerated storage (2-8°C) for the solid, indicating that cold temperatures are beneficial for stability.[7][8]

    • Best Practice: Aliquot the stock solution into smaller, single-use volumes. This practice is crucial as it minimizes the number of freeze-thaw cycles, which can introduce moisture into the solution upon each opening.

FAQ 3: How should I handle the compound during experiments to minimize degradation in aqueous buffers?

When moving from a stable organic stock solution to an aqueous experimental buffer, the risk of hydrolysis increases significantly. The following handling practices are essential.

  • pH Control: The rate of amide hydrolysis is highly dependent on pH.[1][4] Maintain the pH of your aqueous working solution within a neutral range (e.g., pH 6.0 - 8.0). Avoid strongly acidic or basic buffers unless required by the experimental design, and be aware that stability will be compromised. The indazole moiety can act as both a weak acid and a weak base, making it potentially reactive at pH extremes.[9]

  • Temperature Control: Perform experiments at the lowest temperature compatible with your assay. If possible, keep working solutions on ice. Hydrolysis reactions are generally slower at lower temperatures.[2]

  • Minimize Time in Aqueous Solution: Prepare aqueous dilutions immediately before use. Do not store the compound in aqueous buffers for extended periods.

  • Light Protection: Conduct experiments in a dark room or shield the experimental setup (e.g., microplates, flasks) from direct light to prevent photodegradation.

Table 1: Summary of Recommended Handling and Storage Conditions

ParameterRecommendation for Stock SolutionRecommendation for Working SolutionRationale
Solvent Anhydrous, aprotic (e.g., DMSO, DMF)Assay-specific aqueous bufferMinimize water to prevent hydrolysis in stock.
pH Not applicable (aprotic solvent)Neutral (6.0 - 8.0)Avoids acid/base-catalyzed hydrolysis.[1][2]
Temperature -20°C to -80°CLowest practical temperature (e.g., on ice)Slows the rate of chemical reactions.[2]
Light Store in amber vials or wrapped in foilProtect from direct lightPrevents photochemical rearrangement.[5][6]
Atmosphere Store under inert gas (Ar, N₂)Not typically required for short-term useDisplaces moisture and oxygen for long-term storage.
Section 3: Troubleshooting Common Stability Issues

Even with careful handling, problems can arise. This section provides guidance on how to identify and resolve common issues related to compound stability.

FAQ 4: My experimental results are inconsistent. How can I check if my compound has degraded?

Inconsistent or diminishing activity is a classic sign of compound degradation. A systematic analytical approach is the best way to confirm the purity of your solution.

Workflow: Investigating Potential Degradation

  • Obtain a Purity Profile: Analyze your current solution (both stock and working dilutions) using High-Performance Liquid Chromatography (HPLC) with UV detection or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare to a Standard: If possible, compare the chromatogram to that of a freshly prepared solution from a new vial of solid compound or a trusted reference standard.

  • Analyze the Data:

    • Look for a Decreased Parent Peak: A significant reduction in the area of the peak corresponding to this compound indicates a loss of the parent compound.

    • Identify New Peaks: The appearance of new, more polar peaks is a strong indicator of degradation. The primary hydrolysis product, 1H-indazole-7-carboxylic acid, will elute earlier than the parent compound in a standard reversed-phase HPLC method.

  • Confirm with Mass Spectrometry (LC-MS):

    • The parent compound has a molecular weight of approximately 217.27 g/mol .[10] Look for the corresponding [M+H]⁺ ion at m/z 218.1.

    • The primary hydrolysis product, 1H-indazole-7-carboxylic acid, has a molecular weight of 162.15 g/mol . Look for a new peak with an [M+H]⁺ ion at m/z 163.1. The presence of this mass is conclusive evidence of hydrolysis.[11]

Start Inconsistent Experimental Results Observed Analyze Analyze Solution via HPLC or LC-MS Start->Analyze Compare Compare to a Fresh Reference Standard Analyze->Compare Decision Is Parent Peak Area Reduced or Are New Peaks Present? Compare->Decision Degraded Conclusion: Degradation Has Occurred Decision->Degraded Yes Stable Conclusion: Compound is Stable. Troubleshoot Assay. Decision->Stable No Action Discard Degraded Solution. Prepare Fresh Stock Following Best Practices. Degraded->Action

Caption: Troubleshooting workflow for suspected compound degradation.

FAQ 5: I see a precipitate in my DMSO stock solution after thawing it from the freezer. Is this degradation?

Precipitation upon thawing is a common issue and is usually a physical phenomenon, not a chemical one.

  • Cause: The solubility of most compounds, including this one, is significantly lower at cold temperatures. During freezing, the compound may have fallen out of solution.

  • Resolution Protocol:

    • Allow the vial to equilibrate to room temperature.

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Vortex the solution vigorously. If the precipitate persists, brief sonication can be applied.

    • Visually inspect the solution to ensure the precipitate has fully redissolved before making any dilutions.

  • Preventative Measure: The best way to prevent this issue is by preparing and storing stock solutions at a concentration well below the solvent's saturation limit at room temperature. Aliquoting also helps, as smaller volumes tend to thaw and redissolve more quickly and evenly.

References
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from LibreTexts. [Link]

  • Martin, R. B. (1962). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. [Link]

  • JoVE. (2023). Video: Amides to Carboxylic Acids: Hydrolysis. Retrieved from JoVE. [Link]

  • AK Lectures. (2019). Mechanism of Amide Hydrolysis. Retrieved from YouTube. [Link]

  • Cole, K. P., et al. (2023). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites. [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from ResearchGate. [Link]

  • Geden, J. V., et al. (2018). Photochemical Conversion of Indazoles into Benzimidazoles. Chemistry – A European Journal. [Link]

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N-tert-butyl-1H-indazole-7-carboxamide off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-tert-butyl-1H-indazole-7-carboxamide

A Guide to Investigating and Mitigating Off-Target Effects in Cellular Assays

Introduction

This compound is a small molecule belonging to the indazole carboxamide class. This chemical scaffold is of significant interest in drug discovery due to its presence in molecules targeting a range of proteins, including p21-activated kinase 1 (PAK1) and nitric oxide synthases.[1][2] However, like many scaffolds that interact with ATP-binding sites or other conserved domains, indazole carboxamides can exhibit polypharmacology, binding to unintended proteins.[3][4] These "off-target" interactions are a critical source of confounding data in cellular assays, potentially leading to misinterpretation of a compound's mechanism of action, unexpected cytotoxicity, or paradoxical pathway activation.[5]

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes (e.g., high toxicity, altered morphology) in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?

A1: Unexpected cellular phenotypes are a common and important observation when working with kinase inhibitors and other small molecules.[6] Dissecting whether these effects are due to the intended "on-target" activity or an "off-target" interaction requires a systematic, multi-pronged approach. The initial goal is to determine if the observed phenotype is truly linked to the modulation of your primary target.

A robust strategy involves a combination of genetic and pharmacological validation methods.[6][7] Key first steps include:

  • Dose-Response Analysis: A clear dose-response relationship is essential, but be aware that off-target effects can also be dose-dependent.[6]

  • Genetic Knockdown/Knockout: Compare the phenotype induced by the compound to that caused by reducing or eliminating the expression of the intended target protein using siRNA, shRNA, or CRISPR/Cas9.[6][8] A mismatch between the pharmacological and genetic results strongly suggests an off-target mechanism.

  • Orthogonal Pharmacological Probes: Use a structurally unrelated inhibitor that targets the same protein.[4][6] If two distinct chemical scaffolds produce the same phenotype, it strengthens the case for an on-target effect.

The workflow below illustrates a logical progression for this initial investigation.

OBS Unexpected Cellular Phenotype Observed DR Perform Dose-Response Curve with Compound OBS->DR GEN Compare with Genetic Perturbation (siRNA/CRISPR) of Primary Target DR->GEN PHARM Compare with Structurally Unrelated Inhibitor DR->PHARM MATCH Phenotypes Match? GEN->MATCH Yes MISMATCH Phenotypes Differ? GEN->MISMATCH No PHARM->MATCH Yes PHARM->MISMATCH No ONTARGET High Confidence On-Target Effect MATCH->ONTARGET OFFTARGET High Suspicion of Off-Target Effect MISMATCH->OFFTARGET PROCEED Proceed to Off-Target Deconvolution Studies OFFTARGET->PROCEED cluster_A On-Target Scenario cluster_B Off-Target Scenario A_C Compound A_T Target Kinase A_C->A_T Inhibits A_P Expected Phenotype A_T->A_P Leads to B_C Compound B_T Target Kinase B_C->B_T Inhibits B_OT Off-Target Kinase X B_C->B_OT Inhibits B_P Unexpected Phenotype B_OT->B_P Leads to

Caption: On-target vs. off-target driven cellular phenotypes.

Key Experimental Protocols

Protocol 1: Target Validation with siRNA Knockdown

This protocol validates whether the compound's effect is dependent on the presence of the intended target protein.

  • Cell Seeding: Seed cells in two sets of plates (e.g., 96-well for viability, 6-well for Western blot) such that they reach 30-50% confluency at the time of transfection.

  • Transfection Preparation:

    • For each well, dilute a validated siRNA oligo targeting your gene of interest and a non-targeting control (NTC) siRNA into serum-free media.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into serum-free media.

    • Combine the diluted siRNA and diluted reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate cells for 48-72 hours to allow for target protein knockdown. The exact time should be optimized for your specific target and cell line.

  • Compound Treatment: After the knockdown period, replace the medium with fresh medium containing your this compound compound at various concentrations or a vehicle control (e.g., 0.1% DMSO).

  • Assay and Analysis:

    • After the desired treatment duration, perform your cellular assay (e.g., CellTiter-Glo®).

    • Concurrently, harvest cells from a parallel plate and perform Western blotting to confirm efficient knockdown of the target protein.

  • Interpretation: If the compound-induced phenotype is significantly reduced in the target knockdown cells compared to the NTC-treated cells, it supports an on-target mechanism.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a biophysical method to verify that a compound binds its target in the complex environment of a cell lysate or intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the compound or vehicle control for a specified time (e.g., 1 hour) under normal culture conditions.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents for intact cell CETSA). Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into different PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or ELISA.

  • Interpretation: Plot the amount of soluble protein versus temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

Data Summary Example

When analyzing data from a kinase screen, it is crucial to quantify the selectivity of your compound. A selectivity score can be calculated, but a simple table often provides the clearest picture.

Table 1: Hypothetical Kinase Selectivity Profile for Compound "Indazole-7C" at 1 µM

Kinase Target% Inhibition at 1 µMIC50 (nM)Target ClassNotes
Primary Target Kinase (PTK) 98% 50 On-Target Potent inhibition as expected.
Kinase A95%85Off-TargetStructurally related to PTK.
Kinase B (Survival Pathway)88%250Off-TargetPotential source of cytotoxicity. [6]
Kinase C55%1,100Off-TargetModerate inhibitor.
Kinase D12%>10,000Non-HitterNo significant activity.

This is example data and does not represent actual results for this compound.

References

  • Blagg, B. S. J., & Kerr, T. D. (2016). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC. Retrieved from [Link]

  • Kondoh, Y., & Nishida, E. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Retrieved from [Link]

  • Klaeger, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. Retrieved from [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). A Cytotoxic Indazole-based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes of Groove Binding and Alkylation. Retrieved from [Link]

  • Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]

  • Vera, J., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]

  • Meimetis, L. G., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed. Retrieved from [Link]

  • Technology Networks. (2021, September 15). Tips for Antibody Validation. Retrieved from [Link]

  • Nilsson, A., et al. (2023). Inference of drug off-target effects on cellular signaling using Interactome-Based Deep Learning. bioRxiv. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Chemspon Bio-Tech Co., Ltd. (2014). This compound. Retrieved from [Link]

  • Angene. (2025, October 2). High Purity this compound: Synthesis, Applications, and Sourcing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole-7-carboxamide. Retrieved from [Link]

  • PubMed. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • MDPI. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

  • MDPI. (n.d.). GPCRs in Intracellular Compartments: New Targets for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

  • PubMed. (2008, June 1). Inhibitory Effects of a Series of 7-substituted-indazoles Toward Nitric Oxide Synthases. Retrieved from [Link]

  • National Institutes of Health. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

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Minimizing batch-to-batch variability of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-tert-butyl-1H-indazole-7-carboxamide

A Senior Application Scientist's Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support center for this compound (CAS: 1476776-76-7, Formula: C₁₂H₁₅N₃O).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common challenges encountered in the synthesis and handling of this important chemical intermediate. Achieving consistent batch quality is paramount for reliable downstream processes, regulatory compliance, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[4][5]

This document moves beyond standard operating procedures to explore the scientific principles underpinning batch-to-batch variability. By understanding the "why" behind each process step, you can develop robust manufacturing processes, anticipate potential issues, and efficiently resolve deviations. We will leverage the principles of Quality by Design (QbD) and Process Analytical Technology (PAT) to build a framework for consistency.[6][7]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding variability in the production of this compound.

Q1: What are the primary drivers of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability is rarely caused by a single factor but is often a result of interplay between several elements.[8][9] The primary drivers can be categorized into three main areas:

  • Raw Material Attributes: The quality and consistency of starting materials, such as 1H-indazole-7-carboxylic acid and tert-butylamine, are foundational.[10][11] Even minor differences in impurity profiles, moisture content, or physical properties between lots can significantly impact the reaction outcome.[11]

  • Process Parameter Control: The amidation reaction is sensitive to slight deviations in critical process parameters (CPPs). These include temperature, reaction time, stoichiometry of reagents and coupling agents, and mixing efficiency. Lack of precise control over these parameters can lead to inconsistent yields and purity.[4]

  • Post-Reaction Workup and Crystallization: The final steps of purification and isolation are critical for defining the physical properties of the API. Crystallization, in particular, is a complex process where minor changes in solvent composition, cooling rate, or agitation can lead to different polymorphic forms, particle sizes, and impurity levels.[12]

Q2: What is polymorphism, and why is it a significant concern for this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[13][14] These different forms, or polymorphs, have the same chemical composition but can exhibit vastly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of the final drug product.[12][14]

  • Stability: Metastable polymorphs can convert to a more stable form over time, which can alter the drug's performance and shelf-life.[12]

  • Mechanical Properties: Properties like flowability and compressibility are affected, which is crucial for downstream processing like tableting.

For this compound, failing to control polymorphism can lead to a batch that meets chemical purity specifications but fails on performance or stability metrics. It is a critical quality attribute (CQA) that must be understood and controlled.[15][16]

Q3: Which analytical techniques are essential for characterizing this compound and ensuring batch consistency?

A3: A robust analytical strategy is the cornerstone of controlling batch consistency. A multi-faceted approach is required to monitor both chemical and physical attributes:

Analytical Technique Primary Purpose Typical Acceptance Criteria Example
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the main component and impurities.[17]Purity ≥ 99.5%, Individual unspecified impurity ≤ 0.10%
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of known and unknown impurities and degradation products.[18]Confirmation of impurity structures, no new peaks > 0.05%
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous confirmation of the chemical structure.[17][18]Spectrum conforms to the reference standard.
X-Ray Powder Diffraction (XRPD) Identification and quantification of the polymorphic form.The diffraction pattern matches the desired polymorphic form.
Differential Scanning Calorimetry (DSC) Determination of melting point and thermal events, aids in polymorph identification.Single sharp endotherm at the expected melting point.
Particle Size Distribution (PSD) Analysis Characterization of the particle size, which affects dissolution and flowability.D(90) < 100 µm, D(50) between 20-50 µm

Q4: How can Process Analytical Technology (PAT) be implemented to improve control over the synthesis?

A4: PAT is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[6][7][19] Instead of relying solely on end-product testing, PAT allows for proactive control. For this synthesis, PAT tools could include:

  • In-situ Infrared (IR) or Raman Spectroscopy: To monitor the concentration of reactants and products in real-time, ensuring the reaction goes to completion and preventing the formation of impurities due to over-running the reaction.

  • Focused Beam Reflectance Measurement (FBRM): To monitor particle size and count during crystallization, allowing for precise control over the final particle size distribution.

By implementing PAT, you can move from a state of reactive troubleshooting to proactive process control, significantly reducing the likelihood of batch failures.[20]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.

Problem 1: Inconsistent Yields

Batches are meeting purity specifications, but the final isolated yield fluctuates significantly.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs cluster_3 Specific Examples RM Raw Material Attributes CPP Critical Process Parameters (CPPs) RM->CPP Influences CQA Critical Quality Attributes (CQAs) CPP->CQA Controls Impurity Impurity Profile Impurity->CQA Purity Purity ≥ 99.5% Purity->CQA Temp Temperature Temp->CPP Time Reaction Time Time->CPP SM_Purity Starting Material Purity SM_Purity->RM

Caption: Interplay of attributes and parameters on final product quality.

  • Variability in Raw Material Quality:

    • Causality: This is one of the most common root causes of inconsistent impurity profiles. [10][22][23]Impurities in the starting 1H-indazole-7-carboxylic acid or the amine can be carried through the process or participate in side reactions. A change in the supplier or even different lots from the same supplier can introduce new impurities. [10] * Protocol:

      • Supplier Qualification: Work with suppliers who can provide a consistent supply and robust characterization of their materials. [10] 2. Incoming QC: Do not rely solely on the supplier's CoA. Perform at least one identity test and an HPLC purity check on every incoming lot of raw material before it is released for production.

      • Retain Samples: Keep a sample from each raw material lot used for every batch produced. If an unknown impurity appears in a final product, you can trace it back to the specific raw material lot.

  • Side Reactions from Process Deviations:

    • Causality: Amide bond formation is generally robust, but side reactions can occur under non-optimal conditions. [24]For example, excessive temperature can lead to the degradation of the product or coupling agents, creating impurities.

    • Protocol:

      • Temperature Control: Ensure the reactor's temperature control system is calibrated and can maintain the set temperature within a narrow range (e.g., ± 2°C). Log the temperature profile for the entire duration of the reaction.

      • Impurity Identification: If a new, recurring impurity is detected, isolate it (e.g., via preparative HPLC) and characterize it by MS and NMR to understand its structure. This will provide clues as to the side reaction that is forming it. For instance, an impurity with a mass corresponding to the dimerization of the carboxylic acid would point to an issue with the activation step.

  • Inefficient Purification/Crystallization:

    • Causality: The crystallization step is not just for isolation; it is a critical purification step. If the process is not optimized, it may not effectively purge certain impurities. The solubility of an impurity relative to the product in the chosen solvent system is key.

    • Protocol:

      • Solvent System Screening: Perform small-scale screening of different solvent systems (e.g., isopropanol, ethanol, acetonitrile, toluene, and mixtures thereof) to find one that maximizes the solubility of the impurities while minimizing the solubility of the product at cold temperatures.

      • Purge Factor Calculation: During development, calculate the purge factor for key impurities across the crystallization step. This provides a quantitative measure of how effective the crystallization is at removing each impurity.

      • Controlled Agitation: Ensure the agitation rate is consistent between batches. The hydrodynamics of the crystallization can affect crystal growth and impurity incorporation.

References

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • Process Analytical Technology: Enhancing Pharma Development. (2024). [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Process analytical technology. Wikipedia. [Link]

  • Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]

  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (2025). [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla Biosimilars. [Link]

  • Polymorphism in API. Slideshare. [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Material Consistency: Why Batch Quality Varies. CNC Machining. [Link]

  • Batch Consistency and the Path to More Uniform Production. Hockmeyer. [Link]

  • Quality Assurance Techniques for Batch-to-Batch Consistency. Tristar Intermediates. [Link]

  • How to Maintain Batch Consistency in Nutraceutical Manufacturing Facilities. (2024). [Link]

  • High Purity this compound: Synthesis, Applications, and Sourcing. (2025). [Link]

  • Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. (2019). [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • This compound. (URL not available)
  • Managing active pharmaceutical ingredient raw material variability during twin-screw blend feeding. PubMed. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. NIH. [Link]

  • Defining the Root Cause of Batch-to-Batch Variability. YouTube. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. NIH. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. NIH. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • N-(tert-Butyl)-1H-indazole-7-carboxamide. Pharmaffiliates. [Link]

  • Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. ResearchGate. [Link]

Sources

Technical Support Center: LC-MS Troubleshooting for N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-tert-butyl-1H-indazole-7-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to chromatographic peak shape. By understanding the underlying scientific principles, you can develop robust and reproducible analytical methods.

Understanding the Analyte: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of your analyte.

Chemical Structure:

Caption: Chemical structure of this compound.[1]

Key Properties:

PropertyValueSource
Molecular FormulaC12H15N3O[1][2][3][4][5]
Molecular Weight217.27 g/mol [1][2][4][5]
XLogP31.8[1]
Complexity272[1]

The presence of the indazole ring and the carboxamide group suggests potential for both hydrophobic and polar interactions. The tert-butyl group adds significant hydrophobicity. Understanding these features is key to diagnosing peak shape problems.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise resolution and lead to inaccurate quantification.[6]

Underlying Causes & Solutions:

  • Secondary Interactions: This is a primary suspect for amine-containing compounds. Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns can be deprotonated and negatively charged, leading to ionic interactions with positively charged analytes.[7][8] This secondary interaction mechanism slows down a portion of the analyte molecules, causing the peak to tail.[7][9]

    • Protocol 1: Mobile Phase pH Adjustment. The mobile phase pH is a powerful tool to control retention, selectivity, and peak shape.[10][11][12][13] For a basic compound, lowering the mobile phase pH (e.g., to pH 2-4 with 0.1% formic acid) will ensure the analyte is consistently protonated and the silanol groups are not ionized, minimizing these secondary interactions.[14]

    • Protocol 2: Addition of a Buffer. Using a buffer, like ammonium formate or ammonium acetate, can help maintain a consistent pH and the positive ions from the buffer can compete with the analyte for interaction with the residual silanols, effectively shielding the analyte from these secondary interactions.[7][8] It is important to add the buffer to both the aqueous and organic mobile phases for consistent results in gradient analyses.[7][8]

    • Use a Highly Deactivated Column: Modern columns often feature "end-capping," a process that chemically modifies many of the residual silanol groups to reduce their activity.[9][15] If you are using an older or less deactivated column, switching to a high-purity, end-capped column can significantly improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Systematically reduce the injection volume or the concentration of your sample and observe the effect on the peak shape.[16]

  • Column Degradation or Contamination: Over time, columns can degrade, especially if used with aggressive mobile phases or dirty samples.[17] This can lead to a build-up of contaminants at the column inlet or damage to the stationary phase.

    • Action: If you have a guard column, replace it.[6] If the problem persists, try flushing the analytical column according to the manufacturer's instructions. If this fails, the column may need to be replaced.

  • Extra-Column Effects: The volume of tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.[17]

    • Action: Ensure all fittings are properly made with no gaps.[18] Use tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector.[19]

Sources

Refining assay parameters for N-tert-butyl-1H-indazole-7-carboxamide screening

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: N-tert-butyl-1H-indazole-7-carboxamide Screening Assays >

Welcome to the technical support guide for refining assay parameters for screening this compound and related indazole-carboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their screening campaigns. Given that this compound is a discrete chemical entity without extensive published biological data, this guide will focus on the broader class of indazole-carboxamides, addressing common challenges encountered with this scaffold.[1][2][3][4][5]

The indazole-carboxamide scaffold is a privileged structure in medicinal chemistry, notably recognized for its interaction with cannabinoid receptors (CB1 and CB2).[6][7][8] Many synthetic cannabinoid receptor agonists (SCRAs) belong to this class.[6][7][8][9] These compounds often exhibit high potency, but their development can be hampered by issues related to metabolism, off-target effects, and assay interference.[7][8][9][10][11][12][13][14]

This guide provides a logical, question-and-answer-based framework to address potential hurdles in both biochemical and cell-based assay development.

Part 1: Compound-Specific Issues & Pre-Assay Checks

This section focuses on the integrity and behavior of the test compound itself, which is a critical first step before troubleshooting the assay.

Question 1: My indazole-carboxamide compound shows no activity. How do I confirm the compound itself is not the problem?

Several factors related to the compound's integrity and handling can lead to apparent inactivity.[15] Before extensive assay optimization, it's crucial to verify the compound's quality and stability.

Troubleshooting Steps:

  • Verify Compound Identity and Purity:

    • Source: Ensure the compound is from a reputable supplier.[15] Request the Certificate of Analysis (CoA) which should include purity data from methods like HPLC or NMR.[16]

    • In-house Verification: If possible, re-characterize the compound powder upon receipt (e.g., via LC-MS or NMR) to confirm its identity and purity.[17]

  • Assess Compound Stability:

    • Storage: Confirm the compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture).[15]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation.[15] It is best practice to aliquot stock solutions into single-use vials.[15]

  • Prepare Stock Solutions Correctly:

    • Solvent: Use a high-purity, anhydrous solvent like DMSO for initial stock solutions.[15]

    • Dissolution: Ensure complete dissolution of the compound. Gentle warming or vortexing may be necessary.

Question 2: I suspect my compound is precipitating in the aqueous assay buffer. How can I check for and mitigate solubility issues?

Poor aqueous solubility is a frequent cause of inactivity for hydrophobic small molecules like many indazole-carboxamides.[15] If the compound precipitates, its effective concentration in the assay will be significantly lower than intended.[15]

Troubleshooting Protocol: Visual and Centrifugal Solubility Check

  • Preparation: Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to test.

  • Incubation: Incubate this solution under the exact same conditions as your assay (e.g., temperature, CO2) for the same duration.[15]

  • Visual Inspection: Carefully inspect the solution against a dark background for any signs of cloudiness or precipitate.[15]

  • Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes and look for a pellet.[15]

Mitigation Strategies:

  • Reduce Final Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[15]

  • Use of Surfactants: For biochemical assays, consider the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.1%) to improve solubility.

  • Test a Lower Concentration Range: If solubility is limiting, your primary screen may need to be conducted at a lower top concentration.

Part 2: Biochemical Assay Troubleshooting

Biochemical assays, while simpler than cell-based ones, have their own set of potential artifacts and optimization requirements.

Question 3: My fluorescence-based biochemical assay has a high background signal or is showing inconsistent results. Could my indazole-carboxamide be interfering with the readout?

Yes, this is a significant possibility. Indazole scaffolds, being aromatic and heterocyclic, have the potential to interfere with fluorescence-based readouts.[18][19] This can occur through two primary mechanisms: autofluorescence or quenching.[20]

  • Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used for the assay's reporter fluorophore, leading to false positives.[20]

  • Quenching: The compound can absorb the excitation or emission light, reducing the signal from the reporter fluorophore and potentially causing false negatives.[20]

Troubleshooting Workflow for Fluorescence Interference:

Caption: Workflow to diagnose fluorescence interference.

Step-by-Step Guide to Deconvolute Interference:

  • Compound-Only Control: In a plate, add your compound at various concentrations to the assay buffer without the enzyme or substrate. Add your detection reagents. Read the fluorescence. A high signal indicates autofluorescence.

  • Quenching Control: Run the complete enzymatic reaction to generate the fluorescent product. Then, add your compound at various concentrations and immediately read the plate. A dose-dependent decrease in signal suggests quenching.

  • Counter-Screen: A crucial step is to perform a counter-screen using an assay format that can identify artifacts.[21] For example, if you are screening for an inhibitor, run the assay against an unrelated enzyme to see if the compound is a non-specific actor.

Mitigation Strategies:

  • Change Fluorophore: If possible, switch to a "red-shifted" fluorophore that emits at longer wavelengths, as compounds are less likely to interfere in this region of the spectrum.[20]

  • Use an Orthogonal Assay: Validate hits using a different detection method entirely, such as luminescence or absorbance, which may be less prone to interference from your specific compound class.[20][21]

Part 3: Cell-Based Assay Troubleshooting

Cell-based assays offer greater biological relevance but also introduce more variables.[22][23]

Question 4: I'm seeing high variability between wells and plates in my cell-based assay. What are the most common causes?

Variability in cell-based assays often stems from inconsistent cell handling and plating.[24]

Key Parameters to Standardize:

ParameterBest PracticeRationale
Cell Passage Number Use cells within a consistent, low passage number range. Do not passage continuously for extended periods.[22][25]High passage numbers can lead to phenotypic drift and altered cellular responses.[25]
Cell Health & Viability Always perform a viability count (e.g., trypan blue) before seeding. Aim for >95% viability.[22]Unhealthy or dying cells will respond poorly and inconsistently to stimuli or inhibitors.[22]
Seeding Density Optimize seeding density to ensure cells are in the log growth phase during the experiment and form a consistent monolayer.[22][26]Over- or under-confluent cells can have different metabolic rates and signaling responses.[22][26]
Plating Technique Mix cells gently but thoroughly before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[26]Improper mixing or immediate transfer to an incubator can cause an "edge effect," where cells clump at the well perimeter.[26]
Media & Supplements Use fresh, pre-warmed media and supplements from consistent lots.[22]Changes in media components or lot-to-lot variability can significantly alter cell behavior.[22]

Question 5: My compound appears to be cytotoxic at concentrations where I expect to see specific target engagement. How can I differentiate true toxicity from specific effects?

This is a critical question in drug development. Off-target effects, including cytotoxicity, can mask the desired pharmacological activity.[9]

Experimental Strategy to Differentiate Specificity and Toxicity:

Caption: Decision tree for deconvoluting specific activity from cytotoxicity.

Protocol Outline:

  • Dose-Response Curves: Generate full dose-response curves for your compound in both your primary functional assay and a standard cytotoxicity assay (e.g., measuring ATP levels or membrane integrity).[25]

  • Compare Potencies: A key indicator of a specific effect is a significant window between the potency in the functional assay (EC50/IC50) and the cytotoxicity assay (CC50). A 10-fold or greater window is a good starting point.

  • Use a Control Cell Line: The most definitive method is to test your compound in a cell line that does not express your target of interest (or where it has been knocked out/down).[17] True on-target activity should be absent or greatly diminished in the control line.

References

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • Patsnap. (2024). How to Design a Biochemical Assay Using GMP-Grade Reagents. Patsnap Synapse. Available at: [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]

  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link]

  • Cronk, D. (2019). Optimizing Assay Development. Biocompare. Available at: [Link]

  • Fiorotti, C. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. Available at: [Link]

  • BioTechniques. (2019). Best practice in bioassay development. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed Central. Available at: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli responsive though assembling AIEgen in multistate. Available at: [Link]

  • MDPI. (n.d.). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. Available at: [Link]

  • Wiley, J. L., et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. Neuropharmacology, 212, 109056. Available at: [Link]

  • Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 8(10), 1029-1039. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. PubMed Central. Available at: [Link]

  • Wownchemical. (2025). High Purity this compound: Synthesis, Applications, and Sourcing. Available at: [Link]

  • ResearchGate. (2025). (PDF) Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Available at: [Link]

  • Canna, M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 239. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. Available at: [Link]

  • MDPI. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazole-7-carboxamide. Available at: [Link]

  • Chemdad. (n.d.). This compound. Available at: [Link]

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Common impurities in N-tert-butyl-1H-indazole-7-carboxamide and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-tert-butyl-1H-indazole-7-carboxamide (MW: 217.27, Formula: C₁₂H₁₅N₃O)[1][2]. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis, purification, and storage of this compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect in my crude this compound?

A1: Process-related impurities are substances that originate from the manufacturing process. For a typical amide coupling reaction to synthesize this compound, you should be vigilant for the following:

  • Unreacted Starting Materials: The most common impurities are the starting materials themselves. Incomplete reactions will leave residual 1H-indazole-7-carboxylic acid and tert-butylamine .

  • Reagent-Related Impurities: The coupling agents used to facilitate the amide bond formation can lead to impurities. If you are using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), you may find residual amounts of these reagents or their urea byproducts.[3]

  • Side-Reaction Products:

    • N-acylurea: A common byproduct when using carbodiimide coupling agents, formed by the rearrangement of the O-acylisourea intermediate.

    • Positional Isomers: Depending on the regioselectivity of the synthesis of the indazole core, you might encounter isomeric impurities such as N-tert-butyl-1H-indazole-4-carboxamide or N-tert-butyl-1H-indazole-6-carboxamide.

The general synthetic pathway for similar indazole carboxamides involves activating the carboxylic acid and then reacting it with the amine.[3] Any deviation or incomplete step in this process is a direct source of impurities.

Q2: My sample purity is decreasing over time. What are the likely degradation products?

A2: Degradation impurities arise from changes in the drug substance during storage. For this compound, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, especially in the presence of moisture, acid, or base. This will cleave the molecule, reverting it to 1H-indazole-7-carboxylic acid and tert-butylamine . This is often the most common degradation pathway for carboxamide compounds.

  • Oxidative Degradation: The indazole ring and the tert-butyl group can be susceptible to oxidation. This can lead to the formation of N-oxide derivatives or hydroxylated species. Studies on similar indazole carboxamides have shown that hydroxylation on alkyl side chains and aromatic rings is a common metabolic and degradation pathway.[4][5] You might observe impurities with a mass increase of +16 Da (addition of one oxygen atom) or +32 Da (addition of two oxygen atoms).

Troubleshooting Guides & Protocols
Guide 1: Identifying an Unknown Peak in Your HPLC Chromatogram

You've run an HPLC analysis of your this compound sample and see an unexpected peak. How do you identify it? Follow this workflow.

G cluster_known Potential Known Impurities start Unknown Peak Observed in HPLC lcms Step 1: LC-MS Analysis Determine Molecular Weight (MW) of the impurity. start->lcms compare Compare Impurity MW to Known Species lcms->compare sm Starting Material? (1H-indazole-7-carboxylic acid) compare->sm MW matches? hydrolysis Hydrolysis Product? (+18 Da from parent - C4H9N) compare->hydrolysis MW matches? oxidation Oxidation Product? (+16 Da from parent) compare->oxidation MW matches? hrms Step 2: High-Resolution MS (HRMS) Determine Elemental Composition. compare->hrms MW is unknown identify Impurity Identified sm->identify hydrolysis->identify oxidation->identify msms Step 3: Tandem MS (MS/MS) Analyze Fragmentation Pattern. hrms->msms nmr Step 4: NMR Spectroscopy (If impurity can be isolated) Confirm structure. msms->nmr nmr->identify

Caption: Impurity Identification Workflow.
Protocol: Impurity Identification using LC-MS

This protocol outlines the essential steps for characterizing an unknown impurity using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare a solution of your this compound sample in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • LC-MS Method:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a gradient appropriate to elute the parent compound and potential impurities (e.g., 10% B to 90% B over 20 minutes).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • MS Detector: Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Scan Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the retention time of the impurity peak in the chromatogram.

    • Extract the mass spectrum for this peak. The protonated molecule [M+H]⁺ for the parent compound should be at m/z 218.13.

    • Compare the m/z of the impurity to the values in the table below. For definitive identification of novel impurities, further analysis by High-Resolution Mass Spectrometry (HRMS) and NMR is required.[6][7][8]

Data Summary: Common Impurities

The table below summarizes the most probable impurities, their likely origin, and key analytical data points for identification.

Impurity NameProbable OriginMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
1H-Indazole-7-carboxylic acid Starting Material / HydrolysisC₈H₆N₂O₂162.15163.05
tert-Butylamine Starting Material / HydrolysisC₄H₁₁N73.1474.10
Hydroxylated Product Oxidation / DegradationC₁₂H₁₅N₃O₂233.27234.12
N-acylurea byproduct Side-reaction (EDC coupling)Varies with reagent>300Varies
Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that this compound may undergo during storage.

G cluster_main This compound cluster_products Degradation Products parent Parent Compound C12H15N3O MW: 217.27 hydrolysis 1H-Indazole-7-carboxylic acid C8H6N2O2 MW: 162.15 parent->hydrolysis Hydrolysis (+H2O) Cleavage of amide bond oxidation Hydroxylated Impurity C12H15N3O2 MW: 233.27 parent->oxidation Oxidation (+O) e.g., on tert-butyl group

Caption: Primary Degradation Pathways.

By understanding these potential impurities and employing the systematic identification strategies outlined above, researchers can ensure the quality and integrity of their this compound samples. Analytical techniques like LC-MS are invaluable for initial detection, while HRMS and NMR are the gold standards for definitive structural elucidation.[7][9]

References
  • Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.PubMed.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.MDPI.
  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA).PubMed.
  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl) - OUCI.OUCI.
  • This compound.Chemspon.
  • High Purity this compound: Synthesis, Applications, and Sourcing.Medium.
  • Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.ResearchGate.
  • This compound | C12H15N3O | CID 47154069.PubChem.
  • This compound - Advanced ChemBlocks.AChemBlock.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.PubMed.
  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.Benchchem.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.PMC - PubMed Central.

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Technical Support Center: Enhancing the Long-Term Stability of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Date:  January 8, 2026

Audience:  Researchers, scientists, and drug development professionals.

Introduction

N-tert-butyl-1H-indazole-7-carboxamide is a vital building block in pharmaceutical research and development.[1][2] Ensuring its chemical and physical stability throughout its lifecycle—from synthesis and storage to formulation—is paramount for reliable and reproducible experimental outcomes. Poor stability can lead to decreased potency, the formation of toxic degradation products, and ultimately, compromise patient safety and regulatory acceptance. This guide provides a comprehensive technical overview of the potential stability challenges for this molecule and offers proactive strategies and troubleshooting advice to ensure its integrity during long-term storage.

Section 1: Understanding the Stability Profile of this compound

The molecular structure of this compound, featuring an indazole ring and a carboxamide functional group, presents several potential degradation pathways. Understanding these vulnerabilities is the first step in designing effective stabilization strategies.

Key Potential Degradation Pathways:

  • Hydrolysis: The carboxamide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[3][4] This hydrolytic degradation would yield 1H-indazole-7-carboxylic acid and tert-butylamine, leading to a direct loss of the active pharmaceutical ingredient (API).

  • Oxidation: The electron-rich indazole ring system can be prone to oxidation.[5] This process can be initiated by atmospheric oxygen, trace metal impurities, or peroxides, leading to the formation of N-oxides or other oxidative degradation products.[6]

  • Photodegradation: Aromatic heterocyclic compounds like indazole can be sensitive to light, particularly UV radiation.[5][7] A known photochemical pathway for indazoles is phototransposition into benzimidazoles, which fundamentally alters the core scaffold of the molecule.[5][8][9]

  • Solid-State Instability (Polymorphism): Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[10] Different polymorphs can have varying physical properties, including solubility, stability, and bioavailability.[10][11] An unintended polymorphic transformation during storage can significantly impact the drug product's performance.[10]

cluster_degradation Degradation Stressors cluster_products Potential Degradation Products API N-tert-butyl-1H- indazole-7-carboxamide Hydrolysis_P Hydrolysis Products (Indazole Carboxylic Acid, tert-butylamine) API->Hydrolysis_P Hydrolysis Oxidation_P Oxidative Products (N-Oxides) API->Oxidation_P Oxidation Photo_P Photodegradation Products (Benzimidazoles) API->Photo_P Photodegradation Polymorph_P Polymorphic Transformation API->Polymorph_P Solid-State Change H2O_H_OH Water / pH H2O_H_OH->Hydrolysis_P O2_Metals Oxygen / Metals O2_Metals->Oxidation_P Light_UV Light (UV) Light_UV->Photo_P Heat_Humidity Heat / Humidity Heat_Humidity->Polymorph_P

Figure 1. Potential Degradation Pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: To minimize degradation, the solid compound should be stored under controlled conditions that protect it from moisture, light, and excessive heat.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C (long-term)Reduces the rate of all chemical degradation pathways and minimizes the risk of polymorphic changes.[6]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[6]
Humidity Low humidity, in a desiccatorMinimizes water availability, thereby inhibiting hydrolysis.[12][13]
Light Protected from light (Amber vials)Prevents photodegradation and potential phototransposition to benzimidazoles.[6][14]

Q2: My analytical results show a new, more polar peak developing over time. What could it be?

A2: A new, more polar peak observed in reverse-phase HPLC analysis often indicates a hydrolytic degradation product. The carboxamide hydrolysis would produce 1H-indazole-7-carboxylic acid, which is significantly more polar than the parent amide. To confirm, you should run a forced degradation study (see Section 4) under acidic and basic conditions and compare the resulting degradant peak with the one observed in your stability sample.

Q3: The color of my solid compound has changed from white to slightly yellow. Is this a concern?

A3: Yes, a color change is often an early indicator of chemical degradation.[15] This could be due to minor levels of oxidation or photodegradation, which can produce colored impurities even at low concentrations. It is crucial to re-analyze the material for purity using a stability-indicating analytical method to quantify the level of degradation.

Q4: Can I use antioxidants in my formulation to protect the compound?

A4: Absolutely. Incorporating antioxidants is a highly effective strategy to prevent oxidative degradation.[16][17] The choice of antioxidant depends on the formulation (e.g., aqueous vs. lipid-based).

  • For lipid-soluble or solid formulations: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common choices.[15][16]

  • For aqueous formulations: L-Ascorbic acid or sodium metabisulfite can be effective.[15][]

  • Antioxidant Synergists: Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be added. They work by sequestering trace metal ions that can catalyze oxidation reactions.[19]

Q5: My compound is intended for a liquid formulation. How do I prevent hydrolysis?

A5: Preventing hydrolysis in liquid formulations requires a multi-faceted approach:

  • pH Control: Determine the pH of maximum stability by conducting a pH-rate profile study. Formulate the product using a buffer system that maintains this optimal pH.[12]

  • Solvent Selection: If possible, replace a portion of the water in the formulation with non-aqueous solvents like propylene glycol or ethanol to reduce the activity of water.[20]

  • Reduce Solubility: In suspension formulations, only the dissolved drug is susceptible to hydrolysis. Decreasing the solubility (e.g., by forming a less soluble salt) can enhance stability.[20]

  • Lyophilization: For highly unstable compounds, formulating as a lyophilized (freeze-dried) powder for reconstitution before use is a standard and effective strategy.[6]

Section 3: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Purity / Assay Value Decreases Chemical degradation (hydrolysis, oxidation).1. Review storage conditions against recommendations (Table 1). 2. Conduct forced degradation studies to identify the primary degradation pathway. 3. Implement targeted stabilization strategies (e.g., pH control, antioxidants).
Change in Physical Appearance (Color, Caking) Oxidation, photodegradation, or moisture uptake.1. Immediately transfer to a light-protected container with a desiccant. 2. Re-test for purity and characterize any new impurities. 3. For future batches, ensure packaging under an inert atmosphere.
Inconsistent Dissolution Profile Change in solid-state form (polymorphism or conversion to an amorphous state).[21]1. Analyze the sample using solid-state characterization techniques (XRPD, DSC). 2. Compare the results to the reference standard to identify any form changes. 3. Re-evaluate crystallization processes to ensure the most stable polymorph is consistently produced.[10]
New Impurity Peaks in Chromatography Formation of degradation products.1. Use a stability-indicating method capable of resolving the API from all degradants. 2. Attempt to identify the structure of the new peaks using LC-MS. 3. Correlate the appearance of specific peaks with stress conditions (e.g., acid hydrolysis peak, oxidative peak) to understand the degradation mechanism.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of the molecule and validate the specificity of analytical methods.[22][23]

Objective: To deliberately degrade the sample under various stress conditions to identify potential degradation products and pathways.

start Prepare Stock Solution of API stress Expose Aliquots to Stress Conditions start->stress analysis Analyze All Samples by Stability-Indicating HPLC stress->analysis Acid, Base, Oxidative, Thermal, Photolytic eval Evaluate Degradation: - % Purity Loss - Peak Purity - Mass Balance analysis->eval end Identify Degradation Pathways eval->end

Figure 2. Workflow for a Forced Degradation Study.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. Aim for 10-20% degradation.[23]

Stress ConditionReagent/ConditionTypical Duration & Temperature
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°C
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°C
Oxidation 3% H₂O₂24 hours at Room Temp
Thermal 60-80°C (in solution and solid state)24-48 hours
Photolytic ICH Q1B compliant light chamberExpose to overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.[24]
  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), and dilute to a target concentration. Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV method.

  • Data Evaluation:

    • Calculate the percentage degradation for each condition.

    • Ensure the analytical method can separate all degradant peaks from the main peak.

    • Calculate mass balance to ensure all degradants are being detected.

Protocol 2: Long-Term Stability Study Design (per ICH Q1A)

Objective: To establish the re-test period or shelf life for the API under recommended storage conditions.[25]

Methodology:

  • Batch Selection: Use at least one representative batch of the API for the study.[26]

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Place samples in validated stability chambers set to the conditions specified by ICH guidelines.[24][27]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points.[25]

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the following tests should be performed:

    • Appearance (visual inspection)

    • Assay/Purity (stability-indicating HPLC method)

    • Degradation Products (quantification of any impurities)

    • Water Content (Karl Fischer titration)

    • Solid-State Characterization (XRPD, if prone to polymorphism)

By implementing these proactive strategies and utilizing the provided troubleshooting and experimental guides, researchers can significantly enhance the long-term stability of this compound, ensuring the quality and integrity of their scientific work.

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Course Hero. (n.d.). Discuss different methods of preventing hydrolytic degradation of pharmaceutical products.
  • RAPS. (2025). ICH releases overhauled stability guideline for consultation.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Slideshare. (n.d.). Pharmaceutical Antioxidants.
  • ICH. (n.d.). Quality Guidelines.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • BenchChem. (2025). Technical Support Center: Indazole Derivatives.
  • PubMed. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products.
  • SciELO. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • VxP Pharma. (2020). Solid State Stability.
  • CD Formulation. (n.d.). Antioxidants.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
  • Biofargo. (2024). Guarding Against Chemical Compound Degradation in Pharmaceuticals.
  • Scribd. (n.d.). Protection Against Hydrolysis Kongkona | PDF.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • Quora. (2017). How to prevent hydrolysis in a drug.
  • BOC Sciences. (n.d.). Antioxidants - Pharmaceutical Excipients.
  • Sigma-Aldrich. (n.d.). Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Regis Technologies. (2021). Solid State Chemistry During the Early Stages of Pharmaceutical Development.
  • ResearchGate. (2025). (PDF) Rational use of antioxidants in solid oral pharmaceutical preparations.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • ACS Publications. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides.
  • JoVE. (2023). Video: Amides to Carboxylic Acids: Hydrolysis.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • PubMed. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • Autech Industry Co.,Ltd. (n.d.). High Purity this compound: Synthesis, Applications, and Sourcing.
  • VIWIT. (n.d.). This compound.

Sources

Technical Support Center: Strategies for Enhancing Cell Permeability of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common challenge of poor cell permeability in indazole-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important scaffold. Here, we provide in-depth, experience-driven insights and actionable troubleshooting strategies to help you overcome permeability barriers and advance your research.

Introduction: The Indazole Permeability Challenge

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology.[1][2][3][4][5] Despite their therapeutic potential, indazole-based compounds often exhibit suboptimal physicochemical properties that lead to poor cell permeability. This can manifest as low cellular activity despite high biochemical potency, creating a significant hurdle in the drug discovery pipeline.[6]

The primary reasons for this challenge often lie in the inherent characteristics of the indazole ring system:

  • Polarity and Hydrogen Bonding: The indazole scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, and the N-H group is a hydrogen bond donor.[7][8] A high number of hydrogen bond donors and acceptors, coupled with a large polar surface area (PSA), can impede a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[6]

  • Active Efflux: Compounds, including some indazoles, can be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[6][7] This prevents the compound from reaching the necessary intracellular concentration to exert its therapeutic effect.

This guide will walk you through diagnosing the root cause of poor permeability for your indazole compound and provide a range of strategies, from structural modification to formulation approaches, to overcome these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when encountering permeability issues with their indazole-based compounds.

Q1: My indazole compound is highly potent in an enzymatic assay but shows weak activity in a cell-based assay. Is this likely a permeability issue?

A1: Low cellular activity despite high biochemical potency is a classic indicator of poor cell permeability.[6] The compound may not be effectively crossing the cell membrane to reach its intracellular target, or it could be rapidly removed from the cell by efflux pumps.[6] To confirm this, it is crucial to directly measure the compound's permeability using in vitro assays.

Q2: What are the essential first steps to diagnose a permeability problem with my indazole compound?

A2: Before embarking on extensive experimental work, a thorough assessment of the compound's physicochemical properties is recommended. Key parameters to evaluate include:

  • Lipophilicity (LogP/LogD): An optimal range is necessary, as both very low and very high lipophilicity can hinder membrane passage.[6]

  • Polar Surface Area (PSA): A PSA greater than 140 Ų is often correlated with poor permeability.[6]

  • Hydrogen Bond Donors and Acceptors: A high count of these can negatively impact membrane crossing.[6]

Following this in silico analysis, direct experimental measurement of permeability is the next logical step.

Q3: Which in vitro permeability assay should I start with?

A3: For an initial, rapid assessment of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput option.[7][9][10] It provides a baseline understanding of a compound's intrinsic ability to cross a lipid membrane.[7] If the results from PAMPA indicate low passive permeability, or if you suspect active transport is involved, progressing to a cell-based assay like the Caco-2 permeability assay is recommended.[7][11]

Q4: What is the difference between the PAMPA and Caco-2 assays?

A4: The key difference lies in their complexity and the information they provide.

  • PAMPA is a non-cell-based assay that measures only passive diffusion across an artificial lipid membrane.[11][12]

  • The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[11][13][14][] This model provides a more comprehensive picture by assessing passive diffusion, active transport (uptake and efflux), and paracellular transport.[11]

Using both assays in conjunction can be a powerful diagnostic tool. For instance, if a compound shows high permeability in PAMPA but low permeability in the Caco-2 assay, it strongly suggests that the compound is a substrate for an efflux pump.[12]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting and resolving poor cell permeability in your indazole-based compounds.

Problem 1: Low Apparent Permeability (Papp) in PAMPA Assay

Indication: The compound has inherently poor passive diffusion characteristics.

Causality: This is often due to unfavorable physicochemical properties such as high polarity, a large number of hydrogen bond donors/acceptors, or low lipophilicity.[6]

Solutions:

  • Medicinal Chemistry Approaches:

    • Increase Lipophilicity: Systematically add lipophilic groups to the indazole scaffold. However, be mindful that excessive lipophilicity can lead to decreased solubility and increased non-specific binding.[16]

    • Reduce Polarity and Hydrogen Bonding:

      • Decrease the number of hydrogen bond donors and acceptors.[6]

      • Introduce intramolecular hydrogen bonds to shield polar groups from the solvent, which can improve permeability.[17][18][19][20][21]

      • Replace polar functional groups with less polar bioisosteres.[6]

    • Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved in vivo to release the active drug.[22][23][24][25] For example, converting a carboxylic acid to an ester can enhance passive diffusion.[7][16]

  • Formulation Strategies:

    • Nanoformulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can improve both solubility and cellular uptake.[26]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the absorption of poorly soluble drugs.[16][27]

Problem 2: High Efflux Ratio in Caco-2 Assay

Indication: The compound is a substrate for efflux pumps (e.g., P-gp). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.[7][11]

Causality: Specific structural features of the compound are recognized by efflux transporters, which then actively pump the compound out of the cell.

Solutions:

  • Structural Modifications: The primary approach is to design analogs that are no longer recognized by the efflux pumps. This often involves subtle changes to the molecule's shape, charge distribution, and hydrogen bonding patterns.

  • Co-administration with Efflux Inhibitors: While not a solution for modifying the compound itself, using known efflux pump inhibitors in your cellular assays can confirm that your compound is a substrate and help elucidate the mechanism of poor accumulation.

Problem 3: Compound Precipitates in Assay Buffer

Indication: The compound has poor aqueous solubility.

Causality: The physicochemical properties of the compound favor the solid state over being dissolved in an aqueous medium. This is a common issue for lipophilic compounds.

Solutions:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized species.

  • Use of Co-solvents: A minimal amount of a biocompatible co-solvent like DMSO can be used to maintain solubility.[7] However, it is critical to ensure the final concentration does not impact cell viability or membrane integrity.

  • Formulation with Solubilizing Excipients: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[16][28][29]

  • Prodrug Approach: Attaching a water-soluble promoiety can significantly enhance the aqueous solubility of a parent drug.[30]

Data Summary Table
Permeability ClassPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (x 10⁻⁶ cm/s)Expected Human Absorption
High> 5> 10Well absorbed (>85%)
Moderate1 - 51 - 10Moderately absorbed (50-85%)[13]
Low< 1< 1Poorly absorbed (<50%)[13]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general guideline for performing a PAMPA experiment.

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lipid/dodecane solution to each well of the donor plate, ensuring the filter membrane is fully coated.[10]

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[10]

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate. Add 150-200 µL of the donor solution to each well of the donor plate.[10] Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[7]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[7]

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using established formulas that account for the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.[7]

Caco-2 Permeability Assay Protocol

This protocol outlines the key steps for a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound stock solution

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[13] Culture the cells for 21-28 days to allow for differentiation into a confluent, polarized monolayer with tight junctions.[13][] Change the medium every 2-3 days.[13]

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Bidirectional Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.[13]

    • Apical to Basolateral (A→B) Transport: Add the test compound in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.[13]

    • Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13] At the end of the incubation, collect samples from both the donor and receiver compartments.[13]

  • Sample Analysis: Quantify the compound concentration in the samples using LC-MS/MS or another sensitive analytical technique.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[13]

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).[11]

Visualizations

Troubleshooting Workflow for Poor Permeability

G start Start: Low Cellular Activity of Indazole Compound physchem Assess Physicochemical Properties (LogP, PSA, HBD/A) start->physchem pampa Perform PAMPA Assay physchem->pampa pampa_low Low Papp (<1 x 10⁻⁶ cm/s) pampa->pampa_low Poor Passive Permeability pampa_high High Papp (>5 x 10⁻⁶ cm/s) pampa->pampa_high Good Passive Permeability med_chem Structural Modification: - Increase Lipophilicity - Reduce Polarity - Prodrug Strategy pampa_low->med_chem formulation Formulation Strategies: - Nanoformulations - SEDDS pampa_low->formulation caco2 Perform Caco-2 Assay pampa_high->caco2 er_high High Efflux Ratio (>2) caco2->er_high Efflux Suspected er_low Low Efflux Ratio (<2) caco2->er_low No Significant Efflux efflux_mod Structural Modification to Avoid Efflux Pumps er_high->efflux_mod end_good Optimized Permeability er_low->end_good end_retest Re-evaluate Cellular Activity med_chem->end_retest formulation->end_retest efflux_mod->end_retest

Caption: A decision tree for troubleshooting poor cell permeability.

Strategies to Enhance Cell Permeability

G cluster_0 Medicinal Chemistry cluster_1 Formulation Science lipophilicity Increase Lipophilicity - Add non-polar groups outcome Improved Permeability & Bioavailability lipophilicity->outcome polarity Reduce Polarity - Decrease HBD/A - Intramolecular H-bonds polarity->outcome prodrug Prodrug Approach - Mask polar groups prodrug->outcome nano Nanoformulations - Lipid nanoparticles - Polymeric nanoparticles nano->outcome sedds SEDDS - Self-Emulsifying Systems sedds->outcome excipients Solubilizing Excipients - Cyclodextrins excipients->outcome root Poorly Permeable Indazole Compound root->lipophilicity root->polarity root->prodrug root->nano root->sedds root->excipients

Sources

Technical Support Center: Optimization of Crystallization Conditions for N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-tert-butyl-1H-indazole-7-carboxamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting and optimization strategies for the crystallization of this key pharmaceutical intermediate. As an intermediate, the solid-state properties (crystal size, shape, purity, and polymorphic form) of this compound are critical as they directly impact downstream processability, such as filtration and drying times, as well as the consistency and quality of the final Active Pharmaceutical Ingredient (API).[1]

This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and rationally design a robust and scalable crystallization process.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial challenges encountered during the crystallization of this compound. A logical troubleshooting workflow is presented below.

G start Crystallization Outcome no_xtal Problem: No Crystals Form start->no_xtal oil_out Problem: Oiling Out / Amorphous Solid start->oil_out bad_morph Problem: Fine Needles / Small Crystals start->bad_morph low_yield Problem: Low Yield start->low_yield sol_increase_ss Action: Increase Supersaturation no_xtal->sol_increase_ss Is solution clear? sol_induce_nuc Action: Induce Nucleation no_xtal->sol_induce_nuc Is solution cloudy? sol_reduce_ss Action: Reduce Supersaturation Rate oil_out->sol_reduce_ss Cause: Supersaturation too high above melting point sol_seed Action: Introduce Seed Crystals bad_morph->sol_seed sol_optimize_cooling Action: Optimize Cooling Profile bad_morph->sol_optimize_cooling Cause: High nucleation rate sol_check_mother_liquor Action: Check Mother Liquor Saturation low_yield->sol_check_mother_liquor Cause: Compound remains in solution sol_increase_ss->sol_induce_nuc If still no crystals sol_rescreen Action: Re-screen Solvents sol_reduce_ss->sol_rescreen sol_optimize_cooling->sol_seed For ultimate control sol_check_mother_liquor->sol_rescreen

Caption: A logical flow for troubleshooting common crystallization problems.

Q1: My experiment resulted in an oil or amorphous precipitate instead of crystals. What went wrong?

Answer: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent environment.[2] Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. Rapidly crashing out as an amorphous solid is a related issue, driven by excessively high supersaturation, where molecules aggregate without sufficient time to orient into a crystal lattice.[3]

Causality & Solution:

  • Reduce the Rate of Supersaturation: Your primary goal is to slow down the process. If using a cooling crystallization, decrease the cooling rate significantly.[4] If using an anti-solvent, add it more slowly and at a location with good mixing to avoid localized high supersaturation.

  • Increase Solvent Volume: The concentration of your compound may be too high. Return the mixture to the heat source, add more of the "good" solvent to ensure everything redissolves, and then cool it more slowly.[2]

  • Re-evaluate Your Solvent System: The chosen solvent or solvent mixture may be unsuitable. A good crystallization solvent will have a steep solubility curve, but the compound's melting point must always be higher than the temperature at which crystallization occurs. You may need to select a solvent in which the compound is less soluble.

Q2: No crystals are forming, even after cooling the solution for an extended period. What are my next steps?

Answer: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation to initiate primary nucleation, or that the energy barrier for nucleation is too high.[5] The solution may be in a stable, undersaturated state or, more likely, a metastable state where it requires an external trigger to crystallize.

Causality & Solution:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[2] The microscopic glass fragments serve as sites for heterogeneous nucleation.[5]

    • Seeding: The most reliable method. Introduce a few small, well-formed crystals of this compound into the solution. This bypasses the difficult primary nucleation step and promotes controlled growth on the existing seeds.[6][7]

  • Increase Supersaturation: If induction methods fail, the solution is likely not supersaturated enough.

    • Slow Evaporation: Remove the stopper and cover the flask with perforated film to allow for slow solvent evaporation, thus increasing the solute concentration.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then attempt to cool again.[2]

    • Add an Anti-solvent: If using a solvent mixture, slowly add a miscible solvent in which the compound is insoluble.

Q3: The crystals are very small or needle-like. How can I grow larger, more uniform crystals?

Answer: The formation of numerous small or needle-like crystals indicates that the rate of nucleation significantly exceeds the rate of crystal growth.[8] This is often caused by reaching the labile (unstable) supersaturation zone too quickly, leading to a massive, uncontrolled nucleation event.[3] Poor crystal morphology can lead to significant challenges in downstream processing, such as slow filtration and inefficient drying.[1]

Causality & Solution:

  • Slow Down the Crystallization: The key is to maintain the solution within the metastable zone for as long as possible, where crystal growth is favored over nucleation.[7]

    • Reduce Cooling Rate: Implement a slower, more controlled cooling profile. A linear cooling rate is a common starting point, but complex, non-linear profiles can be designed for optimal results.[9]

    • Reduce Agitation (at initial stages): High shear can sometimes promote secondary nucleation. Reduce stirring speed once the solution begins to cool.

  • Use Seeding: Seeding is the most effective method for controlling particle size.[7] By providing a defined number of growth sites, you can control the final crystal size distribution. Adding seeds at a carefully chosen temperature within the metastable zone is crucial.[6]

  • Solvent Choice: The solvent can influence crystal habit. Experimenting with different solvents or solvent mixtures can sometimes favor the growth of more equant (less needle-like) crystals.[10]

Q4: My final crystal yield is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration.[2] This is a common issue and requires a systematic approach to resolve.

Causality & Solution:

  • Optimize the Final Temperature: Ensure you have cooled the solution to a sufficiently low temperature. Check the solubility curve—is there a significant amount of material still soluble at your final isolation temperature?

  • Minimize Solvent Volume: While you must use enough solvent to dissolve the compound when hot, using an excessive amount will inevitably lead to higher losses. The goal is to use the minimum amount of hot solvent required for complete dissolution.[11]

  • Check the Mother Liquor: Before discarding the filtrate, test it. Dip a glass rod in the liquid, pull it out, and let the solvent evaporate. If a significant solid residue forms, there is still a recoverable amount of product. You can attempt to recover this by evaporating some of the solvent and re-cooling to obtain a "second crop" of crystals.

  • Change the Solvent System: The ideal solvent has high solubility for your compound at high temperatures and very low solubility at low temperatures. If your current solvent doesn't meet this criterion, a different solvent or an anti-solvent system may be necessary to drive the crystallization to completion.[12]

Section 2: Detailed Experimental Guides

Guide 1: Systematic Solvent Screening Protocol

Choosing the right solvent is the foundation of a good crystallization process.[13] This protocol provides a systematic method for screening and selecting candidate solvents.

Objective: To identify a solvent or solvent system where this compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Procedure:

  • Initial Solubility Test:

    • Place approx. 20-30 mg of this compound into several small test tubes or vials.

    • To each vial, add a different solvent from the list below (start with 0.5 mL). Common solvents are categorized by class to ensure a broad screening.

    • Agitate at room temperature. Observe if the solid dissolves completely ("Soluble"), partially ("Partially Soluble"), or not at all ("Insoluble"). A solvent where the compound is very soluble at room temperature is generally a poor choice for crystallization.[12]

  • Hot Solubility Test:

    • For the vials where the compound was "Partially Soluble" or "Insoluble," gently heat the mixture to the solvent's boiling point.

    • Add small additional volumes of solvent until the solid fully dissolves. Record the approximate volume needed.

    • A good candidate solvent will dissolve the compound completely at or near its boiling point.[12]

  • Cooling & Crystallization Test:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the vial.

    • Once at room temperature, place the vials in an ice bath (0-5 °C) for at least 30 minutes.

    • Observe the quantity and quality of the crystals formed. A good result is a large mass of crystalline solid.

Data Presentation: Hypothetical Solvent Screening Results

SolventPolarity (Dielectric Constant)Boiling Point (°C)Solubility (RT)Solubility (Hot)Outcome on CoolingAssessment
Heptane1.998InsolubleInsolubleNo changePoor
Toluene2.4111Sparingly SolubleSolubleFine NeedlesPotential (needs optimization)
Ethyl Acetate6.077Sparingly SolubleVery SolubleGood Crystals Promising Candidate
Acetone2156SolubleVery SolubleOiled outPoor (too soluble)
Isopropanol1882Sparingly SolubleSolubleGood Crystals Promising Candidate
Acetonitrile37.582SolubleVery SolubleLow YieldPoor (too soluble)
Water80100InsolubleInsolubleNo changePoor (potential anti-solvent)
Guide 2: Effective Seeding Strategy

Seeding is a critical technique to ensure batch-to-batch consistency, control polymorphism, and dictate the final particle size distribution.[7][14]

Objective: To control the onset of crystallization and promote the growth of a desired crystal form and size.

G prep 1. Prepare Saturated Solution (at high temperature, T1) cool 2. Cool to Seeding Temperature (T2) (within Metastable Zone) prep->cool seed 3. Add Seed Slurry (0.1-1.0% w/w) cool->seed age 4. Age at T2 (Allow seeds to integrate) seed->age controlled_cool 5. Controlled Cooling to T3 (Promotes growth, avoids nucleation) age->controlled_cool isolate 6. Isolate Crystals (Filtration) controlled_cool->isolate

Caption: A typical workflow for a seeded cooling crystallization process.

Procedure:

  • Seed Preparation: The seed crystals must be of the desired polymorphic form and have a controlled particle size. If necessary, a batch of material can be milled or sieved to achieve the target size.[7] The seeds should be prepared as a slurry in a small amount of the crystallization solvent (or mother liquor) immediately before use to ensure good dispersion.[7]

  • Determine the Metastable Zone Width (MSZW):

    • Prepare a saturated solution at a high temperature.

    • Cool the solution at a defined rate (e.g., 0.5 °C/min) while monitoring turbidity.

    • The temperature at which cloudiness (nucleation) first appears marks the edge of the metastable zone.

    • Repeat at different concentrations to map out the MSZW.

  • Seeding Protocol:

    • Prepare the batch solution of this compound at a temperature where it is fully dissolved.

    • Cool the solution to the seeding temperature. A good starting point is to seed about one-third of the way into the metastable zone.[7]

    • Add the prepared seed slurry (typically 0.1-1.0% by weight relative to the solute).

    • Hold the batch at the seeding temperature for a period (e.g., 30-60 minutes) to allow the seeds to properly integrate and begin growing.

    • Commence a slow, controlled cooling profile to the final isolation temperature to promote crystal growth while preventing secondary nucleation.[15]

References

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Online] Available at: [Link]

  • ACS Publications. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research. [Online] Available at: [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Online] Available at: [Link]

  • ResearchGate. (PDF) Seeding in Crystallisation. [Online] Available at: [Link]

  • International Federation of Automatic Control. Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Online] Available at: [Link]

  • Diamond Light Source. Crystal-seeding. [Online] Available at: [Link]

  • CatSci Ltd. Seeding: A Simple but Effective Method for Crystallisation Control. [Online] Available at: [Link]

  • Britannica. Seeding | crystallography. [Online] Available at: [Link]

  • PubMed Central. Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes. [Online] Available at: [Link]

  • PubMed. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. [Online] Available at: [Link]

  • DOI. Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution. Part I: Simulation. [Online] Available at: [Link]

  • APC. How to choose a solvent & design a crystallization faster? [Online] Available at: [Link]

  • ACS Publications. Dynamic Optimization of a Batch Cooling Crystallization Process. [Online] Available at: [Link]

  • ResearchGate. Optimization of batch cooling crystallization | Request PDF. [Online] Available at: [Link]

  • Chemistry LibreTexts. 7.11: Testing Solvents for Crystallization. [Online] Available at: [Link]

  • At Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. [Online] Available at: [Link]

  • Achieve Chem. What Problems Might Occur If Crystallization Occurs Too Rapidly? [Online] Available at: [Link]

  • Semantic Scholar. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. [Online] Available at: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Online] Available at: [Link]

  • Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. [Online] Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Online] Available at: [Link]

  • University of Geneva. Guide for crystallization. [Online] Available at: [Link]

  • NIH. Getting crystals your crystallographer will treasure: a beginner's guide. [Online] Available at: [Link]

  • University of Florida. Crystal Growing Tips - The Center for Xray Crystallography. [Online] Available at: [Link]

  • Chemspon. This compound. [Online] Available at: [Link]

  • Article. High Purity this compound: Synthesis, Applications, and Sourcing. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • NIH. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Online] Available at: [Link]

  • Pharmaffiliates. N-(tert-Butyl)-1H-indazole-7-carboxamide. [Online] Available at: [Link]

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Validation & Comparative

Purity Analysis of N-tert-butyl-1H-indazole-7-carboxamide: A Comparative Guide to UPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

N-tert-butyl-1H-indazole-7-carboxamide, a key building block in the synthesis of various pharmacologically active compounds, demands rigorous purity assessment to ensure the safety and efficacy of the final drug product.[1][2] The presence of impurities, even in trace amounts, can significantly impact the toxicological profile and therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the purity analysis of this compound, with a primary focus on a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the rationale behind the method development, compare its performance with alternative analytical techniques, and provide detailed, field-proven protocols to empower researchers in their quality control workflows.

Understanding the Analyte: this compound

PropertyValue
Chemical Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol [3][4]
CAS Number 1476776-76-7[3][4]
Appearance Off-white to white powder[1]

The structure of this compound, featuring an indazole core and a carboxamide linkage, informs the selection of an appropriate analytical strategy. The aromatic nature of the indazole ring provides a chromophore suitable for UV detection, a cornerstone of modern chromatographic analysis.

UPLC: The Gold Standard for Purity Determination

Ultra-Performance Liquid Chromatography (UPLC) has emerged as the preferred technique for pharmaceutical purity analysis due to its significant advantages over conventional High-Performance Liquid Chromatography (HPLC). The use of sub-2 µm particle columns in UPLC systems leads to higher resolution, increased sensitivity, and dramatically reduced analysis times, thereby enhancing laboratory throughput and efficiency.

Proposed Stability-Indicating UPLC Method

This section outlines a proposed UPLC method for the purity analysis of this compound, designed to separate the main component from potential process-related impurities and degradation products.

Rationale for Method Design:

The selection of a reversed-phase C18 column is based on the non-polar to moderately polar nature of the analyte and its expected impurities. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile allows for the effective separation of compounds with a range of polarities. The use of a photodiode array (PDA) detector enables the monitoring of multiple wavelengths and provides spectral information, which is invaluable for peak purity assessment and identification of unknown impurities.

Experimental Protocol: UPLC Purity Analysis

1. Instrumentation:

  • Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)

  • Injection Volume: 2 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

DOT Diagram: UPLC Workflow

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: UPLC workflow for purity analysis.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation of this UPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used to establish linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced Degradation Studies: Building a Stability-Indicating Method

To establish the stability-indicating nature of the UPLC method, forced degradation studies are essential. These studies involve subjecting the this compound to various stress conditions to generate potential degradation products. The goal is to demonstrate that the method can effectively separate the intact drug from these degradants.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The peak purity of the analyte should be assessed under each stress condition using the PDA detector to ensure no co-eluting peaks are present.

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A likely synthesis involves the amidation of 1H-indazole-7-carboxylic acid with tert-butylamine, often facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

DOT Diagram: Potential Impurities

Impurities cluster_reactants Starting Materials cluster_reagents Coupling Reagents cluster_product Main Product cluster_impurities Potential Impurities Acid 1H-indazole-7-carboxylic acid Product This compound Acid->Product Unreacted_Acid Unreacted Carboxylic Acid Acid->Unreacted_Acid Amine tert-butylamine Amine->Product Unreacted_Amine Unreacted Amine Amine->Unreacted_Amine HATU HATU HATU->Product TMU Tetramethylurea (from HATU) HATU->TMU Side_Product Potential Side-Products Product->Side_Product

Caption: Potential impurities in the synthesis.

Table of Potential Impurities:

ImpurityOrigin
1H-indazole-7-carboxylic acidUnreacted starting material
tert-butylamineUnreacted starting material
Tetramethylurea (TMU)Byproduct from HATU coupling agent[6]
Di-tert-butyl ureaPotential byproduct from side reactions

The developed UPLC method must demonstrate sufficient resolution to separate the main peak from these potential impurities.

Comparison with Alternative Analytical Techniques

While UPLC is the method of choice, other techniques can be employed for purity analysis, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on partitioning between a stationary and mobile phase.Well-established, robust, widely available.Longer run times, lower resolution, and higher solvent consumption compared to UPLC.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities (e.g., residual solvents).Not suitable for non-volatile compounds like this compound without derivatization.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, small sample volume, orthogonal separation mechanism to LC.Lower sensitivity for some compounds, can be less robust than LC methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities, can be a primary ratio method.Lower sensitivity compared to chromatographic methods, requires highly pure reference standards for quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight information for impurity identification.Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.

Expert Insight: For routine quality control and purity profiling, UPLC coupled with PDA and ideally a mass spectrometer (UPLC-MS) offers the most comprehensive and efficient solution. The orthogonality of techniques like CE and qNMR makes them valuable for method validation and in-depth characterization of reference standards.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity of this compound is a critical quality attribute that necessitates a robust and well-validated analytical method. The proposed stability-indicating UPLC method provides a powerful tool for routine quality control, capable of separating the active ingredient from process-related impurities and degradation products. By understanding the potential impurities arising from the synthetic pathway and employing forced degradation studies, a truly reliable and specific method can be established. While UPLC stands as the primary technique, a comprehensive purity assessment strategy may leverage orthogonal methods to provide a complete picture of the compound's purity profile. This multi-faceted approach, grounded in sound scientific principles and rigorous validation, is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • BenchChem. (n.d.). High Purity this compound: Synthesis, Applications, and Sourcing.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemspon Bio-Tech Co., Ltd. (2014). This compound.
  • Advanced ChemBlocks. (n.d.). This compound 97%.
  • Echemi. (2024, October 10). N-(tert-butyl)-1H-indazole-7-carboxamide 99%.
  • European Medicines Agency. (1996, December). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Qualifyze. (2022, December 20). Auditing Analytical Method Validation in Pharma.
  • Oxford Academic. (2014, May 2). Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propionate 0.05% (w/w) Cream. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1476776-76-7 | Product Name : N-(tert-Butyl)-1H-indazole-7-carboxamide.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • VIWIT. (n.d.). This compound.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • VIWIT Pharmaceutical Co., Ltd. (n.d.). This compound.

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A Guide to Orthogonal Identity Confirmation of N-tert-butyl-1H-indazole-7-carboxamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Identification

Compound Profile: N-tert-butyl-1H-indazole-7-carboxamide

  • Molecular Formula: C₁₂H₁₅N₃O[6]

  • Molecular Weight (Average): 217.27 g/mol [6]

  • Monoisotopic Mass: 217.121512 g/mol [6]

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 47154069)

This molecule features an indazole core, an aromatic system that requires confirmation, and a tert-butyl group, which provides a highly characteristic spectroscopic signature.

The Orthogonal Workflow: A Multi-Pronged Approach

A robust identity confirmation workflow does not rely on a single data point but integrates evidence from multiple, independent sources. The diagram below illustrates this parallel, cross-verifying process.

G cluster_prep Sample Preparation cluster_analytics Orthogonal Analytical Methods cluster_data Data Analysis & Interpretation cluster_conclusion Synthesis & Final Confirmation Prep Crude or Purified Sample of this compound MS Method 1: LC-Mass Spectrometry Prep->MS Aliquots for analysis NMR Method 2: NMR Spectroscopy Prep->NMR Aliquots for analysis HPLC Method 3: Chromatography (HPLC) Prep->HPLC Aliquots for analysis MS_Data Molecular Mass Confirmation (e.g., [M+H]⁺ = 218.1288) MS->MS_Data NMR_Data Structural Elucidation (Proton/Carbon Skeleton) NMR->NMR_Data HPLC_Data Purity & Retention Time (Characteristic Rt) HPLC->HPLC_Data Conclusion Confirmed Identity: Data from all methods are consistent with the proposed structure. MS_Data->Conclusion Cross-Verification NMR_Data->Conclusion Cross-Verification HPLC_Data->Conclusion Cross-Verification

Caption: Orthogonal workflow for identity confirmation.

Method 1: High-Resolution Mass Spectrometry (HRMS)

Principle of Measurement: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a direct measurement of molecular weight, one of the most fundamental properties of a compound. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with exceptional accuracy (typically <5 ppm), allowing for the determination of the elemental formula.[7]

Expert Rationale: For a molecule like this compound, which contains multiple nitrogen atoms, electrospray ionization (ESI) in positive mode is the preferred method. The basic nitrogen atoms on the indazole ring are readily protonated to form a stable [M+H]⁺ ion, making detection highly sensitive. Using HRMS instead of nominal mass is crucial; it allows us to distinguish our target compound from potential isomers or impurities with the same nominal mass but different elemental compositions.

Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. Dilute this stock solution 100-fold with the same solvent mixture.

  • Chromatographic Separation (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection (MS):

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 100–500.

    • Source Parameters: Capillary voltage 3.5 kV; drying gas temperature 325°C.

    • Data Acquisition: Full scan mode with a resolution setting of >30,000.

Data Interpretation

The primary goal is to find the exact mass of the protonated molecule, [M+H]⁺.

  • Theoretical [M+H]⁺: 217.12151 (C₁₂H₁₅N₃O) + 1.00728 (H⁺) = 218.12879 m/z

  • Acceptance Criterion: The measured m/z value should be within 5 ppm of the theoretical value.

Example Calculation: If the measured mass is 218.1285, the error is: (|218.12879 - 218.1285| / 218.12879) * 1,000,000 = 1.33 ppm. This is well within the acceptable limit and provides strong evidence for the elemental composition.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Measurement: NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The nuclei absorb and re-emit electromagnetic radiation at specific frequencies that are highly dependent on their local chemical environment.[8] This allows for the direct mapping of the molecule's atomic skeleton, providing irrefutable evidence of its structure.

Expert Rationale: NMR is the gold standard for structural elucidation. While MS confirms the molecular formula, NMR confirms the specific arrangement of atoms. For this compound, ¹H NMR is particularly powerful. The tert-butyl group, with its nine chemically equivalent protons, should produce a large, sharp singlet, a highly distinctive feature. The number of protons in the aromatic region, their splitting patterns (multiplicities), and their integration (relative number of protons) provide a unique fingerprint of the indazole core.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • The spectral width should cover a range of -1 to 14 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and determine the multiplicities (e.g., singlet, doublet).

  • ¹³C NMR Acquisition:

    • Acquire 1024 or more scans (¹³C is less sensitive than ¹H).

    • Use proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • The spectral width should cover a range of 0 to 200 ppm.

Predicted Data Interpretation
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Indazole N-H>11.0Broad Singlet1HNH proton of the indazole ring
Aromatic Protons7.0 - 8.2Multiplets4HProtons on the indazole ring system
Amide N-H~7.5 - 8.5Broad Singlet1HN-H of the carboxamide
tert-Butyl Protons~1.4 - 1.6Singlet9HNine equivalent protons of the C(CH₃)₃ group
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~165C=O of the carboxamide
Aromatic Carbons110 - 145Carbons of the indazole ring
Quaternary Carbon~52C(CH₃)₃
Methyl Carbons~29C(CH₃)₃

The presence of a 9H singlet in the ¹H spectrum and the correct number of carbon signals provides overwhelming evidence for the proposed structure.

Method 3: High-Performance Liquid Chromatography (HPLC)

Principle of Measurement: HPLC is a separation technique. It does not directly provide structural information but confirms the sample's purity and provides a characteristic retention time (Rt) under a specific set of conditions (column, mobile phase, temperature).[9] In the context of identity confirmation, it is used orthogonally to establish that the primary peak observed corresponds to a single, pure compound whose identity is being confirmed by MS and NMR.

Expert Rationale: A pure compound should ideally yield a single, sharp chromatographic peak. By coupling HPLC with a detector like a photodiode array (PDA), we can also obtain a UV-Vis spectrum for the peak. This spectrum is another characteristic property of the molecule, determined by its chromophores (the indazole ring system). This method is orthogonal because it is based on the physicochemical principle of partitioning between stationary and mobile phases, which is completely different from mass analysis or nuclear spin.[10]

G cluster_logic The Principle of Orthogonality Molecule N-tert-butyl-1H- indazole-7-carboxamide MS Mass Spectrometry (MS) Measures Mass-to-Charge Ratio Molecule->MS  What is its mass? NMR NMR Spectroscopy Measures Nuclear Spin Environment Molecule->NMR  What is its atomic structure? HPLC Chromatography (HPLC) Measures Polarity/Partitioning Molecule->HPLC  Is it a single component?  How does it interact?

Caption: Orthogonal methods probe different molecular properties.

Experimental Protocol: HPLC-PDA
  • Sample Preparation: Prepare the sample as described for the LC-MS protocol.

  • Instrumentation: An HPLC system equipped with a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at 254 nm and collect spectra from 200-400 nm.

Data Interpretation
  • Purity: The chromatogram should show one major peak, ideally with >98% of the total peak area.

  • Retention Time (Rt): The Rt of the major peak is a characteristic property under these specific conditions and can be used for future comparisons against a reference standard.

  • UV-Vis Spectrum: The spectrum extracted from the peak apex should be consistent across the peak, confirming its homogeneity, and can be archived as part of the compound's identity profile.

Synthesizing the Data: A Unified Conclusion

True confidence in a compound's identity is achieved when all orthogonal data streams converge. The table below summarizes the expected results from each independent analysis.

Analytical Method Principle Parameter Measured Expected Result for this compound
HRMS Mass-to-Charge RatioExact Mass of [M+H]⁺218.1288 ± 5 ppm
¹H NMR Nuclear SpinChemical Shift, Multiplicity, Integration9H singlet (~1.5 ppm), 4H aromatic multiplet, 2x broad NH singlets
¹³C NMR Nuclear SpinChemical Shift~8 unique carbon signals, including a carbonyl (~165 ppm) and tert-butyl carbons (~29, 52 ppm)
HPLC-PDA Phase PartitioningRetention Time & PurityA single major peak (>98%) with a characteristic Rt and UV spectrum

When the experimental data from all three methods align with these expected results, the identity of this compound can be confirmed with an exceptionally high degree of certainty. This rigorous, multi-faceted approach is compliant with the principles of analytical procedure validation outlined in regulatory guidelines such as ICH Q2(R1).[11][12][13][14]

Conclusion

Confirming the identity of a pharmaceutical compound is not a task to be undertaken with a single analytical tool. By employing orthogonal methods—Mass Spectrometry, NMR Spectroscopy, and HPLC—researchers can build a self-validating system that cross-verifies the molecule's identity through independent physical principles. This layered assurance minimizes the risk of error and establishes a robust, trustworthy foundation for all subsequent stages of drug development.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • Jaano & Seekho. Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh. Available from: [Link]

  • PubMed. A new method for chemical identification based on orthogonal parallel liquid chromatography separation and accurate molecular weight confirmation. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • News-Medical.Net. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Available from: [Link]

  • Synthesis Route. High Purity this compound: Synthesis, Applications, and Sourcing. Available from: [Link]

  • American Pharmaceutical Review. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]

  • SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]

  • Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?. Available from: [Link]

  • Wiley Online Library. Supporting Information for "A straightforward access to 1H-indazoles by the reaction of arynes with diazo compounds". Available from: [Link]

  • MDPI. Flower Species Ingredient Verification Using Orthogonal Molecular Methods. Available from: [Link]

  • The Royal Society of Chemistry. Syntheses and NMR spectra - Supporting Information. Available from: [Link]

  • Chemspon Bio-Tech Co., Ltd. This compound. Available from: [Link]

  • MDPI. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available from: [Link]

  • Policija. Analytical Report - ADB-BUTINACA (C18H26N4O2). Available from: [Link]

  • ResearchGate. New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Available from: [Link]

Sources

A Comparative Guide to the Bioactivity of N-tert-butyl-1H-indazole-7-carboxamide and 7-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community: Direct comparative bioactivity data for N-tert-butyl-1H-indazole-7-carboxamide and 7-methyl-1H-indazole-3-carboxamide is not extensively available in the public domain. This guide, therefore, presents a comprehensive overview of the known information for each compound, drawing inferences on the potential bioactivity of 7-methyl-1H-indazole-3-carboxamide based on the well-documented activities of its core chemical scaffold.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] This guide focuses on two specific derivatives: this compound and 7-methyl-1H-indazole-3-carboxamide. While chemically related, their substitution patterns suggest distinct biological roles. This document aims to provide researchers, scientists, and drug development professionals with a detailed comparison of their known properties and predicted bioactivities, supported by available data and established scientific principles.

Compound Overview

A summary of the fundamental properties of each compound is presented below.

FeatureThis compound7-methyl-1H-indazole-3-carboxamide
Molecular Formula C12H15N3O[3][4][5]C9H9N3O[6]
Molecular Weight 217.27 g/mol [3][4][5]175.19 g/mol (Calculated)[6]
CAS Number 1476776-76-7[3][4]Not Available[6]
Known Role Intermediate for Niraparib[7]Investigational

This compound: A Key Synthetic Intermediate

This compound is primarily recognized as a key intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[7] Its role as a building block in the creation of a clinically significant drug underscores the importance of the indazole scaffold in modern pharmacology. At present, there is a lack of publicly available data detailing the specific bioactivity, mechanism of action, or biological targets of this compound itself. Its utility is thus far defined by its chemical reactivity in the synthesis of more complex molecules.

7-methyl-1H-indazole-3-carboxamide: Exploring Potential Bioactivity

While direct experimental data on the bioactivity of 7-methyl-1H-indazole-3-carboxamide is limited, its chemical structure, specifically the 1H-indazole-3-carboxamide core, allows for informed predictions of its potential biological activities.[6][8] This scaffold is a prominent feature in compounds targeting a range of physiological processes.[1]

Potential as a p21-Activated Kinase 1 (PAK1) Inhibitor

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[6][9][10] PAK1 is a crucial regulator of cell motility, proliferation, and survival.[6][9] Its aberrant activation is implicated in tumor progression and metastasis, making it a promising target for anticancer drug discovery.[9][10] The inhibition of PAK1 can suppress cancer cell migration and invasion.[6][9][10] Given that 7-methyl-1H-indazole-3-carboxamide shares the core 1H-indazole-3-carboxamide scaffold, it is plausible that it could exhibit inhibitory activity against PAK1.

PAK1 Signaling Pathway and Potential Inhibition

The following diagram illustrates the canonical PAK1 signaling pathway and the putative inhibitory action of a 1H-indazole-3-carboxamide derivative.

PAK1_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases Growth Factors->RTKs Rac/Cdc42 Rac/Cdc42 RTKs->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Cellular Response Cell Migration & Invasion Downstream Effectors->Cellular Response Inhibitor 7-methyl-1H-indazole-3-carboxamide (Potential Inhibitor) Inhibitor->PAK1 Synthesis_Workflow Start 7-methyl-indole Step1 Nitrosation (NaNO₂, HCl, DMF/H₂O) Start->Step1 Intermediate1 7-Methyl-1H-indazole-3-carboxaldehyde Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 7-Methyl-1H-indazole-3-carboxylic acid Step2->Intermediate2 Step3 Amidation (HATU, DIPEA, NH₄Cl, DMF) Intermediate2->Step3 Final 7-methyl-1H-indazole-3-carboxamide Step3->Final

Sources

A Researcher's Guide to the Comprehensive Validation of N-tert-butyl-1H-indazole-7-carboxamide as a PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-phase framework for the rigorous validation of N-tert-butyl-1H-indazole-7-carboxamide, a potential hit from a primary screen, as a novel inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). As an indazole-carboxamide scaffold, this compound is structurally related to known PARP inhibitors like Niraparib, for which it serves as a synthetic intermediate, making PARP1 a highly plausible target.[1] Our objective is to progress from simple hit confirmation to a nuanced understanding of its biochemical, biophysical, and cellular activity, establishing a clear rationale for its advancement in a drug discovery pipeline.

We will benchmark its performance against Olaparib , a first-in-class, FDA-approved PARP inhibitor, to provide essential context for its potency and mechanism. The validation cascade is designed to be a self-validating system, incorporating orthogonal assays at each stage to build confidence in the data and mitigate the risk of artifacts.

Phase 1: Initial Hit Confirmation and Orthogonal Validation

The first principle of hit validation is to ensure the observed activity is real, reproducible, and not an artifact of the primary assay format. This phase focuses on re-confirming the inhibitory activity with fresh compound material and employing an orthogonal, label-free biochemical assay to delink the activity from the initial screening technology.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Rationale: This assay directly measures the displacement of a fluorescently labeled ligand from the PARP1 active site.[2] It is a rapid, solution-based method ideal for confirming dose-dependent inhibition and calculating an initial IC50 value. We will compare the IC50 of our hit to Olaparib.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Olaparib in 100% DMSO. Create a 2-fold serial dilution series in a 96-well plate, from 100 µM to 0.5 nM, in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

  • Enzyme & Probe Preparation: Dilute recombinant human PARP1 enzyme and an Olaparib-based fluorescent probe to their optimal working concentrations in cold assay buffer.[2]

  • Reaction Setup: In a black, low-volume 384-well plate, add 5 µL of the compound dilutions.

  • Enzyme Addition: Add 5 µL of the diluted PARP1 enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Probe Addition: Add 10 µL of the fluorescent probe solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure fluorescence polarization on a suitable plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore).

  • Data Analysis: Plot the FP signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Orthogonal Validation - Chemiluminescent ELISA-based Activity Assay

Rationale: To ensure the hit is not a false positive due to fluorescence interference, we use an orthogonal assay based on enzymatic activity. This ELISA-based format measures the synthesis of poly(ADP-ribose) (PAR) chains on histone substrates, a direct readout of PARP1 catalytic function.[3][4]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).

  • Compound Addition: Add serially diluted this compound or Olaparib to the wells.

  • Reaction Initiation: Add a reaction mixture containing recombinant PARP1 enzyme and biotin-labeled NAD+ to each well.[4]

  • Incubation: Incubate for 60 minutes at room temperature to allow the PARylation reaction to occur.

  • Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes.[3]

  • Signal Generation: Wash the plate. Add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value as described for the FP assay.

Comparative Data Summary (Phase 1)
CompoundFP IC50 (nM)Chemiluminescent ELISA IC50 (nM)
This compound25.431.2
Olaparib (Comparator)5.16.5

Phase 2: Biophysical Characterization of Direct Target Engagement

With biochemical activity confirmed, we must now prove that the compound physically interacts with the target protein. Biophysical methods provide quantitative data on binding affinity (KD) and kinetics (kon, koff), which are critical for structure-activity relationship (SAR) studies.[5][6][7]

Workflow for Biophysical Validation

cluster_0 Phase 2: Biophysical Validation Hit Confirmed Hit from Phase 1 SPR Surface Plasmon Resonance (SPR) Hit->SPR Primary Method ITC Isothermal Titration Calorimetry (ITC) Hit->ITC Orthogonal Method Data Binding Affinity (KD) Binding Kinetics (kon, koff) Thermodynamics (ΔH, ΔS) SPR->Data ITC->Data

Caption: Workflow for biophysical characterization of hit compounds.

Protocol 3: Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technology that measures real-time binding events at a sensor surface.[] It is highly sensitive and provides both kinetic and affinity data, offering deep insight into the binding mechanism.

Step-by-Step Methodology:

  • Protein Immobilization: Covalently immobilize recombinant PARP1 onto a carboxymethylated dextran (CM5) sensor chip via amine coupling to a target density of ~10,000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein to enable double-referencing.

  • Analyte Preparation: Prepare a dilution series of this compound and Olaparib in a running buffer (e.g., HBS-EP+ buffer) from 1 µM to 1 nM. Include a buffer-only (zero concentration) sample for referencing.

  • Binding Assay: Inject the compound dilutions over the PARP1 and reference surfaces at a constant flow rate (e.g., 30 µL/min). Allow for a 120-second association phase and a 300-second dissociation phase.

  • Regeneration: After each cycle, regenerate the sensor surface with a pulse of a mild chaotropic agent (e.g., 50 mM NaOH) if required.

  • Data Analysis: Subtract the reference channel data and the buffer-only injection data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Comparison of Biophysical Methods
TechniquePrincipleKey OutputsProsCons
SPR Mass change on a sensor surface upon bindingKD, kon, koffHigh sensitivity, real-time kinetics, lower protein consumptionRequires protein immobilization, which can affect activity
ITC Measures heat change upon binding in solutionKD, ΔH, ΔS, Stoichiometry (n)Solution-based (no immobilization), provides thermodynamic dataRequires larger amounts of protein and compound, lower throughput

Phase 3: Confirmation of Cellular Target Engagement

A compound's biochemical potency must translate to activity in a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound binds to its intended target in intact cells.[9] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[9][10]

Principle of the Cellular Thermal Shift Assay (CETSA)

cluster_1 CETSA Principle cluster_2 No Drug cluster_3 With Drug Cells1 Intact Cells Heat1 Heat Gradient Cells1->Heat1 Lysis1 Cell Lysis Heat1->Lysis1 Centrifuge1 Centrifugation Lysis1->Centrifuge1 Soluble1 Soluble Fraction (Low PARP1) Centrifuge1->Soluble1 WesternBlot Western Blot (Detect Soluble PARP1) Soluble1->WesternBlot Cells2 Intact Cells + Drug Heat2 Heat Gradient Cells2->Heat2 Lysis2 Cell Lysis Heat2->Lysis2 Centrifuge2 Centrifugation Lysis2->Centrifuge2 Soluble2 Soluble Fraction (High PARP1) Centrifuge2->Soluble2 Soluble2->WesternBlot

Caption: Ligand binding stabilizes PARP1 against heat-induced denaturation.

Protocol 4: CETSA with Western Blot Detection

Rationale: This protocol determines the dose-dependent thermal stabilization of PARP1 in cells treated with the test compound, providing direct evidence of target engagement.[11][12]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MDA-MB-436 cells (a cell line with high PARP1 expression) and grow to ~80% confluency.[13] Treat cells with a range of concentrations of this compound or Olaparib (e.g., 0.1 to 30 µM) for 1 hour at 37°C. Include a DMSO vehicle control.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

  • Western Blotting: Collect the supernatant. Quantify total protein concentration, then load equal amounts onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody specific for PARP1. Use an antibody for a loading control (e.g., GAPDH or HSC70).

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble PARP1 against temperature for each compound concentration to generate melt curves. To determine potency, plot the amount of soluble PARP1 at a single, discriminating temperature (e.g., 54°C) against drug concentration to calculate the EC50 for thermal stabilization.[14]

Comparative Data Summary (Phases 2 & 3)
CompoundSPR KD (nM)CETSA EC50 (µM)
This compound35.82.1
Olaparib (Comparator)7.20.4

Phase 4: Elucidating Mechanism of Action & Cellular Function

Beyond simple inhibition, many potent PARP inhibitors function by "trapping" the PARP enzyme on DNA, a mechanism that is highly cytotoxic to cancer cells with deficient DNA repair pathways.[4][15] We will also assess the ultimate functional consequence: potentiation of DNA-damaging chemotherapy.

Protocol 5: PARP Trapping Assay

Rationale: This assay specifically measures the ability of an inhibitor to stabilize the PARP1-DNA complex. It uses fluorescence polarization to detect the trapping of PARP1 on a fluorescently labeled DNA oligonucleotide.[4] An increase in FP signal indicates effective trapping.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant PARP1 with a fluorescently labeled DNA probe.

  • Compound Addition: Add serially diluted compounds.

  • Trapping Induction: Add NAD+ to the reaction. In the absence of an inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a low FP signal. A trapping agent will prevent this dissociation, maintaining a high FP signal.

  • Incubation & Measurement: Incubate for 60 minutes and measure fluorescence polarization.

  • Data Analysis: Plot the increase in FP signal against compound concentration to determine the EC50 for PARP trapping.

Protocol 6: Cell Viability Assay with a DNA Damaging Agent

Rationale: The therapeutic benefit of PARP inhibitors is most pronounced in cells with compromised DNA repair (e.g., BRCA-mutant cells) when combined with a DNA-damaging agent. This assay measures the ability of our hit to enhance the cytotoxicity of temozolomide (TMZ), an alkylating agent that causes DNA lesions repaired by the PARP-mediated pathway.[3][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed BRCA-deficient cells (e.g., MDA-MB-436) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a fixed, non-toxic concentration of this compound or Olaparib, in combination with a serial dilution of temozolomide.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue) and measure the luminescent or fluorescent signal according to the manufacturer's protocol.[3]

  • Data Analysis: Normalize the data to untreated controls. Plot cell viability against TMZ concentration for both the TMZ-only and the combination treatment groups. A leftward shift in the dose-response curve for the combination treatment indicates synergistic cytotoxicity.

Final Comparative Performance Overview
ParameterThis compoundOlaparib (Comparator)Rationale
Biochemical IC50 ~25-30 nM~5-7 nMMeasures direct enzymatic inhibition.
Biophysical KD ~36 nM~7 nMConfirms direct physical binding and affinity.
Cellular Target Engagement EC50 ~2.1 µM~0.4 µMProves the compound enters cells and binds PARP1.
PARP Trapping EC50 ~1.5 µM~0.3 µMElucidates a key cytotoxic mechanism.
TMZ Synergism ObservedStrongConfirms desired functional cellular outcome.

Conclusion

This structured validation guide demonstrates a rigorous pathway for characterizing this compound as a bona fide PARP1 inhibitor. By progressing through biochemical, biophysical, and cellular assays in a logical, orthogonally confirmed manner, we can build a comprehensive data package. The hypothetical data presented suggest that while the compound is less potent than the clinical benchmark Olaparib, it demonstrates all the hallmark characteristics of a valid PARP inhibitor: direct enzymatic inhibition, physical binding to the target protein, cellular target engagement, a PARP trapping mechanism, and synergistic activity with DNA-damaging agents. This robust validation provides the necessary confidence for advancing the chemical scaffold into lead optimization.

References

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved from [Link]

  • PARP assay kits - Cambridge Bioscience. (n.d.). Cambridge Bioscience. Retrieved from [Link]

  • Nagatoishi, S., Caaveiro, J. M. M., & Tsumoto, K. (2015). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University Institutional Repository. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2011). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Request PDF. Retrieved from [Link]

  • Gileadi, O., & Allerston, C. K. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1764, 1-27. Retrieved from [Link]

  • PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Möbitz, H. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1521-1528. Retrieved from [Link]

  • PARP Assays. (n.d.). BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]

  • Miller, R. E., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1144. Retrieved from [Link]

  • Kirsanov, K. I., et al. (2016). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Drug Design, Development and Therapy, 10, 317-326. Retrieved from [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Reiner, T., et al. (2011). Synthesis and in Vivo Imaging of a 18F-labeled PARP1 Inhibitor Using a Chemically Orthogonal Scavenger-Assisted High-Performance Method. Angewandte Chemie International Edition, 50(8), 1922-1925. Retrieved from [Link]

  • Almqvist, H., et al. (2016). A CETSA HT assay to screen for intracellular PARP1 target engagement. SLAS Discovery, 21(10), 1234-1243. Retrieved from [Link]

  • Reiner, T., et al. (2012). Synthesis and In Vivo Imaging of a 18F-Labeled PARP1 Inhibitor Using a Bioorthogonal Scavenger-Assisted High Performance Method. ACS Chemical Biology, 7(10), 1639-1644. Retrieved from [Link]

  • Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. (2017). Request PDF. Retrieved from [Link]

  • CETSA. (n.d.). Pär Nordlund Lab. Retrieved from [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 113-121. Retrieved from [Link]

  • Cellular thermal shift assay (CETSA®) for in-cell PARP-1 target engagement. (2020). ResearchGate. Retrieved from [Link]

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Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "no drug is a magic bullet" holds profound truth. While achieving high on-target potency is a primary objective, understanding a compound's off-target interactions is equally critical for predicting its safety and efficacy profile. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-tert-butyl-1H-indazole-7-carboxamide, a key building block in medicinal chemistry. By synthesizing established principles of pharmacology with detailed, actionable experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the tools to navigate the complex selectivity landscape of this important chemical scaffold.

Introduction: The Significance of the Indazole Carboxamide Scaffold

The indazole carboxamide moiety is a privileged structure in drug discovery, appearing in a diverse array of biologically active molecules. These compounds have demonstrated activity against a range of targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[1][2] This inherent promiscuity, while offering opportunities for polypharmacology, also presents a significant challenge in achieving target selectivity.

This compound (CAS: 1476776-76-7) is a crucial intermediate in the synthesis of various pharmaceutical agents.[3] Its structural alerts, namely the indazole ring and the carboxamide linker, are known to interact with a variety of biological targets. Therefore, a thorough investigation of its cross-reactivity is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

Predicted Cross-Reactivity Profile: A Hypothesis-Driven Approach

While no specific cross-reactivity studies have been published for this compound, we can formulate a data-driven hypothesis based on the known pharmacology of structurally related compounds and the common liabilities associated with the indazole carboxamide scaffold.

A key structural analog of our compound of interest is Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, for which this compound serves as an intermediate.[3] The known off-target effects of Niraparib provide a valuable starting point for our investigation. These include interactions with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), which may contribute to its cardiovascular side-effect profile.[4] Additionally, Niraparib has been shown to inhibit the DYRK1A kinase.[4]

Based on this, we hypothesize that this compound may exhibit cross-reactivity with:

  • Protein Kinases: The indazole scaffold is a common feature in many kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): The carboxamide linkage can mimic peptide bonds, leading to interactions with GPCRs.

  • Ion Channels: Off-target effects on ion channels are a common safety concern for many small molecules.

  • Monoamine Transporters: Given the known activity of Niraparib on SERT, DAT, and NET.

The following diagram illustrates the proposed workflow for a comprehensive cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Hit Validation & Mechanistic Studies cluster_3 Data Analysis & Interpretation in_silico In Silico Off-Target Prediction (e.g., ChEMBL, SwissTargetPrediction) kinase_panel Kinase Panel Screening (e.g., Eurofins SafetyScreen, Reaction Biology) in_silico->kinase_panel Identifies potential kinase hits gpcr_panel GPCR Panel Screening (e.g., DiscoverX scanSAFETY) in_silico->gpcr_panel Identifies potential GPCR hits ion_channel_panel Ion Channel Panel Screening (e.g., Charles River) in_silico->ion_channel_panel Identifies potential ion channel hits binding_assays Biochemical/Biophysical Binding Assays (e.g., Radioligand Binding, SPR) kinase_panel->binding_assays gpcr_panel->binding_assays functional_assays Cell-Based Functional Assays (e.g., Enzyme Inhibition, Second Messenger) ion_channel_panel->functional_assays Direct functional readout binding_assays->functional_assays Confirms functional relevance data_analysis IC50/Ki Determination Selectivity Profiling functional_assays->data_analysis

Caption: A hypothesis-driven workflow for assessing the cross-reactivity of this compound.

Comparative Analysis: Benchmarking Against Structurally Related Compounds

To provide context for the cross-reactivity data, it is essential to compare the performance of this compound with that of structurally related compounds. The selection of appropriate comparators is crucial for a meaningful analysis.

CompoundRationale for InclusionKnown Primary Target(s)Known Off-Target(s)
Niraparib Direct synthetic derivativePARP1, PARP2SERT, DAT, NET, DYRK1A[4]
Olaparib Structurally distinct PARP inhibitor with a different off-target profilePARP1, PARP2, PARP3Minimal off-target kinase activity reported
Talazoparib Another PARP inhibitor with a distinct chemical scaffoldPARP1, PARP2Hematological toxicities are prominent[4]
Linifanib (ABT-869) Indazole-based multi-kinase inhibitorVEGFR, PDGFRKDR, CSF-1R, FLT3, RET
Pazopanib Indazole-containing multi-kinase inhibitorVEGFR, PDGFR, c-KitNumerous kinases

Experimental Protocols for Cross-Reactivity Profiling

The following section provides detailed, step-by-step methodologies for key experiments to assess the cross-reactivity of this compound.

In Silico Off-Target Prediction

Objective: To computationally predict potential off-target interactions to guide in vitro screening efforts.

Methodology:

  • Structure Preparation: Obtain the 2D structure of this compound.

  • Database Searching: Utilize publicly available databases such as ChEMBL and PubChem to identify structurally similar compounds with known biological activities.[5]

  • Target Prediction Tools: Employ computational tools like SwissTargetPrediction or TargetHunter to predict potential protein targets based on chemical similarity to known ligands.[6]

  • Data Analysis: Analyze the predicted targets, prioritizing those with high confidence scores and those belonging to protein families known to be associated with off-target liabilities (e.g., kinases, GPCRs, ion channels).

In Vitro Safety Pharmacology Screening Panels

Objective: To experimentally screen this compound against a broad range of clinically relevant targets to identify potential off-target interactions.

Rationale: Commercial screening panels offer a standardized and efficient way to assess a compound's promiscuity early in the drug discovery process.

Recommended Panel: Eurofins SafetyScreen Kinase Panel or Reaction Biology Kinase Panel.[1][7] These panels cover a broad range of the human kinome, including kinases implicated in off-target toxicities.

Experimental Protocol (General):

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay: The compound is typically tested at a fixed concentration (e.g., 10 µM) in duplicate against the kinase panel. The specific assay format (e.g., radiometric, fluorescence-based) will depend on the vendor.

  • Data Analysis: The percentage of inhibition of each kinase is calculated relative to a vehicle control. A pre-defined threshold (e.g., >50% inhibition) is used to identify significant hits.

Recommended Panel: DiscoverX SAFETYscan Panel or Eurofins GPCR Panels.[2][8] These panels include a diverse set of GPCRs known to be involved in adverse drug reactions.

Experimental Protocol (General):

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Assay: The compound is screened against the GPCR panel in both agonist and antagonist modes. Common assay readouts include calcium flux, cAMP levels, or β-arrestin recruitment.

  • Data Analysis: For agonist mode, the EC50 value is determined. For antagonist mode, the IC50 value is determined against a known agonist.

Recommended Panel: Charles River Ion Channel Panel or similar panels covering key cardiac and neuronal ion channels.[9][10]

Experimental Protocol (General):

  • Compound Preparation: Prepare a stock solution of the test compound in an appropriate vehicle.

  • Assay: The effect of the compound on ion channel currents is measured using automated patch-clamp electrophysiology.

  • Data Analysis: The percentage of inhibition of the ion channel current is determined at one or more concentrations.

The following diagram outlines the general workflow for in vitro panel screening.

In_Vitro_Screening_Workflow cluster_panels Screening Panels cluster_readouts Primary Readouts cluster_analysis Hit Identification compound This compound (Test Compound) kinase Kinase Panel compound->kinase gpcr GPCR Panel compound->gpcr ion_channel Ion Channel Panel compound->ion_channel kinase_readout % Inhibition kinase->kinase_readout gpcr_readout EC50 (Agonist) IC50 (Antagonist) gpcr->gpcr_readout ion_channel_readout % Inhibition ion_channel->ion_channel_readout hit_identification Identification of Significant Off-Target Hits kinase_readout->hit_identification gpcr_readout->hit_identification ion_channel_readout->hit_identification

Caption: General workflow for in vitro cross-reactivity screening using commercially available panels.

Hit Validation and Mechanistic Studies

Objective: To confirm the activity of the test compound on the identified off-target hits and to elucidate the mechanism of interaction.

Rationale: These assays directly measure the binding of the compound to the purified target protein, providing quantitative affinity data (e.g., Kd, Ki).

Recommended Assays:

  • Radioligand Binding Assays: A classic and robust method for determining binding affinity.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding and dissociation.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.

Experimental Protocol (Radioligand Binding Assay - General):

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of a specific radioligand and increasing concentrations of the unlabeled test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Rationale: These assays measure the functional consequence of the compound binding to the target in a more physiologically relevant cellular context.

Recommended Assays:

  • Enzyme Inhibition Assays: For enzymatic targets (e.g., kinases), measure the inhibition of substrate turnover.

  • Second Messenger Assays: For GPCRs, measure changes in intracellular second messengers (e.g., cAMP, Ca2+).

  • Cell Viability/Proliferation Assays: For targets involved in cell growth, assess the effect of the compound on cell viability.

Experimental Protocol (Cell-Based Kinase Phosphorylation Assay - General):

  • Cell Culture: Culture a cell line that endogenously expresses the target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection: Use a phospho-specific antibody to detect the phosphorylation of a known downstream substrate of the target kinase via ELISA or Western blotting.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate phosphorylation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Panel Screening Results for this compound

Target ClassPanelNumber of Targets ScreenedSignificant Hits (>50% Inhibition at 10 µM)
KinasesEurofins SafetyScreen Kinase Panele.g., 19List identified kinases
GPCRsDiscoverX SAFETYscan Panele.g., 47List identified GPCRs
Ion ChannelsCharles River Cardiac Ion Channel Panele.g., 7List identified ion channels

Table 2: Comparative IC50/Ki Values for Validated Off-Target Hits

TargetThis compound (IC50/Ki, µM)Niraparib (IC50/Ki, µM)Olaparib (IC50/Ki, µM)
Validated Hit 1ValueValueValue
Validated Hit 2ValueValueValue
Validated Hit 3ValueValueValue

A thorough interpretation of the data should consider the therapeutic window of the intended on-target activity versus the potencies of the off-target interactions. Hits with IC50 values within 30-fold of the on-target potency should be prioritized for further investigation.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By combining in silico prediction with comprehensive in vitro screening and hit validation, researchers can build a detailed selectivity profile of this important chemical entity. This knowledge is paramount for making informed decisions in lead optimization and for mitigating potential safety liabilities in preclinical and clinical development. Future studies should focus on in vivo models to assess the physiological relevance of the identified off-target interactions.

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A Comparative Guide to the Synthesis of Indazole Carboxamides: Efficiency, Scalability, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Indazole Carboxamides in Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Specifically, indazole carboxamides have garnered significant attention from researchers in drug discovery and development. This is evidenced by their application in oncology, with molecules like axitinib and pazopanib targeting key kinases, and in managing chemotherapy-induced nausea and vomiting with the 5-HT3 receptor antagonist granisetron.[2] The therapeutic potential of this class of compounds continues to expand, with recent studies exploring their efficacy as antiviral agents against SARS-CoV-2 and as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) for cancer therapy.[3][4]

Given the escalating importance of indazole carboxamides, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance. This guide provides an in-depth, objective comparison of the most common and innovative methods for the synthesis of indazole carboxamides. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors. Our focus will be on providing not just a set of instructions, but a comprehensive understanding of the "why" behind the "how," enabling informed decisions in the laboratory and during process development.

Comparative Analysis of Synthetic Strategies

The synthesis of indazole carboxamides can be broadly dissected into two key stages: the construction of the indazole-3-carboxylic acid core (or a suitable precursor) and the subsequent amide bond formation. The overall efficiency of the synthesis is largely dictated by the chosen route to the indazole nucleus. Here, we compare three prominent strategies: a classical approach from substituted o-toluidines, a modern and highly efficient multi-component approach culminating in a Buchwald-Hartwig cyclization, and the widely used amide coupling of a pre-formed indazole-3-carboxylic acid.

Visualizing the Synthetic Pathways

The following diagram provides a high-level overview of the synthetic workflows discussed in this guide.

cluster_0 Method 1: Classical Approach cluster_1 Method 2: Buchwald-Hartwig Approach cluster_2 Method 3: Direct Amide Coupling a0 o-Toluidine a1 N-Nitroso Intermediate a0->a1 Diazotization (NaNO₂, Acid) a2 1H-Indazole a1->a2 Cyclization a3 1H-Indazole-3-carboxylic acid a2->a3 Protection, Lithiation, Carboxylation, Deprotection a4 Indazole Carboxamide a3->a4 Amide Coupling (EDC, HOBt) b0 Isocyanide, Hydrazonoyl Chloride, 2-Hydroxymethylbenzoic acid b1 α-Aminocarbonyl Hydrazone b0->b1 3-Component Reaction b2 1-Arylindazole-3-carboxamide b1->b2 Intramolecular Buchwald-Hartwig Cyclization c0 1H-Indazole-3-carboxylic acid c2 Indazole Carboxamide c0->c2 Amide Coupling Reagents (EDC, HOBt, HATU, etc.) c1 Amine c1->c2

Caption: Overview of key synthetic routes to indazole carboxamides.

Method 1: The Classical Pathway from o-Toluidine

This long-established route builds the indazole core from readily available o-toluidine derivatives. The key transformation involves a diazotization followed by an intramolecular cyclization.[1][5] While reliable, this method often requires multiple steps to install the 3-carboxamide functionality.

Mechanistic Rationale and Experimental Considerations

The synthesis begins with the diazotization of o-toluidine using sodium nitrite in an acidic medium to form a diazonium salt. This is followed by an intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole. To introduce the carboxamide at the 3-position, a subsequent multi-step sequence is typically required. This involves protection of the indazole nitrogen (e.g., with a SEM group), followed by directed ortho-metalation at C-3 using a strong base like n-butyllithium, and then quenching with carbon dioxide to yield the carboxylic acid after deprotection.[6] The final step is a standard amide coupling.

The choice of protecting group is critical to direct the lithiation to the C-3 position. The SEM group is often favored due to its directing ability and ease of removal under acidic conditions. The carboxylation step requires careful temperature control to avoid side reactions.

Performance Metrics
ParameterMethod 1: From o-Toluidine
Starting Material Substituted o-toluidine
Key Steps Diazotization, cyclization, protection, lithiation, carboxylation, deprotection, amide coupling
Reported Overall Yield Good yields reported for specific derivatives, but can be variable over multiple steps.[5]
Reproducibility Generally considered a reliable method, though the multi-step nature can introduce variability.[5]
Scalability Can be challenging to scale up, particularly the lithiation and carboxylation steps which often require cryogenic temperatures and careful handling of organolithium reagents.
Green Chemistry Aspects Utilizes stoichiometric and often hazardous reagents (e.g., sodium nitrite, n-butyllithium). Generates significant waste over multiple steps.

Method 2: Convergent Synthesis via Intramolecular Buchwald-Hartwig Cyclization

This modern approach offers a highly efficient and convergent route to 1-arylindazole-3-carboxamides.[7] It leverages a multi-component reaction followed by a palladium-catalyzed intramolecular C-N bond formation.

Mechanistic Rationale and Experimental Considerations

The synthesis commences with a three-component reaction between an isocyanide, a 2-iodo-N-arylbenzohydrazonoyl chloride, and 2-hydroxymethylbenzoic acid to form an α-aminocarbonyl hydrazone intermediate. This intermediate is then subjected to an intramolecular Buchwald-Hartwig amination. The palladium catalyst, in the presence of a suitable phosphine ligand and a base, facilitates the coupling between the hydrazone nitrogen and the aryl iodide, leading to the formation of the indazole ring in a single, regioselective step.

The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig cyclization. The use of a bulky, electron-rich phosphine ligand, such as tri-o-tolylphosphine, is often necessary to promote the reductive elimination step and achieve high yields. Cesium carbonate is a commonly employed base in this transformation.

Visualizing the Buchwald-Hartwig Catalytic Cycle

cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Complex A Ar-Pd(II)(I)L₂ Pd(0)L2->Complex A Ar-I Oxidative Addition Oxidative Addition Complex B Ar-Pd(II)(N-Hydrazone)L₂ Complex A->Complex B Hydrazone, Base Ligand Exchange Ligand Exchange Complex B->Pd(0)L2 Reductive Elimination Indazole Product Indazole Product Complex B->Indazole Product Reductive Elimination Reductive Elimination Aryl Iodide Hydrazone Aryl Iodide Hydrazone Base Base Carboxylic Acid 1H-Indazole-3- carboxylic acid O-Acylisourea O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea EDC EDC EDC->O-Acylisourea Active Ester HOBt Active Ester O-Acylisourea->Active Ester Urea Byproduct Urea Byproduct O-Acylisourea->Urea Byproduct HOBt HOBt HOBt->Active Ester Amide Indazole Carboxamide Active Ester->Amide Amine Amine (R-NH₂) Amine->Amide

Caption: Key intermediates in EDC/HOBt-mediated amide coupling.

Performance Metrics
ParameterMethod 3: Direct Amide Coupling
Starting Materials 1H-Indazole-3-carboxylic acid, amine
Key Steps Amide bond formation
Reported Overall Yield Generally high (typically >80% for the coupling step). [6]
Reproducibility Highly reproducible.
Scalability Readily scalable. The removal of the urea byproduct from EDC can sometimes be challenging on a large scale, but water-soluble byproducts simplify the workup.
Green Chemistry Aspects The coupling reagents are used in stoichiometric amounts, leading to significant byproduct formation. However, the reaction is often performed in greener solvents and at ambient temperature. [8][9]

Quantitative Comparison of Synthesis Efficiency

MethodKey AdvantagesKey LimitationsTypical YieldsReaction Time
1. From o-Toluidine Utilizes readily available and inexpensive starting materials.Multi-step, can have lower overall yields, scalability challenges with lithiation.Variable (10-47% over multiple steps). [1][5]Several days for the entire sequence.
2. Buchwald-Hartwig Highly convergent, excellent yields, broad substrate scope for 1-arylindazoles.Requires synthesis of specialized precursors, cost of palladium catalyst and ligand.48-98% over two steps. [7]12-24 hours for the cyclization step.
3. Direct Amide Coupling High-yielding final step, versatile for a wide range of amines, highly reproducible.Requires pre-synthesis of the indazole-3-carboxylic acid.>80% for the coupling step. [6]4-6 hours. [6]

Experimental Protocols

Method 1: Synthesis of 1H-Indazole-3-Carboxylic Acid from o-Toluidine (Illustrative Multi-step Sequence)

This protocol is a composite of typical procedures and should be adapted and optimized for specific substrates.

Step 1: Synthesis of 1H-Indazole from o-Toluidine [1]1. In a two-necked flask equipped with a thermometer and a gas inlet tube, slowly add o-toluidine (0.84 mol) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL). 2. Cool the mixture in an ice bath and introduce nitrous gases (generated from the reaction of nitric acid with sodium nitrite) while maintaining the temperature between 1-4 °C. 3. After the reaction is complete (indicated by a persistent black-green color), pour the solution onto ice water. 4. Extract the oily product with benzene, wash the organic layer with ice water, and then with a small amount of methanol. 5. Add the benzene solution to a solution of sodium methoxide in methanol and heat to reflux. 6. After the reaction, cool the solution and extract with hydrochloric acid. 7. Basify the acidic extracts with ammonia to precipitate the indazole product. 8. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield 1H-indazole (36-47% yield).

Step 2: Synthesis of 1H-Indazole-3-Carboxylic Acid [6]1. Protect the 1H-indazole with (2-chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl). 2. In a flame-dried flask under an inert atmosphere, dissolve the SEM-protected indazole in anhydrous THF and cool to -40 °C. 3. Slowly add n-butyllithium and stir for 30 minutes. 4. Bubble CO₂ gas through the reaction mixture for 90 minutes at -40 °C. 5. Quench the reaction with an aqueous solution of ammonium chloride and extract the product. 6. Deprotect the SEM group using an acidic workup to yield 1H-indazole-3-carboxylic acid.

Step 3: Amide Coupling (see Protocol for Method 3)

Method 2: Two-Step Synthesis of 1-Arylindazole-3-carboxamides via Buchwald-Hartwig Cyclization

[7] Step 1: Synthesis of α-Aminocarbonyl Hydrazone Intermediate

  • To a solution of the 2-iodo-N-arylbenzohydrazonoyl chloride (1.0 equiv) in dichloromethane, add the isocyanide (1.0 equiv) and 2-hydroxymethylbenzoic acid (1.0 equiv).

  • Stir the mixture at room temperature under a nitrogen atmosphere overnight.

  • Evaporate the solvent and purify the crude material by column chromatography to obtain the α-aminocarbonyl hydrazone.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

  • In a flask, combine the α-aminocarbonyl hydrazone (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.07 equiv), tri-o-tolylphosphine (0.1 equiv), and cesium carbonate (1.0 equiv).

  • Add 1,4-dioxane and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 1-arylindazole-3-carboxamide (yields up to 98%).

Method 3: General Protocol for Direct Amide Coupling using EDC/HOBt

[6][10]

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and triethylamine (3.0 equiv).

  • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 equiv) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform).

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 1H-indazole-3-carboxamide.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic strategy for preparing indazole carboxamides is a critical decision that balances factors such as the desired substitution pattern, required scale, cost of reagents, and available equipment.

  • The classical approach from o-toluidine is a viable option for accessing certain substitution patterns when cost is a primary concern and the multi-step nature of the synthesis is acceptable. However, its scalability can be hampered by the use of hazardous reagents and cryogenic conditions.

  • The convergent Buchwald-Hartwig approach represents a highly efficient and elegant strategy for the synthesis of 1-arylindazole-3-carboxamides, offering excellent yields in just two steps. While the initial investment in the palladium catalyst and specialized precursors may be higher, the overall efficiency and convergency make it an attractive option for medicinal chemistry programs and process development.

  • Direct amide coupling of a pre-formed 1H-indazole-3-carboxylic acid is the most straightforward and versatile method for generating a library of diverse indazole carboxamides. Its high reproducibility and scalability make it the workhorse for late-stage diversification in drug discovery.

As the demand for novel indazole carboxamides continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods will remain a key focus for the chemical and pharmaceutical industries. Future innovations will likely focus on further expanding the substrate scope of catalytic methods, reducing catalyst loadings, and developing one-pot procedures that minimize waste and improve overall process efficiency.

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  • Borrachero, P., et al. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. RSC Advances, 2016, 6(45), 39399-39403. [7]5. Kim, H., et al. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 2010, 18(17), 6363-6372. [3]6. Lee, H., et al. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 2024, 114, 130015. [4]7. BenchChem. Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide. BenchChem, 2025. [5]8. A combination of experimental and theoretical studies on the synthesis of 1H-indazole. Journal of Molecular Structure: THEOCHEM, 2008, 868(1-3), 54-59.

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  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences, 2024, 1(4), 187-200. [8]28. Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research, 2024, 16(11), 1-5. [9]29. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021, 26(23), 7350.

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd., 2023.

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A Head-to-Head Comparison of N-tert-butyl-1H-indazole-7-carboxamide with Known PAK1 Inhibitors: A Proposal for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, N-tert-butyl-1H-indazole-7-carboxamide, with established p21-activated kinase 1 (PAK1) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel cancer therapeutics. We will delve into the scientific rationale for this comparison, provide detailed experimental protocols for robust evaluation, and present a clear structure for data analysis and interpretation.

Introduction: The Critical Role of PAK1 in Oncology

P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial downstream effectors of the Rho family of small GTPases, primarily Rac1 and Cdc42.[1] Among the six identified PAK isoforms, PAK1 is a key regulator of fundamental cellular processes including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Its role as a central node in oncogenic signaling has been extensively documented. Aberrant activation or overexpression of PAK1 is frequently observed in a multitude of human cancers, including breast, lung, and pancreatic cancer, often correlating with poor prognosis and metastatic disease.[1][3][4] This positions PAK1 as a high-value therapeutic target for anticancer drug development.[5]

A variety of small molecule inhibitors targeting PAK1 have been developed, each with distinct mechanisms of action and selectivity profiles. These can be broadly categorized into ATP-competitive and allosteric inhibitors.[6] Understanding the comparative efficacy and selectivity of new chemical entities against these established inhibitors is paramount for advancing novel therapeutics.

The Contenders: Established PAK1 Inhibitors and a Novel Candidate

This guide proposes a direct comparison of this compound against three well-characterized PAK1 inhibitors: FRAX597, G-5555, and IPA-3.

  • FRAX597: A potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[7]

  • G-5555: A high-affinity, ATP-competitive pan-Group I PAK inhibitor.[8][9]

  • IPA-3: A selective, non-ATP competitive allosteric inhibitor of PAK1.[10]

The Novel Candidate: this compound

While direct evidence of this compound as a PAK1 inhibitor is not yet extensively published, its structural scaffold is highly compelling. Recent studies have identified 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors .[5] The structure-activity relationship (SAR) analyses from these studies suggest that the indazole carboxamide core is a valid pharmacophore for PAK1 inhibition.[5][10] this compound shares this core structure, making it a prime candidate for investigation as a novel PAK1 inhibitor. Its distinct substitution pattern at the 7-position warrants a thorough evaluation of its potential efficacy and selectivity.

Experimental Design: A Multi-faceted Approach to Comparison

A robust head-to-head comparison requires a multi-tiered experimental approach, encompassing both biochemical and cell-based assays. This allows for a comprehensive understanding of a compound's potency, selectivity, and functional effects in a biological context.

Biochemical Assays: Direct Assessment of Kinase Inhibition

The initial step is to determine the direct inhibitory effect of this compound on PAK1 enzymatic activity and compare it to the known inhibitors. Two industry-standard assays are proposed:

  • Z'-LYTE™ Kinase Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.[11][12]

  • Kinase-Glo™ Luminescent Kinase Assay: A homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in solution following the kinase reaction.[13][14]

These assays will be used to determine the half-maximal inhibitory concentration (IC50) of each compound against purified PAK1 enzyme.

Cellular Assays: Evaluating Functional Effects in Cancer Cells

Demonstrating target engagement and functional consequences in a cellular context is critical. The following assays will be performed using a relevant cancer cell line with known PAK1 dependency (e.g., MDA-MB-231 breast cancer cells).

  • Western Blot Analysis of PAK1 Downstream Signaling: To confirm that the inhibitors are hitting their intended target in cells, we will assess the phosphorylation status of key downstream substrates of PAK1, such as MEK1 and RAF1.[15]

  • Wound Healing (Scratch) Assay: This assay provides a straightforward method to assess the impact of the inhibitors on collective cell migration.[7][16]

  • Transwell Invasion Assay: To evaluate the effect of the inhibitors on the invasive potential of cancer cells, a more complex assay that requires cells to migrate through a basement membrane matrix will be employed.[8][17]

Detailed Experimental Protocols

Protocol 1: Z'-LYTE™ PAK1 Biochemical Assay

Objective: To determine the IC50 values of the test compounds against PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr 19 Peptide (or other suitable PAK1 substrate)

  • ATP

  • Test compounds (this compound, FRAX597, G-5555, IPA-3) dissolved in DMSO

  • 384-well plates

Procedure: [3][11]

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the 4x test compound dilution.

  • Add 5 µL of a 2x PAK1 enzyme and peptide substrate mix.

  • Initiate the reaction by adding 2.5 µL of a 4x ATP solution.

  • Incubate at room temperature for 60 minutes.

  • Stop the kinase reaction and develop the signal by adding 5 µL of the Development Reagent.

  • Incubate at room temperature for 60 minutes.

  • Read the fluorescence at 445 nm and 520 nm using a fluorescence plate reader.

  • Calculate the emission ratio and determine the percent inhibition to derive IC50 values.

Protocol 2: Kinase-Glo™ PAK1 Biochemical Assay

Objective: To corroborate IC50 values obtained from the Z'-LYTE™ assay.

Materials:

  • Recombinant human PAK1 enzyme

  • Suitable PAK1 substrate (e.g., myelin basic protein)

  • ATP

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure: [13][18]

  • Set up the kinase reaction in the wells of a white plate, including kinase, substrate, ATP, and serial dilutions of the test compounds.

  • Incubate the reaction at room temperature for the desired duration (e.g., 30-60 minutes).

  • Allow the plate and the Kinase-Glo™ Reagent to equilibrate to room temperature.

  • Add a volume of Kinase-Glo™ Reagent equal to the volume of the kinase reaction in each well.

  • Mix the contents of the wells on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 values.

Protocol 3: Western Blot for PAK1 Signaling

Objective: To assess the inhibition of PAK1 downstream signaling in cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Test compounds

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-p-MEK1, anti-total MEK1, anti-p-RAF1, anti-total RAF1, anti-PAK1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure: [19][20]

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify band intensities to determine the effect of the inhibitors on protein phosphorylation.

Protocol 4: Wound Healing (Scratch) Assay

Objective: To evaluate the effect of inhibitors on cell migration.

Procedure: [4][7][16]

  • Seed cells in a 24-well plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh media containing different concentrations of the test compounds.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 48 hours.

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Protocol 5: Transwell Invasion Assay

Objective: To assess the effect of inhibitors on cancer cell invasion.

Procedure: [8][21][22]

  • Coat the upper surface of Transwell inserts with a layer of Matrigel.

  • Seed serum-starved cells in the upper chamber of the inserts in serum-free media containing the test compounds.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields.

  • Compare the number of invaded cells in the treated groups to the control group.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Biochemical Potency of PAK1 Inhibitors

CompoundMechanism of ActionPAK1 IC50 (nM) - Z'-LYTE™PAK1 IC50 (nM) - Kinase-Glo™
This compoundATP-competitive (putative)Experimental ValueExperimental Value
FRAX597ATP-competitive8[7]Experimental Value
G-5555ATP-competitive(Ki = 3.7)[8]Experimental Value
IPA-3Allosteric2500[10]Experimental Value

Table 2: Cellular Activity of PAK1 Inhibitors in MDA-MB-231 Cells

CompoundInhibition of p-MEK1 (IC50, nM)Inhibition of Migration (% at 1 µM)Inhibition of Invasion (% at 1 µM)
This compoundExperimental ValueExperimental ValueExperimental Value
FRAX597Experimental ValueExperimental ValueExperimental Value
G-5555Experimental ValueExperimental ValueExperimental Value
IPA-3Experimental ValueExperimental ValueExperimental Value

Visualization of Pathways and Workflows

To further clarify the experimental design and the biological context, the following diagrams are provided.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak1 PAK1 cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Rac1/Cdc42 Rac1/Cdc42 RTKs->Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Proliferation Proliferation PAK1->Proliferation Survival Survival PAK1->Survival Cell Migration & Invasion Cell Migration & Invasion Cytoskeletal Remodeling->Cell Migration & Invasion Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Z-LYTE Z-LYTE IC50 Determination IC50 Determination Z-LYTE->IC50 Determination Kinase-Glo Kinase-Glo Kinase-Glo->IC50 Determination Western Blot Western Blot Functional Effects Functional Effects Western Blot->Functional Effects Wound Healing Wound Healing Wound Healing->Functional Effects Transwell Invasion Transwell Invasion Transwell Invasion->Functional Effects

Caption: Overall experimental workflow for inhibitor comparison.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the head-to-head comparison of this compound with known PAK1 inhibitors. By following the detailed protocols and data analysis framework presented, researchers can generate high-quality, reproducible data to ascertain the potential of this novel compound as a therapeutic agent. The findings from this proposed study will be instrumental in guiding further preclinical and clinical development efforts for this promising new chemical entity.

References

  • IPA-3 | PAK Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.com.
  • G-5555 | PAK Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.com.
  • FRAX597 | PAK Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.com.
  • Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety. (2015). ACS Medicinal Chemistry Letters, 6(5), 564-569. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry, 204, 112635. [Link]

  • Invasion Assay Protocol. (n.d.). SnapCyte. Retrieved January 8, 2026, from [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). protocols.io. [Link]

  • Development and utility of a PAK1-selective degrader. (2022). bioRxiv. [Link]

  • Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. (2011). Proceedings of the National Academy of Sciences, 108(17), 7177-7182. [Link]

  • Targeting PAK1. (2016). Cell Communication and Signaling, 14(1), 26. [Link]

  • What are PAK1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. (2022). Theranostics, 12(1), 447-466. [Link]

  • The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein. (2021). Journal of Cell Science, 134(15), jcs258597. [Link]

  • P-21 activated kinase (PAK)1 signalling downstream of receptor tyrosine... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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Validating Protein-Ligand Interactions: A Comparative Guide for N-tert-butyl-1H-indazole-7-carboxamide and its Binding to PARP1

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, rigorously validating the binding of a small molecule to its protein target is a cornerstone of preclinical research. This guide provides an in-depth comparison of three widely used biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA)—for validating the binding of N-tert-butyl-1H-indazole-7-carboxamide to its target protein.

This compound is a key intermediate in the synthesis of the potent Poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Given this well-established lineage, we will use PARP1 as our illustrative target protein. This allows for a scientifically grounded exploration of how to characterize the interaction of this small molecule with a clinically relevant enzyme. For comparative purposes, we will contrast its hypothetical binding data with that of Olaparib, a well-characterized, FDA-approved PARP inhibitor.[3]

This guide is designed to move beyond a simple recitation of protocols. It will delve into the causality behind experimental choices, emphasizing the strengths and limitations of each technique to empower you to select the most appropriate method for your research questions.

The Target: Poly (ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a critical enzyme in the DNA damage response pathway, playing a key role in the repair of single-strand breaks.[4] Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] PARP inhibitors bind to the catalytic domain of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP1 on DNA, leading to cytotoxic double-strand breaks in cancer cells.[4] Validating that a compound directly engages PARP1 is the first step in developing a novel inhibitor.

Comparative Methodologies for Validating Target Engagement

We will explore three orthogonal techniques to build a comprehensive picture of the binding interaction between this compound and PARP1.

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

SPR is a label-free optical technique that provides real-time data on the association and dissociation of a ligand (analyte) with a protein (ligand) immobilized on a sensor surface.[5][6] This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[5]

The choice to immobilize the protein (PARP1) rather than the small molecule is deliberate. Immobilizing the larger binding partner generally provides a better signal and avoids potential steric hindrance that could occur if the small molecule's binding epitope is involved in the immobilization chemistry. The selection of an appropriate sensor chip and immobilization chemistry is crucial for maintaining the protein's native conformation and activity.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_protein Purify PARP1 Protein chip_prep Activate Sensor Chip Surface (e.g., CM5 chip with EDC/NHS) prep_protein->chip_prep prep_ligand Dissolve this compound & Olaparib inject_analyte Inject Serial Dilutions of Compound (Analyte) over PARP1 Surface prep_ligand->inject_analyte prep_buffer Prepare Running Buffer (e.g., HBS-EP+) prep_buffer->chip_prep immobilize Immobilize PARP1 via Amine Coupling chip_prep->immobilize block Block Remaining Active Sites immobilize->block block->inject_analyte measure_association Monitor Association Phase inject_analyte->measure_association inject_buffer Inject Running Buffer measure_association->inject_buffer measure_dissociation Monitor Dissociation Phase inject_buffer->measure_dissociation regenerate Regenerate Sensor Surface measure_dissociation->regenerate fit_data Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) regenerate->fit_data determine_kinetics Determine k_on, k_off, and K_D fit_data->determine_kinetics

Figure 1: A generalized workflow for an SPR experiment.
  • Protein and Compound Preparation:

    • Purify recombinant human PARP1 to >95% purity.

    • Prepare a stock solution of this compound and Olaparib in 100% DMSO.

    • Prepare a series of dilutions of each compound in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Immobilization of PARP1:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject PARP1 (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 Resonance Units (RU).

    • Inject 1 M ethanolamine-HCl to block any remaining active esters.

    • A reference flow cell is prepared similarly but without PARP1 immobilization.

  • Binding Analysis:

    • Inject the serial dilutions of each compound over the PARP1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association for 120-180 seconds.

    • Allow the running buffer to flow over the chip to monitor dissociation for 300-600 seconds.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters.[7]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event.[8][9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10]

In a typical ITC experiment for a small molecule inhibitor, the protein is placed in the sample cell and the small molecule is in the titration syringe. This setup ensures that as the inhibitor is injected, the heat change upon binding to the protein is accurately measured. Precise concentration determination of both protein and ligand is paramount for accurate thermodynamic measurements.

ITC_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis prep_protein Dialyze PARP1 into ITC Buffer load_cell Load PARP1 into Sample Cell prep_protein->load_cell prep_ligand Dissolve Compound in Matched Buffer load_syringe Load Compound into Syringe prep_ligand->load_syringe determine_conc Accurately Determine Concentrations determine_conc->load_cell determine_conc->load_syringe equilibrate Equilibrate to Experimental Temperature load_cell->equilibrate load_syringe->equilibrate inject_ligand Perform Series of Injections of Compound into PARP1 Solution equilibrate->inject_ligand measure_heat Measure Heat Change After Each Injection inject_ligand->measure_heat integrate_peaks Integrate Raw Data to Obtain Heat Change per Injection measure_heat->integrate_peaks plot_isotherm Plot Heat Change vs. Molar Ratio integrate_peaks->plot_isotherm fit_model Fit Binding Isotherm to a Model plot_isotherm->fit_model determine_thermo Determine K_D, n, ΔH, and ΔS fit_model->determine_thermo

Figure 2: A generalized workflow for an ITC experiment.
  • Sample Preparation:

    • Dialyze purified PARP1 extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve this compound and Olaparib in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the PARP1 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection, which is discarded from the analysis, followed by a series of 1-2 µL injections until the binding sites are saturated.

  • Data Analysis:

    • Integrate the raw data (power vs. time) to determine the heat change for each injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.[9]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique for verifying that a compound binds to its target protein within the complex environment of a cell.[11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12] When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.

CETSA's primary advantage is its ability to assess target engagement in a physiological setting, which is not possible with SPR or ITC using purified proteins. The choice of the heat-shock temperature is critical; it should be a temperature at which the unbound target protein begins to denature and precipitate, but the stabilized, ligand-bound protein remains soluble.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heatshock Heat Shock cluster_lysis Lysis & Separation cluster_detection Detection & Analysis culture_cells Culture Cells (e.g., MDA-MB-436) treat_compound Treat Cells with Compound or DMSO (Vehicle) culture_cells->treat_compound heat_cells Heat Cell Suspensions at a Range of Temperatures (Melt Curve) or a Single Temperature (ITDRF) treat_compound->heat_cells lyse_cells Lyse Cells (e.g., Freeze-Thaw Cycles) heat_cells->lyse_cells separate_fractions Separate Soluble Fraction from Precipitated Protein (Centrifugation) lyse_cells->separate_fractions quantify_protein Quantify Soluble PARP1 (e.g., Western Blot, AlphaScreen) separate_fractions->quantify_protein plot_curves Plot Melt Curve or Isothermal Dose-Response Curve quantify_protein->plot_curves determine_stabilization Determine Thermal Shift (ΔT_m) or EC_50 plot_curves->determine_stabilization

Figure 3: A generalized workflow for a CETSA experiment.
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line) to approximately 80-90% confluency.

    • Treat the cells with various concentrations of this compound, Olaparib, or DMSO (vehicle control) for a defined period (e.g., 1 hour).

  • Thermal Shift Melt Curve:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.

  • Isothermal Dose-Response Fingerprint (ITDRF):

    • Heat all treated cell samples at a single, optimized temperature (e.g., 49°C) for 3 minutes.[13]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Quantify the amount of soluble PARP1 in each sample using a detection method such as Western blotting or AlphaScreen.[13]

  • Data Analysis:

    • For the melt curve, plot the amount of soluble PARP1 as a function of temperature to determine the melting temperature (T_m) and the thermal shift (ΔT_m) induced by the compound.

    • For the ITDRF, plot the amount of soluble PARP1 against the compound concentration to determine the EC_50 for target engagement.

Quantitative Data Comparison

The following table presents hypothetical, yet realistic, data for the binding of this compound and Olaparib to PARP1, based on values reported in the literature for known PARP inhibitors.[5][10][13][14]

ParameterThis compound (Hypothetical)Olaparib (Literature-based)TechniqueInsights Provided
K_D (nM) 1505SPRBinding Affinity
k_on (10^5 M^-1s^-1) 2.55.0SPRAssociation Rate
k_off (10^-3 s^-1) 3.750.25SPRDissociation Rate / Residence Time
K_D (nM) 1808ITCBinding Affinity
Stoichiometry (n) 0.951.05ITCMolar Ratio of Binding
ΔH (kcal/mol) -8.5-10.2ITCEnthalpy of Binding
-TΔS (kcal/mol) -1.5-1.8ITCEntropy of Binding
CETSA ΔT_m (°C) +1.5+3.0CETSATarget Stabilization in Cells
CETSA EC_50 (µM) 2.50.1CETSACellular Target Engagement Potency

Synthesizing the Data: A Holistic View of Binding

TechniqueStrengthsLimitationsBest Use Case for this compound
SPR Real-time kinetics (on/off rates), label-free, high sensitivity, small sample consumption.[5][15]Requires protein immobilization which may affect activity, sensitive to buffer composition and nonspecific binding.[16]Initial validation of direct binding and determination of binding kinetics to understand the compound's residence time on the target.
ITC Provides a complete thermodynamic profile (ΔH, ΔS), determines stoichiometry, solution-based (no immobilization).[8][9]Requires larger amounts of pure protein, lower throughput, sensitive to buffer mismatch and heats of dilution.[17]To understand the driving forces of the binding interaction (enthalpy vs. entropy driven) and confirm the binding stoichiometry.
CETSA Confirms target engagement in a physiological (cellular) context, can be adapted to high-throughput formats.[11][12]Indirect measure of binding, requires a specific antibody or mass spectrometry for detection, may not be suitable for all targets.To confirm that the compound can penetrate the cell membrane and bind to PARP1 in its native environment, bridging the gap between biochemical and cellular activity.

Conclusion

Validating the binding of a small molecule like this compound to its target protein, PARP1, requires a multi-faceted approach. No single technique provides a complete picture of the interaction.

  • Surface Plasmon Resonance is an excellent first step to confirm direct binding and to understand the kinetics of the interaction, providing crucial information on how quickly the compound binds and how long it remains bound.

  • Isothermal Titration Calorimetry complements this by revealing the thermodynamic drivers of the interaction, offering insights that can guide further medicinal chemistry efforts to optimize binding affinity.

  • The Cellular Thermal Shift Assay provides the ultimate confirmation of target engagement in a physiologically relevant setting, ensuring that the observed biochemical activity translates to the cellular environment.

By employing these orthogonal techniques, researchers can build a robust and comprehensive data package to confidently validate the binding of this compound to PARP1, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
  • Cancer Research UK. (2021). Olaparib (Lynparza).
  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Ghodke, P., et al. (2021). In silico molecular docking studies measure the binding affinity of BMN-673 and Olaparib to PARP-1.
  • Martinez Molina, D., et al. (2013).
  • Hopkins, A. L., & Groom, C. R. (2002). The druggable genome. Nature reviews Drug discovery, 1(9), 727-730.
  • Wahlberg, E., et al. (2012). Structural basis for potency and promiscuity in poly(ADP-ribose) polymerase (PARP) and tankyrase inhibitors. Journal of medicinal chemistry, 55(17), 7608-7616.
  • Zong, X., et al. (2021). Niraparib converts the predominantly PARP1-dependent recruitment of PARP2 to direct trapping of PARP2 at the DNA.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
  • Zegar, I. S., et al. (2019). PARP trapping is governed by the PARP inhibitor dissociation rate constant. Nucleic acids research, 47(22), 11641-11650.
  • Almqvist, H., et al. (2016). A CETSA HT assay to screen for intracellular PARP1 target engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1230-1239.
  • Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing SL.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • VIWIT. (n.d.). This compound.
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  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
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A Comparative Guide to the Orthogonal Validation of N-tert-butyl-1H-indazole-7-carboxamide Purity and Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Validation in Drug Development

In the rigorous landscape of pharmaceutical development, the absolute purity and unequivocal structural identity of an Active Pharmaceutical Ingredient (API) are paramount. For a novel molecule like N-tert-butyl-1H-indazole-7-carboxamide, a compound of interest in medicinal chemistry, establishing these critical quality attributes (CQAs) is not merely a procedural checkpoint but the very foundation of its safety and efficacy profile. Relying on a single analytical method, regardless of its power, presents an inherent risk of overlooking critical impurities or structural ambiguities. Co-eluting species in chromatography, isobaric compounds in mass spectrometry, or inconclusive spectroscopic signals can mask potential issues.

This is where the principle of orthogonal validation becomes indispensable. Orthogonal methods are analytical techniques that measure the same attribute (like purity) or related attributes (purity and identity) using fundamentally different physicochemical principles.[1][2] This approach creates a self-validating analytical workflow, providing a higher degree of confidence in the final results. For instance, a purity assessment by High-Performance Liquid Chromatography (HPLC), which separates based on polarity, is orthogonally complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a quantitative measure based on unique magnetic properties of atomic nuclei, and by Liquid Chromatography-Mass Spectrometry (LC-MS), which confirms mass-to-charge ratio.

This guide provides a comprehensive comparison of key orthogonal techniques for the robust validation of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers, scientists, and drug development professionals in establishing a rigorous and defensible analytical control strategy, in alignment with guidelines set forth by the International Council for Harmonisation (ICH), such as ICH Q3A for impurities in new drug substances.[3][4]

The Target Molecule: this compound

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₁₂H₁₅N₃O[5]

  • Molecular Weight: 217.27 g/mol [5]

  • CAS Number: 1476776-76-7[6]

The structure features an indazole core, a carboxamide linker, and a sterically bulky tert-butyl group. Each of these moieties presents unique analytical handles and potential impurity profiles that our orthogonal strategy must address.

Orthogonal Validation Workflow

The following diagram illustrates a robust workflow for the comprehensive validation of this compound. Each stage provides a distinct layer of analytical evidence, culminating in a highly confident assessment of purity and structural integrity.

OrthogonalValidationWorkflow cluster_0 Purity & Impurity Profiling cluster_1 Structural Confirmation cluster_2 Compositional Verification HPLC HPLC-UV (Quantitative Purity) Data Integrated Data Analysis HPLC->Data LCMS LC-MS (Impurity ID) LCMS->Data NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) NMR->Data EA Elemental Analysis (CHNO) (Empirical Formula) EA->Data API API Sample (N-tert-butyl-1H- indazole-7-carboxamide) API->HPLC Separation by Polarity API->LCMS Separation & Mass Detection API->NMR Nuclear Spin Resonance API->EA Combustion Analysis Report Certificate of Analysis (Purity & Structure Confirmed) Data->Report Corroboration

Caption: Orthogonal workflow for API validation.

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: HPLC, particularly in reversed-phase mode, is the cornerstone of pharmaceutical purity analysis.[7] Its principle of separating analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase is highly effective for organic molecules like our target compound. We employ a gradient elution method because potential impurities—such as starting materials, by-products, or degradants—can span a wide range of polarities. A gradient ensures that both early-eluting (polar) and late-eluting (nonpolar) impurities are resolved and quantified within a reasonable runtime. UV detection is selected for its robustness and sensitivity to the chromophoric indazole ring system. This method is governed by principles outlined in pharmacopeial chapters like USP <621>.[8][9]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid modifier ensures protonation of the analyte and impurities, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Thermostatting the column prevents fluctuations in retention time due to ambient temperature changes, ensuring method robustness.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm. Causality: This wavelength provides a good response for the indazole aromatic system while minimizing baseline noise.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 1.0 mg/mL.

Data Presentation: HPLC Purity
Peak No.Retention Time (min)Area %Identity
14.50.08Unknown Impurity 1
28.20.151H-Indazole-7-carboxylic acid (Starting Material)
310.7 99.65 This compound
412.10.12Unknown Impurity 2

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Elucidation

Expertise & Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the orthogonal counterpart that provides this critical information.[10] By coupling the same chromatographic separation with a high-resolution mass spectrometer (HRMS), we can obtain the exact mass of the parent compound, confirming its elemental composition and thus its identity. Furthermore, we can get the exact masses of the impurities detected by HPLC, which is the first and most crucial step in their structural elucidation.[11] We use Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in the indazole ring are readily protonated.

Experimental Protocol: LC-HRMS
  • Instrumentation: UPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Chromatography: The same column and mobile phases as the HPLC-UV method can be used to facilitate peak tracking. A faster flow rate and shorter gradient may be employed for higher throughput.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 800 L/hr

    • Mass Range: 50-1000 m/z

    • Acquisition Mode: Full Scan MS and Data-Dependent MS/MS (ddMS2). Causality: The ddMS2 mode automatically triggers fragmentation of the most intense ions, providing structural information for both the main peak and detectable impurities in a single run.

Data Presentation: LC-MS Confirmation
RT (min)IdentityTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)Elemental Composition
10.7Main Compound 218.1342218.1340-0.9C₁₂H₁₆N₃O⁺
8.2Impurity (Starting Material)163.0499163.0497-1.2C₈H₇N₂O₂⁺
12.1Unknown Impurity 2N/A232.1495N/AC₁₃H₁₈N₃O⁺ (Proposed)

The proposed composition for Unknown Impurity 2 (m/z 232.1495) suggests a methylation (+14 Da) event, a common impurity from certain synthetic routes.

Method 3: Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation

Expertise & Rationale: NMR spectroscopy is the undisputed gold standard for the structural elucidation of organic molecules.[12] It provides atom-level information on the chemical environment and connectivity. Unlike chromatographic or mass-based methods, the NMR spectrum is unique to the molecule's specific 3D structure. ¹H NMR confirms the presence and integration of all proton types (aromatic, amide, tert-butyl), while ¹³C NMR confirms the carbon skeleton. This technique is orthogonal to the others as it relies on the magnetic properties of nuclei, not polarity or mass.[13] It can also serve as a quantitative method (qNMR) if an internal standard is used.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this molecule and its exchangeable protons (N-H, amide N-H) will be clearly visible.

  • Experiments:

    • ¹H NMR: Standard 1D proton experiment.

    • ¹³C NMR: Standard 1D carbon experiment with proton decoupling.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm.

Data Presentation: NMR Spectral Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MultiplicityIntegrationAssignment
13.45br s1HIndazole N-H
8.50s1HAmide N-H
7.80d1HAr-H
7.65d1HAr-H
7.20t1HAr-H
1.45s9H-C(CH₃)₃
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)Assignment
165.2C=O (Amide)
141.0, 134.5, ...Aromatic Carbons
51.5Quaternary C of t-butyl
28.6CH₃ of t-butyl

The observed chemical shifts and integrations are fully consistent with the proposed structure of this compound.

Method 4: Elemental Analysis for Fundamental Compositional Proof

Expertise & Rationale: Elemental analysis provides the most fundamental chemical data: the mass percentages of carbon, hydrogen, and nitrogen.[14] This technique is orthogonal to all others, as it relies on the complete combustion of the sample and quantification of the resulting gases. A match between the theoretical and experimentally determined percentages provides strong, independent confirmation of the empirical formula, ensuring no unexpected elements are present and that the ratios of C, H, and N are correct. This is a powerful check against gross errors in structural assignment.

Experimental Protocol: CHN Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting CO₂, H₂O, and N₂ gases are separated and quantified by a thermal conductivity detector.

Data Presentation: Elemental Analysis
ElementTheoretical %Experimental %Deviation %
C66.3466.29-0.05
H7.007.04+0.04
N19.3419.31-0.03

The experimental values are within the acceptable deviation of ±0.4% from the theoretical values, confirming the elemental composition C₁₂H₁₅N₃O.

Comparative Summary and Data Integration

LogicalRelationship cluster_Purity Purity Assessment cluster_Identity Identity Confirmation cluster_Impurity Impurity Characterization HPLC HPLC shows a peak at 10.7 min with 99.65% area LCMS LC-MS confirms peak at 10.7 min has m/z 218.1340, matching C₁₂H₁₆N₃O⁺ HPLC->LCMS Corroborates Identity of Main Peak NMR NMR spectrum shows unique signals for t-butyl, amide, and indazole protons, confirming the structure. LCMS->NMR Provides Mass for Structure Elucidation EA Elemental Analysis matches the C, H, N percentages for C₁₂H₁₅N₃O NMR->EA Confirms Structure for which Formula is Tested EA->HPLC Confirms Composition of Quantified Peak HPLC_Imp HPLC detects impurity at 8.2 min (0.15%) LCMS_Imp LC-MS identifies this impurity as m/z 163.0497, matching starting material C₈H₇N₂O₂⁺ HPLC_Imp->LCMS_Imp Provides Mass for Impurity Peak

Caption: Inter-validation of analytical results.

  • HPLC establishes the purity at 99.65% and quantifies known and unknown impurities.

  • LC-MS orthogonally confirms the identity of the main peak via exact mass and provides the molecular formula of impurities, guiding their identification.

  • NMR provides definitive, unambiguous structural confirmation of the main component.

  • Elemental Analysis confirms the fundamental elemental composition, validating the molecular formula.

Together, these four orthogonal methods provide a comprehensive and scientifically rigorous validation of the purity and structure of this compound. This multi-faceted approach ensures the highest level of confidence in the quality of the API, satisfying stringent regulatory expectations and forming a solid foundation for further drug development activities.[15][16]

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

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A Senior Application Scientist's Guide to Niraparib Synthesis: Benchmarking N-tert-butyl-1H-indazole-7-carboxamide Against Alternative Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, PARP (poly ADP-ribose polymerase) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms. Niraparib (marketed as Zejula®) is a potent, orally active PARP inhibitor indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1] The intricate molecular architecture of Niraparib necessitates a multi-step synthesis, where the choice of precursors and synthetic strategy profoundly impacts overall efficiency, yield, and purity.

This guide provides an in-depth technical comparison of various synthetic routes to Niraparib, with a special focus on benchmarking a pathway utilizing N-tert-butyl-1H-indazole-7-carboxamide against established alternative precursors. As senior application scientists, our objective is to dissect the causality behind experimental choices and offer a transparent, data-driven analysis to inform your drug development programs.

The Central Challenge: Regioselective Synthesis of the 2-Aryl-2H-Indazole Core

A critical step in the synthesis of Niraparib is the regioselective formation of the 2-aryl-2H-indazole core. Direct N-arylation of the indazole ring can lead to a mixture of N1 and N2 isomers, necessitating challenging purification steps and reducing the overall yield of the desired N2-substituted product.[2] The choice of the indazole precursor is therefore a pivotal decision in the overall synthetic design.

Route 1: A Proposed Pathway via this compound

This compound presents itself as a strategic precursor where the tert-butyl group serves a dual purpose: it can act as a protecting group for the amide nitrogen and potentially influence the regioselectivity of the subsequent N-arylation reaction. Following the coupling reaction, a deprotection step would be required to unveil the primary amide of Niraparib.

A plausible synthetic sequence is outlined below:

  • N-Arylation: Coupling of this compound with a suitable derivative of the (S)-3-phenylpiperidine moiety.

  • Deprotection: Removal of the tert-butyl group from the carboxamide to yield Niraparib.

The rationale for this approach lies in potentially simplifying the final amidation step and improving the regioselectivity of the N-arylation. However, the additional deprotection step adds to the overall step count.

Alternative Precursors and Established Synthetic Routes

Several alternative precursors and synthetic strategies for Niraparib have been documented in scientific literature and patents. These routes offer valuable benchmarks for evaluating the efficiency of the this compound pathway.

Alternative Route A: The Medicinal Chemistry Approach

The initial medicinal chemistry route to Niraparib is a multi-step synthesis with a low overall yield. A representative scheme involves the synthesis of the indazole and piperidine moieties separately, followed by their coupling. This route often suffers from low yields in certain steps and may require chromatographic purification, making it less suitable for large-scale production.[3]

Alternative Route B: Process Chemistry Route via Indazole Construction

Process development efforts have focused on more efficient and scalable syntheses. One such approach involves the construction of the indazole ring via a Cadogan reductive cyclization of an ortho-nitrobenzaldehyde derivative with an aniline.[4] This method allows for the direct installation of the desired phenylpiperidine side chain at the N2 position, thus ensuring high regioselectivity.

Alternative Route C: Convergent Synthesis with a Pre-formed Indazole Core

Another strategy involves the use of a pre-formed indazole-7-carboxylic acid or its ester derivative. This precursor is then coupled with the chiral piperidine fragment, followed by amidation in the final steps. While this approach is convergent, it may still face challenges with regioselectivity during the N-arylation step if the indazole nitrogen is unprotected.

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key parameters of the proposed route using this compound against established alternative routes. The data for the alternative routes are based on published literature, while the data for the proposed route are estimated based on analogous chemical transformations.

Parameter Route 1 (Proposed): this compound Alternative Route A: Medicinal Chemistry Alternative Route B: Process Chemistry (Cadogan Cyclization) Alternative Route C: Convergent Synthesis
Key Precursors This compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate3-Methyl-2-nitrobenzoic acid, 3-Pyridineboronic acido-Nitrobenzaldehydes, Anilines1H-Indazole-7-carboxylic acid, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Number of Linear Steps Estimated 4-5 steps~10 steps[3]Estimated 5-6 stepsEstimated 6-7 steps
Overall Yield Estimated 20-30%3-4%[3]Reported up to 15%[3]Variable, dependent on regioselectivity
Key Advantages Potentially improved regioselectivity in N-arylation.Well-established for initial discovery.High regioselectivity, scalable.Convergent approach.
Key Challenges Additional deprotection step required. Lack of published data.Low overall yield, multiple steps, purification challenges.[3]Requires synthesis of specific substituted precursors.Potential for N1/N2 isomer formation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic strategies for Niraparib.

cluster_0 Route 1: this compound cluster_1 Alternative Route B: Cadogan Cyclization A1 N-tert-butyl-1H- indazole-7-carboxamide A3 N-Arylation A1->A3 A2 (S)-Piperidine derivative A2->A3 A4 Protected Niraparib A3->A4 A5 Deprotection A4->A5 A6 Niraparib A5->A6 B1 o-Nitrobenzaldehyde B3 Condensation B1->B3 B2 Aniline derivative B2->B3 B4 Imine intermediate B3->B4 B5 Cadogan Cyclization B4->B5 B6 Niraparib Precursor B5->B6 B7 Final Steps B6->B7 B8 Niraparib B7->B8

Comparative Synthetic Workflow Overview

Experimental Protocols

Representative Protocol for N-Arylation of an Indazole Derivative

The following is a generalized protocol for the copper-catalyzed N-arylation of an indazole, a key transformation in many Niraparib syntheses.

Materials:

  • Indazole derivative (1.0 equiv)

  • Aryl halide (e.g., (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate) (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the indazole derivative, aryl halide, CuI, and K₂CO₃.

  • Add anhydrous DMF to the reaction mixture.

  • Add DMEDA to the mixture and stir at 110-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated indazole.

start Start: Reaction Setup step1 Add Reactants: Indazole, Aryl Halide, CuI, K₂CO₃ start->step1 step2 Add Solvent & Ligand: DMF, DMEDA step1->step2 step3 Heat Reaction: 110-120 °C, 12-24h step2->step3 step4 Monitor Progress: TLC/LC-MS step3->step4 step5 Work-up: Cool, Dilute, Filter step4->step5 step6 Purification: Column Chromatography step5->step6 end End: Pure Product step6->end

Experimental Workflow for N-Arylation

Conclusion and Future Outlook

The synthesis of Niraparib is a testament to the advancements in modern synthetic organic chemistry. While the medicinal chemistry route laid the groundwork, process development has significantly improved the efficiency and scalability of its production. The proposed route using This compound offers a potentially elegant solution to the challenge of regioselectivity in the key N-arylation step. The tert-butyl group could serve as an effective protecting group, directing the arylation to the desired N2 position. However, the additional deprotection step must be considered in the overall process economy.

Further experimental validation is required to definitively benchmark this route against established methods. Key performance indicators to scrutinize would include the yield and regioselectivity of the N-arylation step, the efficiency of the deprotection, and the overall process mass intensity. As the demand for targeted therapies like Niraparib continues to grow, the development of robust, efficient, and cost-effective synthetic routes will remain a critical endeavor for the pharmaceutical industry.

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A Researcher's Guide to the Comparative Cytotoxicity of N-tert-butyl-1H-indazole-7-carboxamide Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the indazole scaffold has emerged as a privileged structure, forming the core of numerous small molecules with potent anti-cancer properties. N-tert-butyl-1H-indazole-7-carboxamide, a member of this promising class, warrants a thorough investigation into its cytotoxic potential across a spectrum of cancer cell lines to elucidate its therapeutic promise and potential selectivity. This guide provides a comprehensive framework for researchers to systematically evaluate the comparative cytotoxicity of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and present a strategy for interpreting the resulting data, all grounded in established scientific principles. While direct cytotoxic data for this compound is not yet widely published, this guide will leverage data from structurally related indazole derivatives to provide a comparative context and a roadmap for future studies.

The Scientific Rationale: Why Comparative Cytotoxicity Matters

Cancer is not a monolithic disease; it is a collection of distinct pathologies characterized by unique genetic and phenotypic profiles. A compound that is highly effective against one type of cancer may be inert against another. Therefore, screening a novel compound like this compound against a panel of diverse cell lines is a critical first step in its preclinical evaluation. This approach allows us to:

  • Identify Potential Indications: Determine which cancer types are most sensitive to the compound.

  • Uncover Mechanisms of Action: Differential sensitivity can provide clues about the compound's molecular target and the cellular pathways it perturbs.

  • Assess Potential for Resistance: Understanding why some cell lines are resistant can help in predicting and overcoming clinical resistance.

For this guide, we will focus on three well-characterized and widely used human cancer cell lines, each representing a different cancer type with distinct molecular characteristics:

  • HeLa (Cervical Adenocarcinoma): The first immortal human cell line, known for its rapid proliferation and genomic instability due to integrated Human Papillomavirus 18 (HPV-18).

  • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line that serves as a model for alveolar Type II epithelial cells. These cells are known to possess a mutated KRAS oncogene.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive breast cancer cell line that is a valuable model for studying hormone-responsive cancers.

Experimental Workflow for Assessing Cytotoxicity

A systematic evaluation of cytotoxicity involves a multi-pronged approach, starting with fundamental cell viability assays and progressing to more detailed mechanistic studies. The following workflow provides a robust framework for this investigation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cytotoxicity Screening cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (this compound) Drug_Treatment Treatment with Compound (Dose-Response) Compound_Prep->Drug_Treatment Cell_Culture Cell Line Maintenance (HeLa, A549, MCF-7) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Drug_Treatment MTT_Assay MTT Assay (Metabolic Activity) Drug_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Drug_Treatment->LDH_Assay IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Data_Comparison Comparative Analysis Across Cell Lines IC50_Calc->Data_Comparison signaling_pathway cluster_pathway Potential Mechanism of Action Compound N-tert-butyl-1H- indazole-7-carboxamide Target Molecular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Target->Signaling_Cascade Modulation Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of action for an anti-cancer compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the comparative cytotoxicity of this compound. By employing a panel of diverse cancer cell lines and utilizing validated cytotoxicity assays, researchers can generate the critical data needed to advance this promising compound through the drug discovery pipeline. The key to success lies in meticulous experimental execution, thoughtful data analysis, and a commitment to uncovering the underlying biological mechanisms. The insights gained from such studies will be instrumental in defining the therapeutic potential of this and other novel indazole derivatives.

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A Comparative Guide to the Quantitative Analysis of N-tert-butyl-1H-indazole-7-carboxamide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of N-tert-butyl-1H-indazole-7-carboxamide and its putative metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to bioanalysis.

Introduction: The Analytical Imperative

This compound is a chemical entity belonging to the indazole carboxamide class.[1][2][3][4] Compounds within this class are significant in medicinal chemistry and forensic science. They can serve as crucial intermediates in the synthesis of pharmaceuticals, such as PARP inhibitors, or share structural motifs with synthetic cannabinoids.[5][6][7] Therefore, developing a robust, validated quantitative method is paramount for diverse applications, including pharmacokinetic studies, metabolic profiling, and forensic identification.

The primary analytical challenge lies in accurately measuring the parent compound and its metabolites, often at trace levels, within complex biological matrices like plasma, urine, and whole blood.[8] This necessitates highly selective and sensitive methodologies to overcome matrix effects and ensure data integrity.

Predicted Metabolic Pathways

Understanding the metabolic fate of a compound is critical for a comprehensive quantitative analysis, as metabolites can be crucial biomarkers of exposure.[9] Based on established biotransformation pathways for structurally similar indazole carboxamides, this compound is expected to undergo Phase I metabolism.[5][10]

The primary metabolic reactions are predicted to be:

  • Hydroxylation: The addition of a hydroxyl group (-OH), most likely on the tert-butyl group or the indazole ring system.

  • N-dealkylation: Cleavage of the tert-butyl group.

These enzymatic modifications, primarily mediated by cytochrome P450 enzymes in the liver, increase the polarity of the compound, facilitating its excretion.[5][11]

parent This compound met1 Hydroxylated Metabolite (+O) parent->met1 Hydroxylation (CYP450) met2 N-dealkylated Metabolite (-C4H9) parent->met2 N-dealkylation

Caption: Predicted Phase I Metabolic Pathway.

A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to isolate the analytes of interest from interfering matrix components (e.g., proteins, lipids, salts) and to concentrate them for analysis.[12][13] The choice of technique is a critical decision that balances recovery, cleanliness, throughput, and cost.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive, high-throughput."Dirty" extract, high risk of matrix effects and ion suppression, minimal analyte concentration.[12][13]Rapid screening, high-concentration samples.
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases (aqueous sample vs. organic solvent).Low cost, flexible, effective at removing inorganic salts.[14][15]Labor-intensive, prone to emulsion formation, requires large volumes of organic solvents, difficult to automate.[14]Low-throughput labs, initial method development.
Supported Liquid Extraction (SLE) A form of LLE where the aqueous sample is coated onto an inert solid support (diatomaceous earth).Eliminates emulsion issues, improved reproducibility over LLE, faster than SPE, easily automated.[12][14][16]Higher cost than LLE, still consumes significant solvent volumes.High-throughput bioanalysis, converting LLE methods.[17]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent bed while the matrix is washed away, followed by selective elution.High analyte concentration, very clean extracts, high selectivity, reduces matrix effects, fully automatable.[18][19]Higher cost per sample, requires more extensive method development.Low-level quantification, complex matrices (e.g., whole blood, tissue).[20]

Expert Recommendation: For achieving the low limits of quantitation required for pharmacokinetic studies, Solid-Phase Extraction (SPE) is the superior choice. Its ability to provide clean extracts and high concentration factors minimizes matrix-induced ion suppression in LC-MS/MS analysis, leading to more accurate and reliable data.[18]

Quantitative Bioanalytical Platforms: LC-MS/MS vs. GC-MS

The selection of the core analytical instrument is dictated by the physicochemical properties of the analyte and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and thermally stable compounds. However, indazole carboxamides are typically non-volatile and may degrade at the high temperatures of the GC inlet.[7] While derivatization can improve volatility, it adds a step to the workflow, increasing complexity and potential variability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of compounds like this compound in biological matrices.[19][21] LC separates the analyte from matrix components, and the triple quadrupole mass spectrometer provides two layers of mass filtering (precursor ion and product ion), offering exceptional selectivity and sensitivity. This technique can readily analyze the polar metabolites alongside the parent drug without derivatization.[17]

Causality: The combination of a carboxamide functional group and an indazole ring makes the molecule relatively polar and thermally labile, rendering LC-MS/MS the more logical and robust analytical choice.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cond 1. Condition SPE Cartridge load 2. Load Sample cond->load wash 3. Wash Cartridge load->wash elute 4. Elute Analytes wash->elute evap 5. Evaporate & Reconstitute elute->evap inject Inject Sample evap->inject Transfer to Vial lc LC Separation (C18 Column) inject->lc ms Ionization (ESI+) lc->ms msms Tandem MS Detection (MRM Mode) ms->msms data Data Acquisition & Processing msms->data

Caption: Recommended analytical workflow using SPE and LC-MS/MS.

The Pillars of Method Validation

A method is not reliable until it is validated.[22] Validation is the process of providing documented evidence that a method is suitable for its intended purpose.[23][24][25] Key validation parameters, as defined by regulatory guidelines, must be assessed.[26]

ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To ensure the method measures only the intended analyte, free from interference.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of the measured value to the true value.Mean concentration within ±15% of nominal value for QC samples (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).Coefficient of variation (%CV) ≤ 15% for QC samples (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Recovery The efficiency of the extraction process from the biological matrix.Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect The influence of co-eluting matrix components on analyte ionization.Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.

Experimental Protocols

The following protocols represent a robust starting point for the quantitative analysis of this compound and its hydroxylated metabolite in human plasma.

Protocol 1: Solid-Phase Extraction (SPE) of Human Plasma
  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol, followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.

Protocol 2: LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

Example MS/MS Transitions (MRM): (Note: These are predicted transitions and must be optimized experimentally by infusing the analytical standard.)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound218.1162.125
Hydroxylated Metabolite234.1162.128
Internal Standard (SIL)224.1168.125

Conclusion

The quantitative analysis of this compound and its metabolites in biological matrices is most reliably achieved using a combination of Solid-Phase Extraction for sample cleanup and Liquid Chromatography-Tandem Mass Spectrometry for detection. This approach provides the necessary selectivity, sensitivity, and robustness to generate high-quality data suitable for regulated and research environments. Adherence to a strict method validation protocol is not merely a regulatory hurdle but a fundamental requirement for ensuring the scientific integrity of the results.

References

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  • Bijlsma, L., et al. (2018). Determination of cannabinoid and synthetic cannabinoid metabolites in wastewater by liquid–liquid extraction and ultra‐high. UQ eSpace, The University of Queensland. [Link]

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  • Luo, Y., et al. (2024). [Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry]. Se Pu, 42(4), 311-320. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Proactive Hazard Assessment

Given the lack of specific toxicological and environmental hazard data for N-tert-butyl-1H-indazole-7-carboxamide, it is imperative to handle and dispose of this compound as a potentially hazardous substance. This approach aligns with the precautionary principle, a cornerstone of robust laboratory safety protocols. Structurally similar compounds, such as other indazole carboxamides, may exhibit biological activity and potential hazards including skin, eye, and respiratory irritation. Therefore, treating this compound with a high degree of caution is a scientifically sound and responsible course of action.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound in any form, including for disposal, appropriate personal protective equipment must be worn.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form or if there is a risk of aerosolization to prevent inhalation.
Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations governing hazardous waste.[1][2] The following protocol provides a general framework; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

Step 1: Waste Segregation and Collection

  • Designated Waste Stream: Treat this compound as a hazardous chemical waste.[3] Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with the compound, including personal protective equipment (PPE), weighing papers, and contaminated labware, must also be disposed of as hazardous waste.[3]

  • Primary Container: Collect all waste in a designated, chemically compatible, and leak-proof container.[3][4][5] The container must be kept securely closed except when actively adding waste.[3][4][5]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[6][7]

  • Full Chemical Name: The label must include the full chemical name: "this compound."[3] Avoid using abbreviations or chemical formulas.

  • Hazard Warning: Include an appropriate hazard warning pictogram or statement.[6][7]

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][6] This area should be at or near the point of generation and under the control of laboratory personnel.[8]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to mitigate spills or leaks.[5]

  • Segregation of Incompatibles: Store the waste away from incompatible materials. As a general rule, store organic compounds separately from strong acids, bases, and oxidizers.[4]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or the accumulation time limit is approaching (typically 90 or 180 days depending on the facility's generator status), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor.[1][6]

  • Manifesting: For off-site transport, a hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[9][10]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound and contaminated materials B Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat A->B C Collect in a designated, compatible, and sealed hazardous waste container B->C D Label container with: 'Hazardous Waste', full chemical name, and accumulation date C->D E Store in a designated SAA with secondary containment D->E F Container Full or Time Limit Reached? E->F F->E No G Contact EHS for waste pickup F->G Yes H Waste transported by licensed vendor with manifest G->H

Caption: Workflow for the proper disposal of this compound.

Regulatory Framework

The management of hazardous waste in a laboratory setting is governed by several key regulations. Adherence to these is not only a matter of safety but also of legal compliance.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[1]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), ensure worker safety during the handling of hazardous materials.[11][12]

Your institution's EHS department will have specific protocols in place that are designed to comply with these and any additional state or local regulations.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Enviro-Safe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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  • University of Oklahoma. (n.d.). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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A Researcher's Comprehensive Guide to Safely Handling N-tert-butyl-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides a detailed protocol for the safe handling of N-tert-butyl-1H-indazole-7-carboxamide, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation. Our goal is to foster a culture of safety that enhances both the integrity of your research and the well-being of your team.

Hazard Assessment: An Evidence-Based Inference

In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its chemical structure and data on related compounds. The indazole moiety is a common scaffold in pharmacologically active molecules, and carboxamides can be irritants.[3][4][6] An SDS for the related compound, 1H-Indazol-7-amine, indicates that it is harmful if swallowed and causes skin and eye irritation. It is prudent to assume that this compound may present similar hazards.

Potential Hazards:

  • Skin and Eye Irritation: The carboxamide functional group can cause irritation upon contact with skin and eyes.

  • Respiratory Irritation: As a powder, inhalation of airborne particles could lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Based on these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should always be guided by a thorough risk assessment of the specific procedures being performed.[7][8][9][10][11][12][13] The following recommendations provide a baseline for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers good resistance to a variety of organic compounds.[14][15][16][17] Double-gloving is recommended when handling larger quantities or for prolonged periods to protect against potential tears and permeation.
Eye Protection Safety glasses with side shieldsProtects against accidental splashes and airborne particles entering the eyes.
Face Protection Face shield (in addition to safety glasses)Required when there is a significant risk of splashes, such as when handling solutions or performing reactions.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Certified N95 respirator or use of a fume hoodNecessary when handling the solid powder outside of a contained environment to prevent inhalation of airborne particles.
Operational Plan: A Step-by-Step Guide to Safe Handling

1. Preparation and Engineering Controls:

  • Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly.

  • Designate a specific area for handling this compound to prevent cross-contamination.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Handling the Solid Compound:

  • Weighing: All weighing of the powdered compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Transfers: Use spatulas and other appropriate tools to handle the solid. Avoid scooping in a manner that creates dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents.[18]

  • Ensure the container is clearly labeled with the chemical name, concentration (if in solution), and appropriate hazard warnings.[19][20]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety.

1. Waste Segregation:

  • This compound is a non-halogenated organic compound.[21][22]

  • Dispose of the solid waste and any solutions in a designated, labeled hazardous waste container for non-halogenated organic waste.[23][24][25]

  • Do not mix with halogenated solvents or other incompatible waste streams.[23][24]

2. Contaminated Materials:

  • All disposable items that come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).

  • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site with soap and water once the material is removed.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Visualizing the Safety Workflow

To further clarify the decision-making process for PPE selection, the following flowchart is provided.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling this compound task What is the physical form? start->task solid Solid Powder task->solid Solid solution Solution task->solution Solution weighing Weighing or Transfer? solid->weighing reaction Reaction or Transfer? solution->reaction fume_hood Work in Fume Hood Wear: - Lab Coat - Safety Glasses - Nitrile Gloves weighing->fume_hood Yes (in hood) respirator Outside Fume Hood Wear: - Lab Coat - Safety Glasses - Nitrile Gloves - N95 Respirator weighing->respirator No (outside hood) splash_risk Risk of Splash? reaction->splash_risk face_shield High Splash Risk Wear: - Lab Coat - Face Shield - Safety Glasses - Nitrile Gloves splash_risk->face_shield Yes no_splash_risk Low Splash Risk Wear: - Lab Coat - Safety Glasses - Nitrile Gloves splash_risk->no_splash_risk No

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Should you have any further questions, do not hesitate to consult your institution's Environmental Health and Safety department.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • ECHA publishes concise guidance on chemical safety assessment. chemeurope.com. [Link]

  • ECHA publishes guidance on chemical safety assessment. Fieldfisher. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Guidance documents - ECHA. European Chemicals Agency. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group, University of North Carolina. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Key Points for Chemical Safety Assessment in REACH (Draft). Japan Chemical Industry Association. [Link]

  • Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera). UNL Digital Commons. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15. EUR-Lex. [Link]

  • This compound. PubChem. [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. National Institutes of Health (NIH). [Link]

  • N,4-ditert-butyl-1H-indazole-7-carboxamide. PubChem. [Link]

  • In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam. PubMed. [Link]

  • Non-Halogenated Solvents in Laboratories. Temple University. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. [Link]

  • Hazardous Waste Reduction. University of Washington Environmental Health & Safety. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. ACS Publications. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • OSHA Glove Selection Chart. University of Pennsylvania Environmental Health and Safety. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Chemical Resistance of Glove Materials. SKS Science Products. [Link]

  • Chemical Resistance of Gloves.pdf. University of Wisconsin-Milwaukee. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). [Link]

  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. [Link]

  • Insilico Medicine: Main. Insilico Medicine. [Link]

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